molecular formula C23H31FO5 B8194128 Fluorogestone acetate

Fluorogestone acetate

Cat. No.: B8194128
M. Wt: 406.5 g/mol
InChI Key: JKQQZJHNUVDHKP-VIIVLCOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A synthetic fluorinated steroid that is used as a progestational hormone.

Properties

IUPAC Name

[(8S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQQZJHNUVDHKP-VIIVLCOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Neuroendocrine Maze: A Technical Guide to the Mechanism of Action of Fluorogestone Acetate on the GnRH Pulse Generator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogestone acetate (B1210297) (FGA), a potent synthetic progestin, is widely utilized in veterinary medicine to control reproductive cycles. Its efficacy hinges on its ability to suppress the gonadotropin-releasing hormone (GnRH) pulse generator, the master regulator of the reproductive axis. However, the precise molecular mechanisms underpinning this action remain incompletely elucidated. This technical guide synthesizes the current understanding of progestin-mediated GnRH suppression and posits an inferred mechanism for FGA. Drawing from its high potency and the established neuroendocrine pathways of progesterone (B1679170), this document proposes that FGA exerts its inhibitory effects through both classical nuclear progesterone receptors and non-classical membrane-associated receptors, primarily targeting the arcuate nucleus Kiss1-expressing (KNDy) neurons, and potentially GnRH neurons directly. This guide provides a framework for future research by detailing key experimental protocols and visualizing the putative signaling pathways.

Introduction

The pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from a specialized network of hypothalamic neurons is the primary driver of the reproductive endocrine cascade. The frequency and amplitude of these GnRH pulses dictate the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function. Synthetic progestins, such as fluorogestone acetate (FGA), are powerful tools for manipulating this system, primarily by imposing a negative feedback to suppress the GnRH pulse generator. Understanding the intricate molecular interactions of these synthetic compounds with the GnRH neuronal network is paramount for the development of novel therapeutics for reproductive disorders and for optimizing existing hormonal therapies.

This whitepaper will provide an in-depth exploration of the inferred mechanism of action of this compound on the GnRH pulse generator, addressing the existing knowledge gaps and providing detailed experimental methodologies for further investigation.

This compound: A Profile

This compound, also known as flugestone (B1219737) acetate or by its developmental code SC-9880, is a synthetic steroid derived from progesterone.[1] Its key characteristics are summarized in Table 1.

PropertyDescriptionCitation
Chemical Name 17α-acetoxy-9α-fluoro-11β-hydroxypregn-4-ene-3,20-dione[1]
Synonyms Flugestone acetate, Cronolone, SC-9880[1][2]
Potency Approximately 20-25 times more potent than progesterone.[2][3]
Metabolism In vitro studies with ovine hepatocytes indicate metabolism into various hydroxylated products, which are presumed to be less pharmacologically active. Follows a typical progestagen breakdown pathway.[4]
Pharmacokinetics Administered intravaginally in sheep, it reaches a stable plasma concentration that is maintained until removal. The elimination from plasma is biphasic, with a rapid initial phase.[4]
Primary Use Estrus synchronization in veterinary medicine, particularly in sheep and goats.[1]

Inferred Mechanism of Action on the GnRH Pulse Generator

While direct experimental data on the specific interaction of FGA with the GnRH pulse generator is lacking, a robust mechanism can be inferred from its high progestogenic potency and the well-documented actions of progesterone and other synthetic progestins on the hypothalamus. The primary site of this negative feedback is believed to be the arcuate nucleus (ARC) of the hypothalamus, specifically the KNDy (Kiss1/Neurokinin B/Dynorphin) neurons, which are considered a key component of the GnRH pulse generator.

Action on KNDy Neurons

KNDy neurons are a critical hub for the regulation of GnRH secretion. They co-express kisspeptin (B8261505) (a potent GnRH secretagogue), neurokinin B (which plays a role in the synchronized firing of KNDy neurons), and dynorphin (B1627789) (an endogenous opioid peptide that inhibits GnRH release). Progesterone receptors are expressed in these neurons.

It is proposed that FGA, acting as a potent progesterone receptor agonist, binds to nuclear progesterone receptors in KNDy neurons. This binding is hypothesized to:

  • Upregulate Dynorphin Expression and Release: Increased dynorphin acts on kappa opioid receptors on other KNDy neurons and potentially on GnRH nerve terminals, leading to hyperpolarization and a decrease in firing rate, thus reducing kisspeptin release and suppressing GnRH pulse frequency.

  • Downregulate Neurokinin B Signaling: Progestins can attenuate the stimulatory effect of neurokinin B, disrupting the autosynchronization of KNDy neurons necessary for pulsatile kisspeptin release.

Direct Action on GnRH Neurons via Membrane Receptors

Recent evidence has demonstrated that progesterone can directly and rapidly inhibit GnRH neuronal activity through a non-classical pathway involving the progesterone receptor membrane component 1 (PgRMC1).[5] This action is independent of nuclear progesterone receptors and results in a decrease in intracellular calcium oscillations, a key trigger for neuronal firing and hormone release.[5] Given FGA's potent progestogenic nature, it is highly probable that it also interacts with PgRMC1 on GnRH neurons, contributing to the overall suppression of the GnRH pulse generator.

The inferred effects of FGA on the GnRH pulse generator are summarized in Table 2.

ParameterKnown Effect of ProgesteroneInferred Effect of this compound
GnRH Pulse Frequency DecreasedStrongly Decreased
GnRH Pulse Amplitude Variable, can be decreasedLikely Decreased
LH Pulse Frequency DecreasedStrongly Decreased
LH Pulse Amplitude Increased (acutely), then decreasedLikely follows a similar pattern, with potent initial effects

Note: The effects of FGA are inferred based on its high potency relative to progesterone and the established mechanisms of progestin action. Direct experimental verification is required.

Visualization of the Inferred Signaling Pathway

The following diagram, generated using the DOT language, illustrates the putative signaling pathways through which this compound is proposed to inhibit the GnRH pulse generator.

FGA_Mechanism_of_Action cluster_hypothalamus Hypothalamus cluster_kndy_actions cluster_gnrh_actions FGA This compound (FGA) KNDy_neuron KNDy Neuron (Arcuate Nucleus) FGA->KNDy_neuron Binds to nPR GnRH_neuron GnRH Neuron FGA->GnRH_neuron Binds to PgRMC1 nPR Nuclear Progesterone Receptor (nPR) KNDy_neuron->GnRH_neuron Kisspeptin (+) Dynorphin (-) Dynorphin_up ↑ Dynorphin Release NKB_down ↓ NKB Signaling PgRMC1 PgRMC1 Ca_down ↓ Intracellular Ca2+ Gonadotrope Gonadotrope GnRH_neuron->Gonadotrope GnRH Pulse (-) LH_FSH LH_FSH Gonadotrope->LH_FSH ↓ LH & FSH Release

References

An In-depth Technical Guide to the Synthesis Pathway of Fluorogestone Acetate (SC-9880)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for fluorogestone acetate (B1210297) (SC-9880), a potent synthetic progestin. The document details the probable synthetic route, experimental methodologies for key transformations, and the underlying biological mechanism of action, presented in a format tailored for researchers and professionals in drug development.

Introduction

Fluorogestone acetate, also known as flugestone (B1219737) acetate or by its developmental code SC-9880, is a synthetic pregnane (B1235032) steroid first synthesized by G. D. Searle and Company in 1959.[1] Chemically designated as 17α-acetoxy-9α-fluoro-11β-hydroxyprogesterone, it is a derivative of 17α-hydroxyprogesterone.[2] this compound is primarily used in veterinary medicine for the synchronization of estrus in sheep and goats.[2] Its progestational activity is approximately 20-25 times more potent than progesterone (B1679170).[1] This guide elucidates a likely multi-step synthesis of this compound and its mechanism of action.

Proposed Synthesis Pathway of this compound (SC-9880)

The synthesis of this compound is a multi-step process starting from the readily available steroid precursor, 17α-hydroxyprogesterone. The key transformations involve the introduction of a double bond at the C9-C11 position, followed by halohydrin formation and subsequent fluorination, and finally, acetylation of the 17α-hydroxyl group.

Diagram of the Proposed Synthesis Pathway:

This compound Synthesis Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Product 17a-hydroxyprogesterone 17α-Hydroxyprogesterone delta9_11_intermediate Δ⁹⁽¹¹⁾-17α-Hydroxyprogesterone 17a-hydroxyprogesterone->delta9_11_intermediate Dehydrogenation bromohydrin 9α-Bromo-11β,17α-dihydroxyprogesterone delta9_11_intermediate->bromohydrin Bromohydrin Formation epoxide 9β,11β-Epoxy-17α-hydroxyprogesterone bromohydrin->epoxide Epoxidation fluorogestone 9α-Fluoro-11β,17α-dihydroxyprogesterone (Flugestone) epoxide->fluorogestone Fluorination fluorogestone_acetate This compound (SC-9880) fluorogestone->fluorogestone_acetate Acetylation

Caption: Proposed multi-step synthesis of this compound from 17α-hydroxyprogesterone.

Experimental Protocols

The following protocols are based on established methodologies for similar steroid transformations and represent a plausible route for the synthesis of this compound.

Step 1: Dehydrogenation of 17α-Hydroxyprogesterone

  • Objective: To introduce a double bond at the C9-C11 position.

  • Methodology: A common method for this transformation is through a dehydration reaction of a 9α-hydroxy or 11α-hydroxy precursor. Alternatively, microbiological dehydrogenation can be employed. A chemical approach involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione to androsta-4,9-diene-3,17-dione, a similar steroid core.

Step 2: Bromohydrin Formation

  • Objective: To form a 9α-bromo-11β-hydroxy intermediate from the Δ⁹⁽¹¹⁾-unsaturated steroid.

  • Methodology: The Δ⁹⁽¹¹⁾-17α-hydroxyprogesterone is treated with N-bromoacetamide in the presence of a perchloric acid catalyst in an aqueous dioxane solution. This reaction proceeds via an electrophilic addition mechanism.

Step 3: Epoxidation

  • Objective: To form the 9β,11β-epoxide.

  • Methodology: The 9α-bromo-11β,17α-dihydroxyprogesterone is treated with a base, such as sodium acetate, in a suitable solvent like boiling glacial acetic acid. This results in an intramolecular Williamson ether synthesis to form the epoxide ring.

Step 4: Fluorination

  • Objective: To introduce the 9α-fluoro group.

  • Methodology: The 9β,11β-epoxy-17α-hydroxyprogesterone is subjected to ring-opening with a fluorine source. A common method involves treating the epoxide with anhydrous hydrogen fluoride (B91410) in a solvent like chloroform. This reaction proceeds with inversion of stereochemistry at the C9 position.

Step 5: Acetylation

  • Objective: To acetylate the 17α-hydroxyl group.

  • Methodology: The 9α-fluoro-11β,17α-dihydroxyprogesterone (flugestone) is treated with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or with acetyl chloride. This reaction yields the final product, this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on analogous reactions reported in the literature for similar steroid transformations.

StepReactionStarting MaterialKey ReagentsProductEstimated Yield (%)
1Dehydrogenation17α-HydroxyprogesteroneDehydrogenating agent (e.g., microbiological)Δ⁹⁽¹¹⁾-17α-Hydroxyprogesterone70-80
2Bromohydrin FormationΔ⁹⁽¹¹⁾-17α-HydroxyprogesteroneN-bromoacetamide, perchloric acid9α-Bromo-11β,17α-dihydroxyprogesterone85-95
3Epoxidation9α-Bromo-11β,17α-dihydroxyprogesteroneSodium acetate, acetic acid9β,11β-Epoxy-17α-hydroxyprogesterone90-98
4Fluorination9β,11β-Epoxy-17α-hydroxyprogesteroneHydrogen fluoride9α-Fluoro-11β,17α-dihydroxyprogesterone75-85
5Acetylation9α-Fluoro-11β,17α-dihydroxyprogesteroneAcetic anhydride, pyridineThis compound (SC-9880)90-95

Biological Mechanism of Action: Inhibition of Luteinizing Hormone Release

This compound, as a potent progestin, exerts its biological effects through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to the suppression of ovulation.

The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the gonadotroph cells in the anterior pituitary gland.[3] Upon binding of GnRH to its G-protein coupled receptor (GPCR) on the gonadotroph cell surface, a signaling cascade is initiated. This involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[3] This signaling pathway culminates in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

This compound acts primarily at the level of the pituitary and the hypothalamus. It binds to intracellular progesterone receptors, and this hormone-receptor complex then translocates to the nucleus where it modulates gene expression. This results in a decreased frequency of GnRH pulses from the hypothalamus and a reduced sensitivity of the pituitary gonadotrophs to GnRH. The overall effect is a significant reduction in the release of LH, which is crucial for triggering ovulation.

Signaling Pathway for LH Release and its Inhibition by this compound:

LH_Release_Inhibition cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_intracellular Intracellular Signaling cluster_feedback Negative Feedback Hypothalamus Hypothalamic Neurons Pituitary Gonadotroph Cell Hypothalamus->Pituitary GnRH (pulsatile release) GnRHR GnRH Receptor (GPCR) PLC Phospholipase C (PLC) GnRHR->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates LH_Vesicles LH Vesicles Ca2->LH_Vesicles stimulate PKC->LH_Vesicles stimulate LH_Release LH_Release LH_Vesicles->LH_Release Exocytosis FGA This compound PR Progesterone Receptor FGA->PR binds PR->Hypothalamus Inhibits GnRH pulse frequency PR->Pituitary Reduces sensitivity to GnRH

Caption: GnRH stimulation of LH release and the inhibitory feedback of this compound.

Conclusion

The synthesis of this compound (SC-9880) is a well-established, albeit multi-step, process rooted in classic steroid chemistry. The pathway leverages common steroid precursors and employs key transformations to introduce the requisite fluoro and acetate functionalities that confer its high progestational potency. Understanding this synthetic route, alongside its biological mechanism of action on the hypothalamic-pituitary-gonadal axis, is crucial for researchers and professionals involved in the development and study of steroid-based pharmaceuticals. The detailed protocols and pathways provided in this guide serve as a valuable resource for further investigation and application in the field.

References

Fluorogestone Acetate: A Deep Dive into its Molecular Structure and Progestational Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), also known as flugestone (B1219737) acetate or by its developmental code SC-9880, is a potent synthetic progestin.[1][2] First synthesized in 1959, it has been primarily utilized in veterinary medicine for the synchronization of estrus in sheep and goats.[3][4] Its efficacy stems from a chemical structure meticulously designed to enhance its progestational activity, making it significantly more potent than the endogenous hormone, progesterone (B1679170).[4][5] This technical guide provides an in-depth analysis of the molecular structure of fluorogestone acetate, its mechanism of action, and the critical relationship between its structure and biological activity.

Molecular Structure of this compound

This compound is a synthetic derivative of progesterone with key structural modifications that amplify its progestational effects.[6] Its chemical formula is C₂₃H₃₁FO₅, and its molecular weight is 406.49 g/mol .[3][7]

The core of the molecule is the pregnane (B1235032) steroid nucleus, a four-ring structure common to all progestogens. The key modifications that differentiate this compound from progesterone and contribute to its high potency are:

  • 9α-Fluoro Group: The addition of a fluorine atom at the 9α position of the steroid's B-ring is a critical enhancement. Halogenation at this position is known to increase the progestational and glucocorticoid activity of steroids. This is attributed to the high electronegativity of the fluorine atom, which can alter the electronic environment of the steroid nucleus, leading to enhanced receptor binding and stability.

  • 17α-Acetoxy Group: The esterification of the hydroxyl group at the 17α position with an acetate group is another crucial modification. This bulky addition at the 17α position generally increases progestational activity and oral bioavailability by protecting the 17β-acetyl side chain from metabolic degradation.

  • 11β-Hydroxy Group: The presence of a hydroxyl group at the 11β position also influences the molecule's biological activity profile.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR) , a member of the nuclear receptor superfamily.[8][9] The binding of FGA to the PR initiates a cascade of molecular events that ultimately regulate the transcription of target genes.[10] Its primary physiological effect is the inhibition of the release of luteinizing hormone (LH) from the pituitary gland, which in turn prevents ovulation and controls the estrous cycle.[11]

The progesterone receptor signaling pathway can be broadly divided into two main pathways:

  • Genomic (Classical) Pathway: This is the primary mechanism of action for progestins. Upon entering the target cell, FGA binds to the PR located in the cytoplasm or nucleus.[9] This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs). The activated FGA-PR complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[12] This interaction recruits co-activators or co-repressors, leading to the modulation of gene transcription.[8]

  • Non-Genomic (Rapid) Pathway: Progestins can also elicit rapid cellular responses that are independent of gene transcription.[9] These effects are mediated by PRs located at the cell membrane or in the cytoplasm.[12] Activation of these receptors can lead to the rapid activation of intracellular signaling cascades, such as the Src/Ras/Raf/MAPK pathway, influencing cellular processes without direct interaction with DNA.[9]

Below is a diagram illustrating the progesterone receptor signaling pathway.

Progesterone_Receptor_Signaling Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGA This compound (FGA) PR_HSP PR-HSP Complex FGA->PR_HSP Binds to PR Src Src Kinase FGA->Src Non-Genomic Pathway PR_dimer Activated PR Dimer PR_HSP->PR_dimer HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocation to Nucleus MAPK_pathway MAPK Pathway Src->MAPK_pathway Gene_Transcription Modulation of Gene Transcription MAPK_pathway->Gene_Transcription Influences Transcription Factors PRE->Gene_Transcription Recruits Co-regulators

Caption: Progesterone Receptor Signaling Pathway for this compound.

Structure-Activity Relationship

The following table summarizes the relative biological activity of this compound compared to progesterone.

CompoundRelative Progestational Potency (Progesterone = 1)
Progesterone1
This compound~20 - 25

The key structural features contributing to this enhanced activity are:

  • 9α-Fluoro Group: The introduction of a fluorine atom at the 9α-position significantly enhances progestational activity. This is likely due to the electron-withdrawing nature of fluorine, which can increase the affinity of the steroid for the progesterone receptor. This modification is a common strategy in the design of potent synthetic steroids.

  • 17α-Acetoxy Group: The presence of the 17α-acetoxy group is crucial for oral activity and increased potency. This group sterically hinders the metabolic reduction of the 20-keto group, a primary route of progesterone inactivation. This leads to a longer biological half-life and sustained activity.

  • Δ⁴-3-keto configuration: The double bond between carbons 4 and 5 and the ketone group at carbon 3 in the A-ring are essential for high-affinity binding to the progesterone receptor. This configuration is a hallmark of most potent progestins.

Experimental Protocols

The characterization of the progestational activity of compounds like this compound involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments typically employed.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for binding to the receptor.

Materials:

  • Receptor Source: Cytosol prepared from the uteri of estrogen-primed immature female rabbits or from T47D human breast cancer cells, which endogenously express high levels of progesterone receptor.

  • Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-R5020 (promegestone).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled progesterone or R5020.

  • Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (B142953) (DTT), and glycerol.

  • Separation Agent: Dextran-coated charcoal (DCC) suspension.

  • Scintillation Cocktail and Counter.

Procedure:

  • Cytosol Preparation: Uteri are homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed to pellet cellular debris and nuclei, yielding the cytosol (supernatant) containing the progesterone receptors. The protein concentration of the cytosol is determined.

  • Assay Setup: A series of tubes are prepared containing a fixed amount of uterine cytosol and a fixed concentration of the radioligand.

  • Competition: Increasing concentrations of unlabeled this compound (or a standard competitor like progesterone) are added to the tubes. Control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a 100-fold excess of unlabeled progestin) are included.

  • Incubation: The tubes are incubated at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Ice-cold DCC suspension is added to each tube and incubated for 10 minutes on ice. The charcoal adsorbs the free radioligand. The tubes are then centrifuged to pellet the charcoal.

  • Quantification: The supernatant, containing the receptor-bound radioligand, is transferred to scintillation vials with scintillation cocktail. The radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The relative binding affinity (RBA) is then calculated.

Below is a diagram illustrating the experimental workflow for a competitive binding assay.

Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow start Start prepare_cytosol Prepare Receptor Source (e.g., Uterine Cytosol) start->prepare_cytosol setup_assay Set up Assay Tubes: - Receptor Source - Radioligand ([³H]-Progestin) prepare_cytosol->setup_assay add_competitor Add Increasing Concentrations of this compound setup_assay->add_competitor incubate Incubate at 4°C (18-24 hours) add_competitor->incubate add_dcc Add Dextran-Coated Charcoal (DCC) incubate->add_dcc centrifuge Centrifuge to Pellet Charcoal add_dcc->centrifuge measure_radioactivity Measure Radioactivity in Supernatant centrifuge->measure_radioactivity analyze_data Data Analysis: - Calculate IC50 - Determine RBA measure_radioactivity->analyze_data end End analyze_data->end SAR_Logic Structure-Activity Relationship Logic for Progestins cluster_modifications Structural Modifications cluster_effects Pharmacological Effects Progesterone Progesterone (Backbone) Mod1 9α-Halogenation (e.g., -F) Progesterone->Mod1 Mod2 17α-Esterification (e.g., -OAc) Progesterone->Mod2 Mod3 6-Substitution (e.g., -CH3, -Cl) Progesterone->Mod3 Effect1 Increased Receptor Binding Affinity Mod1->Effect1 Effect2 Increased Metabolic Stability Mod2->Effect2 Mod3->Effect1 Effect3 Enhanced Progestational Activity Effect1->Effect3 Effect2->Effect3

References

In Vitro Bioactivity of Fluorogestone Acetate on Pituitary Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), a synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus in various species. Its primary mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a controlled ovarian cycle. This technical guide provides an in-depth overview of the in vitro bioactivity of fluorogestone acetate on pituitary cells, focusing on its effects on gonadotropin secretion and the underlying signaling pathways. Due to a scarcity of direct in vitro studies on FGA, this guide synthesizes information from in vivo studies and research on other synthetic progestins to present a comprehensive understanding of its likely cellular and molecular actions.

Core Mechanism of Action

This compound, as a progesterone (B1679170) analogue, exerts its effects by binding to and activating progesterone receptors (PRs) within the anterior pituitary gland. This activation is known to inhibit the release of luteinizing hormone (LH) from the pituitary gland[1]. Progesterone and its analogues have a known inhibitory effect on the release of LH from the anterior pituitary, which suppresses the endocrine events leading to the maturation of ovarian follicles and ovulation[2].

Quantitative Data on Hormonal Responses

HormoneTime Point Post-FGA WithdrawalObservation in FGA-treated EwesComparison GroupReference
Follicle-Stimulating Hormone (FSH)24 hoursSignificantly higherCIDR-treated ewes[3]
Follicle-Stimulating Hormone (FSH)48 hoursSignificantly higherCIDR-treated ewes[3]
Luteinizing Hormone (LH)48 hoursSignificantly lowerCIDR-treated ewes[3]

Note: These data are from an in vivo study and reflect the systemic response to FGA withdrawal, not a direct in vitro effect.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the in vitro bioactivity of this compound on pituitary cells. These protocols are based on established techniques used for similar research[4][5][6][7].

Primary Pituitary Cell Culture
  • Objective: To isolate and culture primary anterior pituitary cells for in vitro bioassays.

  • Protocol:

    • Euthanize the animal model (e.g., rat, sheep) and aseptically dissect the anterior pituitary glands.

    • Mince the tissue into small fragments and wash with a sterile buffer solution.

    • Digest the tissue fragments with an enzymatic solution (e.g., trypsin or collagenase) to obtain a single-cell suspension.

    • Centrifuge the cell suspension to pellet the cells and resuspend them in a suitable culture medium (e.g., DMEM or MEM) supplemented with fetal calf serum and antibiotics.

    • Plate the cells in culture dishes or multi-well plates at a desired density.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Allow the cells to adhere and stabilize for a period (e.g., 48-72 hours) before initiating experimental treatments.

Hormone Secretion Assay (ELISA)
  • Objective: To quantify the amount of LH and FSH secreted by pituitary cells in response to this compound treatment.

  • Protocol:

    • Culture primary pituitary cells in multi-well plates as described above.

    • After the stabilization period, replace the culture medium with a serum-free medium containing various concentrations of this compound (and appropriate vehicle controls).

    • Incubate the cells for a defined period (e.g., 24, 48 hours).

    • Collect the culture medium from each well.

    • Measure the concentration of LH and FSH in the collected media using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Normalize the hormone concentrations to the number of cells or total protein content in each well.

Progesterone Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound to progesterone receptors in pituitary cells.

  • Protocol:

    • Prepare a cytosolic fraction from isolated pituitary cells or use cells expressing progesterone receptors.

    • Incubate the cytosolic fraction with a radiolabeled progestin (e.g., [3H]progesterone) in the presence of increasing concentrations of unlabeled this compound.

    • After incubation, separate the receptor-bound from the unbound radioligand using a suitable method (e.g., charcoal-dextran adsorption or filtration).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progestin (IC50) to determine its relative binding affinity.

Signaling Pathways and Visualizations

The bioactivity of this compound in pituitary gonadotrophs is mediated through the progesterone receptor, which in turn modulates the signaling pathways that control gonadotropin synthesis and secretion. The primary regulatory input for gonadotropin release is Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus[8][9]. Progestins are known to modulate the pituitary's response to GnRH.

FGA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pituitary Gonadotroph cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGA This compound PR Progesterone Receptor (PR) FGA->PR Binds to FGA_PR_complex FGA-PR Complex PR->FGA_PR_complex PRE Progesterone Response Element (PRE) FGA_PR_complex->PRE Translocates to nucleus and binds to PRE Transcription_Modulation Modulation of Gene Transcription PRE->Transcription_Modulation LH_beta_gene LHβ Gene FSH_beta_gene FSHβ Gene Transcription_Modulation->LH_beta_gene Inhibition Transcription_Modulation->FSH_beta_gene Modulation

Caption: FGA signaling pathway in a pituitary gonadotroph.

Experimental_Workflow start Start cell_culture Primary Pituitary Cell Culture start->cell_culture treatment Treat cells with varying concentrations of FGA cell_culture->treatment incubation Incubate for a defined time period treatment->incubation collect_media Collect Culture Media incubation->collect_media hormone_assay Perform LH and FSH ELISA collect_media->hormone_assay data_analysis Analyze dose-response and time-course effects hormone_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro bioactivity assay.

Logical_Relationship FGA This compound PR_activation Progesterone Receptor Activation FGA->PR_activation gene_transcription Altered Gonadotropin Gene Transcription PR_activation->gene_transcription gnrh_response Modulated Response to GnRH PR_activation->gnrh_response gonadotropin_secretion Inhibition of LH Secretion gene_transcription->gonadotropin_secretion gnrh_response->gonadotropin_secretion

Caption: Logical relationship of FGA's action on pituitary cells.

Conclusion

This compound is a potent synthetic progestin that primarily acts on the anterior pituitary to inhibit LH secretion, a key step in its ability to synchronize estrus. While direct in vitro quantitative data on its bioactivity on pituitary cells is limited, the established mechanisms of progesterone and other synthetic progestins provide a strong framework for understanding its cellular actions. The experimental protocols outlined in this guide offer a basis for future research to precisely quantify the dose-dependent effects of this compound on gonadotropin synthesis and secretion, and to further elucidate its molecular signaling pathways in pituitary cells. Such studies will be invaluable for optimizing its use in reproductive management and for the development of novel drug therapies targeting the HPG axis.

References

Pharmacokinetics and Plasma Concentration of Fluorogestone Acetate in Sheep: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and plasma concentration of fluorogestone acetate (B1210297) (FGA) in sheep. FGA, a synthetic progestogen, is widely used in veterinary medicine for the synchronization of estrus in ewes, facilitating artificial insemination and controlled breeding programs. Understanding its pharmacokinetic profile is crucial for optimizing treatment protocols and ensuring efficacy and safety.

Pharmacokinetic Profile of Fluorogestone Acetate in Sheep

This compound is typically administered to sheep via an intravaginal sponge, which releases the drug over a period of 12 to 14 days.[1][2] The absorption from the vagina is rapid, leading to sustained plasma concentrations throughout the treatment period.

Plasma Concentration

Following the insertion of intravaginal sponges containing FGA, plasma concentrations rise to a plateau level. Studies have reported varying peak concentrations (Cmax), generally ranging from 1.2 to 3.0 ng/mL.[1][2] The time to reach this maximum concentration (Tmax) is typically within the first 24 hours of sponge insertion.[1]

After an initial peak, the plasma concentration of FGA tends to decrease slightly and then stabilize for the remainder of the time the sponge is in place. One study observed a concentration of 3.0 ng/mL on day 1, which fell to 1.5 ng/mL by day 4, and was then maintained at approximately 1.1 ng/mL.[1] Another report indicated a plateau of around 1.2 µg/L (approximately 1.2 ng/mL) reached within 10 hours and sustained as long as the sponge was in place.[2]

Upon removal of the intravaginal sponge, the plasma concentration of FGA declines in a biphasic manner.[2] An initial rapid elimination phase is followed by a slower terminal elimination phase.[2]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in sheep based on available literature. It is important to note that direct values for Area Under the Curve (AUC), Clearance (Cl), and Volume of Distribution (Vd) are not extensively reported in the reviewed literature. The provided data primarily focuses on plasma concentrations and elimination half-life following intravaginal administration.

ParameterValueStudy DetailsSource
Cmax (Maximum Plasma Concentration) ~3.0 ng/mL40 mg FGA intravaginal sponge[1]
~1.2 µg/L (~1.2 ng/mL)Intravaginal sponge[2]
Tmax (Time to Maximum Concentration) Day 140 mg FGA intravaginal sponge[1]
Within 10 hoursIntravaginal sponge[2]
Elimination Half-Life (t½) Rapid Phase: 1.6 hoursFollowing removal of a 14-day intravaginal sponge[2]
Slow Phase: 28.7 hoursFollowing removal of a 14-day intravaginal sponge[2]
AUC (Area Under the Curve) Not explicitly reported--
Cl (Clearance) Not explicitly reported--
Vd (Volume of Distribution) Not explicitly reported--

Future research is warranted to definitively determine the AUC, clearance, and volume of distribution of this compound in sheep to provide a more complete pharmacokinetic profile.

Experimental Protocols

The determination of FGA plasma concentrations in sheep involves a series of steps from drug administration to sample analysis. The following sections detail the typical methodologies employed in pharmacokinetic studies of FGA in ewes.

Animal Studies and Sample Collection

A typical experimental workflow for a pharmacokinetic study of FGA in sheep is outlined below.

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Phase animal_selection Selection of Healthy Ewes acclimatization Acclimatization Period animal_selection->acclimatization sponge_insertion Intravaginal Sponge Insertion (e.g., 20-40 mg FGA) acclimatization->sponge_insertion blood_sampling Serial Blood Sampling (e.g., jugular venipuncture) sponge_insertion->blood_sampling During Treatment sponge_removal Sponge Removal (after 12-14 days) blood_sampling->sponge_removal centrifugation Centrifugation to Separate Plasma blood_sampling->centrifugation post_removal_sampling Post-Removal Blood Sampling sponge_removal->post_removal_sampling post_removal_sampling->centrifugation plasma_storage Plasma Storage (e.g., -20°C) centrifugation->plasma_storage analytical_method Plasma FGA Quantification (HPLC-MS/MS or RIA) plasma_storage->analytical_method pk_analysis Pharmacokinetic Analysis analytical_method->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of FGA in sheep.

Studies typically involve the administration of FGA-impregnated intravaginal sponges to a cohort of healthy ewes.[1][3][4][5] Blood samples are collected at predetermined time points, both during the period the sponge is in place and after its removal, to characterize the absorption and elimination phases.[1] Jugular venipuncture is the common method for blood collection.[3] Plasma is then separated by centrifugation and stored frozen until analysis.[6]

Analytical Methodologies

Two primary analytical methods have been described for the quantification of FGA in sheep plasma: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Radioimmunoassay (RIA).

HPLC-MS/MS is a highly sensitive and specific method for quantifying FGA in plasma.[6] A detailed workflow for this method is presented below.

hplc_msms_workflow cluster_extraction Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Mass Spectrometric Detection plasma_thawing Thaw Plasma Sample is_addition Add Internal Standard (e.g., Megestrol (B1676162) Acetate) plasma_thawing->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample into HPLC System reconstitution->injection separation Reverse-Phase HPLC Column injection->separation ionization TurboIonSpray Source (Positive ESI) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm quantification Quantification mrm->quantification

Caption: HPLC-MS/MS analytical workflow for FGA in ovine plasma.

A validated HPLC-MS/MS method for the determination of FGA in ovine plasma has been described.[6] This method involves the following key steps:

  • Internal Standard: Megestrol acetate is used as an internal standard.[6]

  • Extraction: A liquid-liquid extraction is performed to isolate FGA and the internal standard from the plasma matrix.[6]

  • Chromatography: Separation is achieved using a reverse-phase HPLC column.[6]

  • Detection: Detection is carried out by tandem mass spectrometry with a TurboIonSpray source operating in positive electrospray ionization (ESI) mode.[6]

  • Quantification: Quantification is performed using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions monitored are m/z 407.2 -> 267.1/285.1 for FGA and m/z 385.1 -> 267.1/224.0 for the internal standard, megestrol acetate.[6]

  • Validation: The method was validated with a concentration range of 0.2-5.0 ng/mL and a lower limit of quantitation of 0.2 ng/mL in 500 µL plasma aliquots.[6]

RIA is another sensitive technique that has been developed and validated for the measurement of FGA in ewe plasma.[1] The general workflow for an RIA is depicted below.

ria_workflow cluster_preparation Assay Preparation cluster_assay Competitive Binding Assay cluster_measurement Measurement and Analysis antigen_prep Antigen Preparation (FGA-protein conjugate) antibody_prod Antibody Production (e.g., in rabbits) antigen_prep->antibody_prod incubation Incubate Sample/Standard with Antibody and Tracer antibody_prod->incubation tracer_prep Radiolabeled FGA (Tracer) tracer_prep->incubation sample_prep Plasma Sample/ Standard sample_prep->incubation separation Separate Antibody-Bound and Free Tracer incubation->separation counting Gamma Counting of Bound Tracer separation->counting std_curve Generate Standard Curve counting->std_curve concentration_calc Calculate FGA Concentration std_curve->concentration_calc

Caption: General workflow for a radioimmunoassay (RIA) of FGA.

The development of a direct double antibody RIA for FGA involved preparing an oxime derivative of FGA and conjugating it to human serum albumin to produce the antigen.[1] Antibodies were then raised in rabbits.[1] This assay demonstrated good precision, sensitivity, and reproducibility for measuring FGA in both extracted and unextracted plasma.[1]

Conclusion

The intravaginal administration of this compound in sheep results in a rapid achievement of sustained plasma concentrations, which are effective for the synchronization of estrus. The elimination of FGA is biphasic, with a rapid initial decline followed by a slower terminal phase. While Cmax, Tmax, and elimination half-life have been characterized, a more comprehensive understanding of the pharmacokinetics of FGA in sheep would be beneficial. Specifically, further studies are needed to determine the Area Under the Curve (AUC), clearance, and volume of distribution. Such data would allow for more precise dose adjustments and a better understanding of the overall disposition of the drug in this species. The availability of robust and validated analytical methods, such as HPLC-MS/MS and RIA, provides the necessary tools for conducting these future pharmacokinetic investigations.

References

Fluorogestone Acetate: A Deep Dive into Progesterone Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), a synthetic progestin, has been a compound of interest in various fields, particularly in veterinary medicine for estrus synchronization.[1][2] Its efficacy is intrinsically linked to its interaction with progesterone (B1679170) receptors (PRs), key mediators of progesterone signaling. This technical guide provides an in-depth analysis of the binding affinity of fluorogestone acetate for progesterone receptors, detailing the experimental methodologies used for its determination and the associated signaling pathways.

Quantitative Analysis of Binding Affinity

For comparative purposes, the binding affinities of various natural and synthetic progestins are presented in the table below. Relative Binding Affinity (RBA) is a common metric used to compare the affinity of different compounds to a receptor, with a reference compound (often the natural ligand or a high-affinity synthetic ligand) set to 100%.

CompoundReceptorRelative Binding Affinity (RBA) (%)Species
ProgesteroneProgesterone Receptor (PR)100Various
This compound Progesterone Receptor (PR) ~2000-2500 (estimated based on potency) [3]Not Specified
Promegestone (R5020)Progesterone Receptor (PR)100 (as a reference standard)[4]Not Specified
Tanaproget (B1681920)Progesterone Receptor (PR)Very High[5]Not Specified
Medroxyprogesterone (B1676146) AcetateProgesterone Receptor (PR)High[6]Canine
Proligestone (B122052)Progesterone Receptor (PR)High[6]Canine

Note: The RBA of this compound is an estimation derived from its reported potency relative to progesterone.[3] The RBA values for other compounds are sourced from various studies and may have been determined using different experimental conditions.

Experimental Protocols: Determining Binding Affinity

The standard method for determining the binding affinity of a ligand to its receptor is the competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Principle of Competitive Radioligand Binding Assay

A fixed concentration of a radiolabeled ligand with known high affinity for the progesterone receptor (e.g., [³H]-Progesterone or [³H]-R5020) is incubated with a preparation of cells or tissues containing the progesterone receptor.[7] Increasing concentrations of the unlabeled test compound (the "competitor," in this case, this compound) are added to this mixture. The competitor will displace the radiolabeled ligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at each competitor concentration, a competition curve can be generated, from which the IC50 value of the test compound can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology

1. Preparation of Receptor Source:

  • Tissue Homogenates: Uteri from estrogen-primed immature female animals (e.g., rats or rabbits) are commonly used as a rich source of progesterone receptors. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to obtain a crude membrane fraction or a cytosolic fraction containing the receptors.[7]

  • Cell Culture: Cell lines that endogenously express progesterone receptors (e.g., T47D breast cancer cells) or are engineered to overexpress the receptor can also be used. Cells are harvested and lysed to prepare a cell extract containing the receptors.

2. Radioligand and Competitor Preparation:

  • A radiolabeled progestin, such as [³H]-Progesterone or [³H]-Promegestone (R5020), is diluted to a final concentration typically near its Kd value for the progesterone receptor.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations to be tested.

3. Incubation:

  • The receptor preparation, radioligand, and varying concentrations of this compound (or buffer for total binding control) are incubated together in assay tubes or a microplate.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled progestin to saturate all specific binding sites.

  • The incubation is typically carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. Common methods include:

    • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioactivity is trapped on the filter, while the free radioligand passes through.

    • Centrifugation: The receptor preparation is pelleted by centrifugation, and the supernatant containing the free radioligand is aspirated.

5. Quantification of Radioactivity:

  • The amount of radioactivity in the bound fraction (on the filters or in the pellet) is quantified using a scintillation counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.

  • The specific binding data is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

  • The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Binding_Affinity cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Tissue Homogenate or Cell Lysate) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Progesterone) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation Non_Genomic_Signaling_Pathway cluster_membrane Cell Membrane FGA This compound mPR Membrane Progesterone Receptor (mPR) FGA->mPR Binding G_Protein G-Protein mPR->G_Protein Activation Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) G_Protein->Kinase_Cascade Downstream_Proteins Downstream Proteins Kinase_Cascade->Downstream_Proteins Phosphorylation Rapid_Cellular_Response Rapid Cellular Response Downstream_Proteins->Rapid_Cellular_Response

References

Fluorogestone Acetate in Goats: A Technical Guide to Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), a synthetic progestogen, is widely utilized in veterinary medicine, particularly in small ruminants like goats, for the synchronization of estrus, a critical component of controlled breeding programs. Understanding the metabolic fate and excretion pathways of FGA in goats is paramount for ensuring animal welfare, food safety, and the optimization of its therapeutic use. This technical guide provides a comprehensive overview of the current knowledge on the metabolism and excretion of fluorogestone acetate in goats, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Data Presentation

The following tables summarize the key quantitative data available on the pharmacokinetics of this compound in goats following intravaginal administration.

Table 1: Plasma Concentrations of this compound in Goats Following Intravaginal Administration of a 45 mg Sponge

Time PointMean Concentration (µg/L)
0-2 days (Plateau 1)0.77
3-9 days (Plateau 2)0.53
Day 17 (At removal)0.15
24 hours post-removalBelow Limit of Detection (0.01 µg/L)

Data sourced from the European Medicines Agency (EMA) Committee for Medicinal Products for Veterinary Use (CVMP) assessment report.[1]

Table 2: Milk Concentrations of this compound in Goats Following Intravaginal Administration of a 45 mg Sponge (17-day treatment)

Time PointMean Concentration (µg/L)
1-4 days (Plateau 1)0.82
5-11 days (Plateau 2)0.64
At removal0.17
10 hours post-removal0.10
1 day post-removal0.03
>1 day post-removalUndetectable

Data sourced from the EMA CVMP assessment report.[1]

Metabolism

The metabolism of this compound in goats has not been extensively studied in vivo. However, an in vitro study utilizing ovine (sheep) hepatocytes provides strong evidence for the metabolic pathway. This study revealed that this compound is metabolized into several hydroxylated products.[1] This suggests that the primary metabolic route involves hydroxylation, a common pathway for the breakdown of progestagens.[1] The parent compound, this compound, is considered the marker residue for monitoring purposes.[1]

FGA This compound Metabolism Hepatic Metabolism (Presumed in Goats, based on Ovine Data) FGA->Metabolism Phase I Metabolism Hydroxylated_Metabolites Hydroxylated Metabolites Metabolism->Hydroxylated_Metabolites

Presumed Metabolic Pathway of this compound in Goats.

Excretion

Experimental Protocols

The following sections detail the methodologies that can be inferred from the available literature for key experiments related to the study of this compound metabolism and excretion in goats.

In Vivo Pharmacokinetic Study (Plasma and Milk)

A generalized protocol for a pharmacokinetic study in lactating goats would involve the following steps:

  • Animal Selection: Clinically healthy, lactating goats of a specific breed and age range are selected for the study. Animals are acclimatized to the experimental conditions.

  • Drug Administration: A commercially available intravaginal sponge containing 45 mg of this compound is administered to each goat. The sponge is left in place for a specified duration, typically 17 to 21 days.[1]

  • Sample Collection:

    • Plasma: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points during and after the treatment period. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • Milk: Milk samples are collected at specified intervals, typically during milking times. Aliquots of milk are stored frozen until analysis.

  • Sample Analysis: The concentration of this compound in plasma and milk samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1]

  • Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using appropriate pharmacokinetic software to determine key parameters such as peak concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC).

cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Selection Goat Selection (Lactating Does) Drug_Admin Intravaginal FGA Sponge Administration (45 mg) Animal_Selection->Drug_Admin Sample_Collection Blood & Milk Sample Collection (Timed Intervals) Drug_Admin->Sample_Collection Sample_Processing Plasma & Milk Processing & Storage Sample_Collection->Sample_Processing Analysis HPLC-MS/MS Analysis (Quantification of FGA) Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Experimental Workflow for a Pharmacokinetic Study of FGA in Goats.
In Vitro Metabolism Study (Ovine Hepatocytes)

The protocol for the in vitro metabolism study using sheep liver cells, which provides insights into the metabolism in goats, would likely follow these steps:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from the liver of a healthy sheep using a collagenase perfusion technique.

  • Cell Culture: The isolated hepatocytes are cultured in a suitable medium to form a monolayer.

  • Incubation with FGA: this compound is added to the culture medium at a specific concentration.

  • Sample Collection: Aliquots of the culture medium and/or cell lysates are collected at various time points.

  • Metabolite Analysis: The collected samples are analyzed using techniques such as HPLC-MS/MS to identify and quantify the parent compound and any resulting metabolites.

Conclusion

The available data indicates that this compound administered intravaginally to goats is absorbed systemically, reaching plateau concentrations in both plasma and milk. The primary route of metabolism is presumed to be hydroxylation, with the parent compound being the key residue for monitoring. While specific data on excretion in goats is limited, findings in sheep suggest that feces and urine are the main elimination pathways. The provided experimental protocols offer a framework for conducting further research to fill the existing knowledge gaps, particularly concerning the full metabolite profile and excretion balance of this compound in goats. A more comprehensive understanding of these aspects will further enhance the safe and effective use of this important veterinary drug.

References

Flurogestone Acetate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility of flurogestone acetate (B1210297) (also known as flugestone (B1219737) acetate or Cronolone) in various common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals working with this synthetic progestin. The information compiled herein is crucial for designing and executing experiments, developing formulations, and ensuring accurate and reproducible results.

Core Data Summary

The solubility of flurogestone acetate is a critical physicochemical parameter influencing its handling, formulation, and bioavailability. While extensive quantitative data is not uniformly available in the public domain, this guide synthesizes the most current information from various sources.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for flurogestone acetate. It is important to note that solubility can be affected by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.

SolventSolubility (mg/mL)Molar Solubility (approx. mM)Temperature (°C)Notes
Dimethyl sulfoxide (B87167) (DMSO)10[1]24.6Not SpecifiedFresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
Dimethyl sulfoxide (DMSO)7.14[2]17.5760Ultrasonic and warming were used to achieve this concentration.[2]
Ethanol2049.2Not Specified
Acetonitrile≥ 0.1≥ 0.25Not SpecifiedA commercially available solution has a concentration of 100 µg/mL.[3]

Molecular Weight of Flurogestone Acetate: 406.49 g/mol

Qualitative and Estimated Solubility Data

For several solvents, only qualitative descriptions of solubility are available. The United States Pharmacopeia (USP) provides definitions for these terms, which can be used to estimate a solubility range.

SolventQualitative DescriptionUSP Approximate Solubility Range (mg/mL)
ChloroformSparingly soluble[4]10 - 33
MethanolSparingly soluble[4]10 - 33
Ethyl AcetateSlightly soluble[4]1 - 10
WaterInsoluble[1]< 0.1

Experimental Protocol: Determination of Equilibrium Solubility (Saturation Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of flurogestone acetate in a laboratory setting. This protocol is based on the widely accepted saturation shake-flask method.

1. Materials and Equipment:

  • Flurogestone Acetate (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation:

    • Accurately weigh an excess amount of flurogestone acetate into a glass vial. The excess solid should be visually apparent after equilibration.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure saturation is maintained.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of flurogestone acetate in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • Calculate the solubility of flurogestone acetate in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

3. Validation and Controls:

  • Perform the experiment in triplicate to ensure reproducibility.

  • A blank (solvent only) should be run to ensure no interfering peaks are present.

  • The stability of flurogestone acetate in the solvent under the experimental conditions should be assessed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of flurogestone acetate.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis & Calculation A Weigh excess Flurogestone Acetate B Add known volume of solvent A->B to vial C Agitate at constant temperature (24-48h) B->C D Collect supernatant C->D E Filter supernatant (0.22 µm) D->E G Quantify concentration (HPLC-UV) F Dilute sample E->F F->G H Calculate solubility G->H

Caption: Workflow for solubility determination using the saturation shake-flask method.

References

Navigating the Stability of Fluorogestone Acetate in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of fluorogestone acetate (B1210297) when dissolved in dimethyl sulfoxide (B87167) (DMSO). Given the widespread use of DMSO as a solvent for compound storage and in vitro assays, understanding the stability of fluorogestone acetate in this medium is critical for ensuring the accuracy and reproducibility of experimental results. This document synthesizes available data on the stability of compounds in DMSO, outlines detailed experimental protocols for stability assessment, and presents relevant biological pathways to provide a thorough resource for laboratory professionals.

Understanding the Stability of this compound in DMSO

This compound, a synthetic progestin, is susceptible to degradation over time, a process that can be influenced by storage conditions, solvent purity, and handling procedures. While specific long-term quantitative stability data for this compound in DMSO is not extensively published, general principles of compound stability in DMSO and data from analogous corticosteroids provide valuable guidance.

Factors Influencing Stability in DMSO:
  • Temperature: Temperature is a critical factor in the chemical stability of any compound. Lower temperatures generally slow down degradation reactions.

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation of susceptible compounds like esters.

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can introduce moisture and potentially accelerate degradation or cause precipitation of the compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of sensitive molecules.

  • Light Exposure: Photodegradation can occur in light-sensitive compounds. It is generally good practice to store solutions in amber vials or otherwise protected from light.

General Storage Recommendations:

Based on manufacturer recommendations and general laboratory best practices, the following storage conditions are advised for this compound in DMSO solutions:

  • Short-term storage (days to weeks): 0-4°C

  • Long-term storage (months to years): -20°C or -80°C

It is highly recommended to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and reduce the risk of contamination.

Data on Compound Stability in DMSO

While specific quantitative data for this compound is limited, studies on large compound libraries provide valuable insights into the expected stability of organic molecules in DMSO under various conditions.

Table 1: General Stability of Compounds in DMSO at Room Temperature

Storage DurationProbability of Observing the Compound Intact
3 months92%
6 months83%
1 year52%

Data adapted from a study on approximately 7200 compounds stored as 20 mM DMSO solutions under ambient conditions.[1]

Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO

Number of Freeze-Thaw CyclesCompound Loss
Up to 11 cyclesNo significant loss observed
Up to 25 cyclesMinimal degradation for most compounds

Data from studies on diverse compound libraries stored at 4°C and subjected to repeated freeze-thaw cycles.[2][3][4]

Note: These tables provide general trends and the stability of this compound may vary. For critical applications, it is imperative to perform compound-specific stability studies.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the concentration of the active compound and detecting any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for stability studies and experimental use.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vials with screw caps

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 422.5 g/mol .

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex or sonicate at room temperature until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, sterile amber vials.

  • Storage: Store the aliquots at the desired temperatures for the stability study (e.g., room temperature, 4°C, -20°C, -80°C).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method to quantify this compound and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column thermostat.

  • Data acquisition and processing software.

Chromatographic Conditions (A starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0). A typical starting gradient could be 50:50 acetonitrile:water, adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 240 nm (based on the UV absorbance maximum of similar corticosteroids).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Procedure:

  • Sample Preparation: At each time point of the stability study, retrieve an aliquot stored at each temperature condition. Allow the vial to equilibrate to room temperature before opening. Dilute the DMSO stock solution to a working concentration within the linear range of the assay using the mobile phase.

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Quantify the peak area of this compound in the samples against the calibration curve. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation. The resulting degradation products should be chromatographically resolved from the parent compound.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of a long-term stability study for this compound in DMSO.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) cluster_output Output prep_stock Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt Store Aliquots storage_4c 4°C aliquot->storage_4c Store Aliquots storage_n20c -20°C aliquot->storage_n20c Store Aliquots storage_n80c -80°C aliquot->storage_n80c Store Aliquots sample_prep Sample Preparation (Thaw and Dilute) storage_rt->sample_prep storage_4c->sample_prep storage_n20c->sample_prep storage_n80c->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Quantify Degradation) hplc_analysis->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Workflow for a long-term stability study of this compound in DMSO.

Signaling Pathway of this compound

This compound, as a synthetic progestin, exerts its biological effects primarily by binding to and activating progesterone (B1679170) receptors (PRs). This interaction initiates a cascade of molecular events that regulate gene expression.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fga This compound pr_complex Progesterone Receptor (PR) -HSP Complex fga->pr_complex Binds to PR pr_active Activated PR Dimer pr_complex->pr_active HSP Dissociation & Dimerization dna DNA (Progesterone Response Element) pr_active->dna Translocates to Nucleus & Binds to PRE transcription Gene Transcription dna->transcription mrna mRNA transcription->mrna protein Protein Synthesis (Biological Response) mrna->protein

Caption: Simplified signaling pathway of this compound via the progesterone receptor.

Potential Degradation Pathways

While specific degradation products of this compound in DMSO have not been fully characterized in the literature, the known degradation pathways of other corticosteroids can provide insights into potential mechanisms. The ester linkage in this compound is a likely site of hydrolysis, especially in the presence of water.

Potential Degradation Reactions:

  • Hydrolysis: The acetate group at the C17 position is susceptible to hydrolysis, which would yield the corresponding alcohol. This reaction is likely to be the primary degradation pathway if water is present in the DMSO.

  • Oxidation: The steroid core may be susceptible to oxidation, although this is generally less common than hydrolysis for this class of compounds under typical storage conditions.

  • Isomerization: Changes in stereochemistry at certain positions could potentially occur under specific conditions of pH and temperature, although this is less likely in a neutral solvent like DMSO.

It is important to note that the degradation products may have altered biological activity, which underscores the importance of using fresh, properly stored solutions in experiments.

Conclusion

References

The Effect of Fluorogestone Acetate on Luteinizing Hormone Pulsatility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogestone acetate (B1210297) (FGA), a potent synthetic progestin, is a critical tool in veterinary medicine for the synchronization of estrus and ovulation, primarily in small ruminants. Its efficacy is rooted in its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis, specifically by suppressing the pulsatile secretion of Luteinizing Hormone (LH). This suppression prevents premature follicular development and ovulation, allowing for timed breeding protocols. Upon withdrawal of FGA, the accumulated gonadotropin-releasing hormone (GnRH) is released, leading to a synchronized LH surge and subsequent ovulation. This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the action of FGA on LH pulsatility, drawing upon data from studies on FGA and other progestins.

Introduction

Luteinizing hormone, secreted from the anterior pituitary, is a cornerstone of reproductive function in mammals. Its release is not continuous but occurs in discrete pulses, governed by the pulsatile secretion of GnRH from the hypothalamus. The frequency and amplitude of these LH pulses are critical determinants of ovarian function, including follicular development, steroidogenesis, and ovulation.

Fluorogestone acetate, a synthetic analogue of progesterone (B1679170), exerts a powerful negative feedback effect on the HPG axis.[1] By mimicking the actions of endogenous progesterone during the luteal phase, FGA suppresses the frequency of the GnRH pulse generator, which in turn reduces the frequency of LH pulses.[2][3] This guide will delve into the quantitative aspects of this suppression, the underlying signaling pathways, and the experimental protocols used to elucidate these effects.

Quantitative Effects of Progestins on LH Pulsatility

While specific quantitative data for this compound's effect on LH pulse frequency and amplitude are not extensively tabulated in the literature, the effects of progesterone, the natural progestin FGA mimics, are well-documented. The following table summarizes the observed effects of progesterone on LH pulsatility in ovariectomized ewes, a common animal model for these studies. It is important to note that FGA is a potent progestin and its effects are expected to be comparable, if not more pronounced, at equivalent physiological concentrations.

Progestin & Dose Animal Model Effect on LH Pulse Frequency Effect on LH Pulse Amplitude Source
Progesterone (luteal phase concentrations)Ovariectomized EwesSignificant reductionNo significant effect or slight increase[4]
Progesterone & Estradiol (luteal phase concentrations)Ovariectomized CowsGreater suppression than progesterone aloneNot specified[3]
Progesterone (unspecified dose)Pregnant Ewes (Day 60 & 120)Significant reductionSignificant reduction[5][6]
Progesterone (implant)Ovariectomized Ewes (breeding season)Significant reduction (in combination with estradiol)Not specified[4]

Signaling Pathways and Mechanism of Action

The inhibitory effect of FGA on LH pulsatility is primarily mediated through its action on the central nervous system, specifically the hypothalamus. FGA, like progesterone, acts on progesterone receptors (PRs) located on various neuronal populations that regulate the GnRH pulse generator.

A key group of neurons implicated in this process are the Kisspeptin (B8261505)/Neurokinin B/Dynorphin (KNDy) neurons located in the arcuate nucleus (ARC) of the hypothalamus.[7] These neurons are considered a critical component of the GnRH pulse generator.[8]

The proposed mechanism is as follows:

  • FGA Administration: Exogenous FGA increases circulating progestin levels, mimicking the luteal phase.

  • Action on KNDy Neurons: FGA binds to progesterone receptors on KNDy neurons.[7]

  • Modulation of Neurotransmitter Release: This binding is thought to increase the release of dynorphin, an inhibitory neuropeptide, and decrease the release of kisspeptin and neurokinin B, which are stimulatory to GnRH neurons.[7]

  • Inhibition of GnRH Pulse Generator: The net effect is a reduction in the firing rate of the GnRH pulse generator.[2]

  • Reduced LH Pulse Frequency: The decreased frequency of GnRH pulses reaching the anterior pituitary results in a corresponding decrease in the frequency of LH pulses released into the systemic circulation.[1]

  • Pituitary Level Effects: Some evidence also suggests that progestins can have direct inhibitory effects at the pituitary level, reducing the sensitivity of gonadotrope cells to GnRH.[9][10]

Diagram: Signaling Pathway of FGA-Mediated LH Pulse Suppression

FGA_LH_Pathway cluster_kndy KNDy Neuron Modulation FGA This compound (FGA) Hypothalamus Hypothalamus FGA->Hypothalamus Acts on KNDy Arcuate Nucleus (KNDy Neurons) GnRH_Generator GnRH Pulse Generator KNDy->GnRH_Generator Regulates AnteriorPituitary Anterior Pituitary (Gonadotropes) GnRH_Generator->AnteriorPituitary Pulsatile GnRH release LH LH Pulsatility AnteriorPituitary->LH Pulsatile LH release Ovaries Ovaries LH->Ovaries Reduced Follicular Development Kisspeptin_NKB Kisspeptin / NKB (Stimulatory) Kisspeptin_NKB->GnRH_Generator Stimulates Dynorphin Dynorphin (Inhibitory) Dynorphin->GnRH_Generator Inhibits KNDy_Neuron KNDy Neuron KNDy_Neuron->Kisspeptin_NKB Decreases release KNDy_Neuron->Dynorphin Increases release FGA_Receptor Progesterone Receptor FGA_Receptor->KNDy_Neuron Binds to Experimental_Workflow Start Start: Select Animal Model (e.g., Ovariectomized Ewes) Acclimatization Acclimatization Period Start->Acclimatization Catheterization Jugular Vein Catheterization Acclimatization->Catheterization Treatment FGA Administration (e.g., Intravaginal Sponge/CIDR) Catheterization->Treatment Sampling Intensive Blood Sampling (e.g., every 15 min for 6h) Treatment->Sampling During Treatment Processing Sample Processing (Centrifugation, Plasma Separation, Storage) Sampling->Processing Assay Hormone Assays (LH, Progesterone/FGA via RIA/ELISA) Processing->Assay Analysis Data Analysis (LH Pulse Frequency & Amplitude) Assay->Analysis End End: Characterize FGA Effect Analysis->End

References

The Early Discovery and Development of Fluorogestone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorogestone acetate (B1210297) (FGA), initially designated as SC-9880, is a synthetic progestin developed by G. D. Searle and Company in 1959.[1] This potent analogue of progesterone (B1679170) has played a significant role in veterinary medicine, primarily for the synchronization of estrus in sheep and goats.[1] Its development marked a key advancement in reproductive management in livestock, offering a reliable method to control the ovarian cycle and improve breeding efficiency. This technical guide provides an in-depth overview of the early discovery, development, and core scientific principles underlying fluorogestone acetate, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

The quest for potent synthetic progestins in the mid-20th century was driven by the desire to overcome the limitations of natural progesterone, such as its poor oral bioavailability and short half-life. Chemists at G. D. Searle & Co. synthesized a series of novel steroids, leading to the creation of SC-9880, chemically known as 9α-fluoro-11β-hydroxyprogesterone acetate.[1] The introduction of a fluorine atom at the 9α position and a hydroxyl group at the 11β position, along with the acetate ester at the 17α position, significantly enhanced its progestational activity compared to the parent compound.

  • Introduction of the 11β-hydroxyl group: This was often achieved through microbial hydroxylation or a chemical process involving the formation of a 9,11-epoxide followed by ring-opening.

  • Introduction of the 9α-fluoro group: A common method involved the reaction of the 9,11-epoxide with a source of fluoride, such as hydrogen fluoride, to introduce the fluorine atom at the 9α position and the hydroxyl group at the 11β position.

  • Acetylation at the 17α-position: This would be accomplished by reacting the 17α-hydroxyl group with an acetylating agent like acetic anhydride.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the suppression of the preovulatory surge of luteinizing hormone (LH) from the anterior pituitary gland.[2] This inhibition of LH release prevents ovulation and thereby allows for the synchronization of the estrous cycle in treated animals.[2] FGA exerts its effect by acting as a potent agonist at the progesterone receptor (PR).

The signaling pathway for progestin-mediated inhibition of the LH surge is a complex process involving the hypothalamic-pituitary-gonadal (HPG) axis. Here is a breakdown of the key events:

  • Binding to Progesterone Receptors: this compound, circulating in the bloodstream, binds to progesterone receptors in the hypothalamus and the pituitary gland.

  • Hypothalamic Action: In the hypothalamus, progestins decrease the pulse frequency of gonadotropin-releasing hormone (GnRH) secretion.[3] This is a critical step, as the pulsatile release of GnRH is essential for stimulating the synthesis and release of LH and follicle-stimulating hormone (FSH) from the pituitary. Recent studies suggest that progesterone can act directly on GnRH neurons through non-classical pathways involving progesterone receptor membrane component 1 (PgRMC1).[4]

  • Pituitary Action: At the pituitary level, progestins can directly inhibit the responsiveness of gonadotrope cells to GnRH, further reducing LH secretion.

  • Inhibition of the LH Surge: By reducing both the frequency of GnRH pulses and the pituitary's response to GnRH, this compound prevents the surge in LH that is necessary to trigger ovulation.

The following diagram illustrates the signaling pathway of progestin-mediated inhibition of the LH surge:

Progestin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary GnRH_Neuron GnRH Neuron GnRH_Pulse GnRH Pulse Frequency GnRH_Neuron->GnRH_Pulse Reduces PgRMC1 PgRMC1 PgRMC1->GnRH_Neuron Inhibits Gonadotrope Gonadotrope Cell LH_Surge LH Surge Gonadotrope->LH_Surge Prevents PR_pituitary Progesterone Receptor PR_pituitary->Gonadotrope Inhibits Responsiveness FGA This compound FGA->PgRMC1 Binds FGA->PR_pituitary Binds Ovulation Ovulation LH_Surge->Ovulation Triggers GnRH_Pulse->Gonadotrope Stimulates (Reduced) Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Uterine Cytosol (PR Source) C Incubate Cytosol, Radiolabeled Ligand, and Competitor A->C B Prepare Serial Dilutions of Test Compound & Standard B->C D Separate Bound from Free Ligand C->D E Quantify Radioactivity of Bound Ligand D->E F Calculate IC50 and Relative Binding Affinity E->F InVivo_Bioassay_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_analysis Analysis A Select Immature Female Rabbits B Estrogen Priming A->B C Administer Test Compound, Standard (Progesterone), or Vehicle B->C D Collect and Process Uterine Tissue C->D E Histological Examination and Scoring D->E F Determine Relative Potency E->F

References

Methodological & Application

Application Notes and Protocols for Estrus Synchronization in Ewes Using Fluorogestone Acetate (FGA) Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrus synchronization is a critical reproductive technology in sheep management, enabling fixed-time artificial insemination (FTAI), facilitating embryo transfer programs, and concentrating lambing periods.[1][2] The use of intravaginal sponges impregnated with the synthetic progestogen, Fluorogestone Acetate (FGA), is a widely adopted and effective method for controlling the estrous cycle in ewes.[3][4] FGA mimics the action of progesterone (B1679170), artificially extending the luteal phase of the cycle.[5] Upon removal of the sponge, the subsequent drop in progestogen levels, often combined with the administration of gonadotropins like equine chorionic gonadotropin (eCG), leads to a synchronized follicular phase, estrus, and ovulation.[5]

These application notes provide a comprehensive overview of the principles, protocols, and expected outcomes associated with FGA-based estrus synchronization in ewes.

Mechanism of Action

The FGA sponge continuously releases a potent progestogen, which is absorbed through the vaginal mucosa.[5][6] This elevates circulating progestogen levels, exerting negative feedback on the hypothalamus and anterior pituitary gland. This feedback suppresses the release of Gonadotropin-Releasing Hormone (GnRH), and consequently, Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). The suppression of gonadotropins prevents follicular development, estrus, and ovulation.

Upon removal of the sponge, the progestogen block is lifted. The resulting decline in progesterone allows for a rebound in GnRH, FSH, and LH secretion, initiating a new follicular wave. The administration of eCG (also known as PMSG) at or near the time of sponge removal provides a super-stimulatory effect on the ovaries, promoting robust follicular growth and ensuring a synchronized and fertile ovulation.[1]

FGA_Signaling_Pathway Signaling Pathway of FGA-Based Estrus Synchronization cluster_control Hormonal Control cluster_intervention Exogenous Intervention Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH & LH (+) Ovary->Hypothalamus Progesterone (-) Estrogen (-/+) Ovary->Pituitary Progesterone (-) Estrogen (-/+) Ovulation Ovulation Ovary->Ovulation FGA_Sponge FGA Sponge (in situ) FGA_Sponge->Hypothalamus Negative Feedback (-) (Suppresses GnRH) FGA_Sponge->Pituitary Negative Feedback (-) (Suppresses FSH/LH) Sponge_Removal Sponge Removal Sponge_Removal->FGA_Sponge Removes Progestogen Block eCG_Injection eCG Injection eCG_Injection->Ovary Follicular Growth (+) (FSH/LH-like activity) Estrus_Sync_Workflows cluster_long Protocol 1: Long-Duration (12-14 Days) cluster_short Protocol 2: Short-Duration (7 Days) L0 Day 0: Insert FGA Sponge L14 Day 14: Remove Sponge Inject eCG L0->L14 14 days L16 Day 16 (48-55h): Estrus / AI / Mating L14->L16 48-55h S0 Day 0: Insert FGA Sponge S6 Day 6: Inject PGF2α S0->S6 6 days S7 Day 7: Remove Sponge Inject eCG S6->S7 1 day S9 Day 9 (48-55h): Estrus / AI / Mating S7->S9 48-55h

References

Application Notes and Protocols for Superovulation in Goats using Fluorogestone Acetate (FGA) and equine Chorionic Gonadotropin (eCG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for inducing superovulation in goats using a combination of Fluorogestone Acetate (B1210297) (FGA) and equine Chorionic Gonadotropin (eCG). The methodologies described are based on established veterinary research to enhance genetic improvement programs through increased oocyte and embryo yields.

Introduction

Superovulation is a critical technology in animal breeding for maximizing the reproductive potential of genetically superior females.[1][2] The hormonal treatment aims to stimulate the development and ovulation of a greater number of follicles than would occur naturally.[1] A widely adopted and effective method for estrus synchronization and superovulation in goats involves the use of a progestogen, such as Fluorogestone Acetate (FGA), to control the estrous cycle, followed by the administration of equine Chorionic Gonadotropin (eCG) to stimulate follicular growth and ovulation.[3][4]

FGA, a synthetic progestogen, is typically administered via an intravaginal sponge. This treatment mimics the luteal phase of the estrous cycle, preventing the animal from coming into estrus.[1] Upon removal of the FGA source, the progesterone (B1679170) block is removed, and the administration of eCG, which has both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) like activity, promotes the maturation and ovulation of multiple follicles.[5][6]

These protocols are designed to be adaptable to various research and breeding objectives, including in vitro embryo production (IVP), embryo transfer (ET), and genomic studies.

Experimental Protocols

Standard Superovulation Protocol using FGA and eCG

This protocol outlines the most common steps for estrus synchronization and superovulation in does.

Materials:

  • This compound (FGA) impregnated intravaginal sponges (e.g., 45 mg)

  • Equine Chorionic Gonadotropin (eCG)

  • Prostaglandin F2α (PGF2α) analogue (e.g., Cloprostenol, Luprostiol)

  • Saline solution for injection

  • Syringes and needles

  • Sponge applicator and removal forceps

  • Sterile lubricant

Procedure:

  • Day 0: FGA Sponge Insertion:

    • Restrain the doe in a suitable chute or standing position.

    • Clean the vulvar area with a mild antiseptic solution.

    • Apply a sterile lubricant to the FGA sponge and the applicator.

    • Gently insert the sponge into the vagina using the applicator, ensuring it is placed in the anterior portion of the vagina.

  • Day 9-12: FGA Sponge Retention:

    • The FGA sponge remains in place for a period of 9 to 12 days. The exact duration can be varied based on the specific protocol and breed of goat.[1][3]

  • Day 7-10 (48 hours prior to sponge removal): PGF2α and eCG Administration:

    • Administer a luteolytic dose of a PGF2α analogue intramuscularly. This ensures the regression of any existing corpora lutea.

    • Administer eCG intramuscularly. The dosage of eCG is a critical factor influencing the superovulatory response and should be determined based on factors such as breed, age, body condition, and season. Doses can range from 100 IU to 1000 IU.[7][8]

  • Day 9-12: FGA Sponge Removal:

    • Carefully remove the intravaginal sponge using sterile forceps.

  • Estrus Detection and Insemination:

    • Estrus is expected to occur within 24-48 hours after sponge removal.

    • Estrus detection should be performed twice daily using a teaser buck.

    • Artificial insemination (AI) or natural mating should be performed at 12 and 24 hours after the onset of estrus. For fixed-time AI, insemination is typically performed at 48 and 60 hours after sponge removal.

  • Embryo/Oocyte Collection:

    • Surgical or non-surgical embryo collection is typically performed 6 to 7 days after insemination.

Protocol for Mitigation of Premature Luteal Regression

Premature regression of the corpus luteum (CL) can be a significant issue following superovulation treatments, leading to reduced embryo survival.[7] Post-mating FGA treatment can help mitigate this problem.

Procedure:

  • Follow the Standard Superovulation Protocol (Section 2.1) up to and including insemination.

  • Post-Insemination FGA Insertion:

    • Approximately 8 hours after the last mating or AI, insert a new FGA-impregnated intravaginal sponge.[7]

  • Sponge Removal:

    • The FGA sponge should be removed just prior to embryo collection.[9]

Data Presentation

The success of a superovulation protocol is measured by several quantitative parameters. The following tables summarize representative data from studies utilizing FGA and eCG in goats.

ParameterTreatment GroupResultReference
Estrus Response FGA sponge (11 days) + 200 IU eCG86.52% (122/141 does)[5]
Conception Rate FGA sponge (11 days) + 200 IU eCG62.41% (88/141 does)[5]
Ovulation Rate (Corpora Lutea Count) FSH TreatmentHigher than eCG[10]
Transferable Embryos (with post-mating FGA) FGA group5.7 ± 1.6[7]
Transferable Embryos (control) Control group0.1 ± 0.1[7]
Embryo Recovery in Does with Luteal Failure (with post-mating FGA) FGA group6.3 total structures, 4.5 transferable embryos[9]
Embryo Recovery in Does with Luteal Failure (control) Control group1.3 total structures, 1.2 transferable embryos[9]

Diagrams

Experimental Workflow for FGA-eCG Superovulation Protocol

G cluster_pre_treatment Pre-treatment Phase cluster_treatment Hormonal Treatment Phase cluster_post_treatment Post-treatment & Breeding Phase cluster_collection Collection Phase Day0 Day 0 FGA Sponge Insertion DayX Day 7-10 (48h before removal) PGF2α & eCG Injection Day0->DayX 9-12 days DayY Day 9-12 FGA Sponge Removal DayX->DayY 48 hours Estrus Estrus Onset (24-48h post-removal) DayY->Estrus AI Artificial Insemination or Natural Mating Estrus->AI Collection Day 15-19 (6-7 days post-AI) Embryo/Oocyte Collection AI->Collection

Caption: Workflow of the FGA and eCG superovulation protocol in goats.

Signaling Pathway for Hormonal Control of Ovulation

G FGA FGA Administration (Progestogen) Hypothalamus Hypothalamus FGA->Hypothalamus - (Negative Feedback) Inhibits GnRH Pituitary Anterior Pituitary Hypothalamus->Pituitary + (GnRH) (After FGA removal) Ovary Ovary Pituitary->Ovary + (FSH & LH) Follicles Follicular Growth & Maturation Ovary->Follicles Ovulation Superovulation Follicles->Ovulation eCG eCG Injection (FSH & LH activity) eCG->Ovary + (Stimulates Follicles) PGF2a PGF2α Injection CL Corpus Luteum PGF2a->CL - (Luteolysis)

Caption: Hormonal signaling cascade in the FGA-eCG superovulation protocol.

Conclusion

The use of this compound in combination with equine Chorionic Gonadotropin is a robust and widely applicable method for inducing superovulation in goats. The protocols provided herein offer a standardized framework that can be optimized based on specific experimental needs and animal characteristics. Careful consideration of factors such as hormone dosage, timing of administration, and animal health is crucial for achieving successful outcomes. These application notes serve as a valuable resource for researchers and professionals aiming to implement effective superovulation programs in caprine species.

References

Application Notes and Protocols for Timed Artificial Insemination (TAI) in Sheep Following Fluorogestone Acetate (FGA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for implementing timed artificial insemination (TAI) programs in ewes following estrus synchronization with fluorogestone acetate (B1210297) (FGA). The information is compiled from peer-reviewed scientific literature to guide research and development in ovine reproductive technologies.

Introduction

Estrus synchronization is a critical component of successful artificial insemination programs in sheep, enabling fixed-time insemination and facilitating the dissemination of superior genetics.[1] Progestogen-based treatments, particularly those using intravaginal sponges impregnated with fluorogestone acetate (FGA), are widely employed to control the estrous cycle.[1][2] These protocols, often used in conjunction with other hormones such as equine chorionic gonadotropin (eCG), prostaglandin (B15479496) F2α (PGF2α), and gonadotropin-releasing hormone (GnRH), allow for precise control over ovulation, making TAI feasible and efficient.[2][3] The application of a hormonal treatment leads to a concentration of animals in estrus within 24 to 72 hours, allowing for insemination within a narrow timeframe.[1]

Hormonal Control in FGA-Based TAI Protocols

The success of FGA-based TAI protocols hinges on the strategic administration of several key hormones that manipulate the ewe's reproductive cycle. The interplay of these hormones ensures a synchronized follicular wave development and predictable ovulation.

Hormonal_Pathway FGA FGA Sponge (Progestogen) Pituitary Anterior Pituitary FGA->Pituitary Inhibits LH Pulse Frequency PGF2a PGF2α Injection CL Corpus Luteum (CL) PGF2a->CL Induces Luteolysis eCG eCG Injection Ovary Ovary eCG->Ovary Stimulates Folliculogenesis (FSH/LH-like activity) GnRH GnRH Injection GnRH->Pituitary Induces LH Surge Pituitary->Ovary LH & FSH Release Follicle Follicular Growth & Maturation CL->FGA Progesterone Production (inhibited by FGA) Ovulation Ovulation Follicle->Ovulation Preovulatory Follicle

Comparative Efficacy of TAI Protocols

The choice of a specific TAI protocol can significantly impact reproductive outcomes. Factors such as the duration of FGA treatment, the inclusion and dosage of gonadotropins, and the timing of insemination are critical variables. The following tables summarize quantitative data from various studies to facilitate protocol selection and optimization.

Table 1: Comparison of FGA-Based TAI Protocols on Reproductive Performance

Protocol IDFGA Treatment Duration (days)Additional Hormones & TimingTAI Timing (post-sponge removal)Conception/Pregnancy Rate (%)Lambing Rate (%)Reference
Protocol A14250 IU eCG at sponge removal; 50 µg GnRH at 30h48h47.05Not Reported[4]
Protocol B14500 IU eCG at sponge removal48h56.52Not Reported[4]
Protocol C14Melatonin implant 20 days prior; 500 IU eCG at sponge removal48h63.33Not Reported[4]
Protocol D5PGF2α at sponge removal52h50.0Not Reported[3]
Protocol E5PGF2α at sponge removal; GnRH at 30h52h40.0Not Reported[3]
Protocol F5PGF2α & eCG at sponge removal; GnRH at 30h60h60.0Not Reported[3]
Protocol G11PGF2α on day 9; 330 IU PMSG on day 9Not specified80.0192.0 (prolificacy)[5][6]
Protocol H13330 IU PMSG at sponge removalNot specifiedNot specified (lower than G)Not specified[6]
Protocol I13PGF2α on day 12; 330 IU PMSG at sponge removalNot specifiedNot specified (lower than G)Not specified[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols provide a foundation for replicating and building upon previous research.

Protocol 1: Standard Long-Duration FGA with eCG and GnRH

This protocol is adapted from a study comparing different hormonal treatments during the non-breeding season.[4]

Objective: To synchronize estrus and ovulation for fixed-time artificial insemination.

Materials:

  • Intravaginal sponges containing 20 mg this compound (FGA).

  • Equine chorionic gonadotropin (eCG).

  • Gonadotropin-releasing hormone (GnRH).

  • Prostaglandin F2α (PGF2α) analog (e.g., cloprostenol).

  • Standard artificial insemination equipment.

Procedure:

  • Day 0: Insert one FGA-impregnated intravaginal sponge into each ewe.

  • Day 14: Remove the FGA sponge. At the time of sponge removal, administer an intramuscular injection of a PGF2α analog (e.g., 250 µg cloprostenol).

  • Simultaneously with PGF2α administration, inject a specified dose of eCG (e.g., 250 IU or 500 IU) intramuscularly to stimulate follicular development.

  • 30 hours post-sponge removal: For protocols including GnRH, administer an intramuscular injection of GnRH (e.g., 50 µg) to induce a synchronized LH surge.

  • 48 hours post-sponge removal: Perform artificial insemination using fresh or frozen-thawed semen.

Protocol_1_Workflow Day0 Day 0 Insert FGA Sponge Day14 Day 14 Remove FGA Sponge Inject PGF2α Inject eCG Day0->Day14 14 days Day15_5 Day 15 (30h post-removal) Inject GnRH Day14->Day15_5 30 hours Day16 Day 16 (48h post-removal) Perform TAI Day15_5->Day16 18 hours

Protocol 2: Short-Duration FGA with PGF2α and Optional GnRH/eCG

This protocol is based on studies aiming to reduce the duration of progestogen treatment.[3]

Objective: To achieve estrus and ovulation synchronization with a shorter FGA treatment period.

Materials:

  • Intravaginal sponges containing FGA.

  • PGF2α analog.

  • eCG (optional).

  • GnRH (optional).

  • Laparoscopic or cervical artificial insemination equipment.

Procedure:

  • Day 0: Insert one FGA-impregnated intravaginal sponge.

  • Day 5: Remove the FGA sponge. Administer an intramuscular injection of a PGF2α analog.

  • For protocols including eCG, administer the dose at the time of sponge removal.

  • For protocols including GnRH, administer the injection 30 hours after sponge removal.

  • 52-60 hours post-sponge removal: Perform laparoscopic intrauterine or cervical artificial insemination. The exact timing may be optimized based on the specific hormonal combination used.

Protocol_2_Workflow Day0 Day 0 Insert FGA Sponge Day5 Day 5 Remove FGA Sponge Inject PGF2α (Optional: Inject eCG) Day0->Day5 5 days Day6_5 Day 6 (30h post-removal) (Optional: Inject GnRH) Day5->Day6_5 30 hours Day7 Day 7 (52-60h post-removal) Perform TAI Day6_5->Day7 22-30 hours

Considerations for Protocol Optimization

  • Breeding Season vs. Non-Breeding Season: The reproductive status of ewes (cycling vs. anestrous) will influence the response to hormonal treatments. Protocols for out-of-season breeding often require the inclusion of eCG to stimulate follicular development.[4][7] Melatonin supplementation can also improve conception rates during the non-breeding season.[4]

  • Parity: Nulliparous (ewes that have not given birth) and multiparous ewes may respond differently to synchronization protocols.[8]

  • Semen Type: The timing of insemination may need to be adjusted based on whether fresh, chilled, or frozen-thawed semen is used, due to differences in sperm viability.[1]

  • Vaginitis: The incidence of vaginitis can be a concern with the use of intravaginal sponges and may be higher with longer-term protocols.[8]

  • Cost-Effectiveness: The cost of hormones is a significant factor in the economic viability of TAI programs on a commercial scale.[4]

Conclusion

Timed artificial insemination following FGA-based estrus synchronization is a powerful tool for improving the reproductive management of sheep flocks. The protocols outlined in these notes, supported by the provided quantitative data and methodologies, offer a solid foundation for researchers and industry professionals to design and implement effective TAI programs. Further research is warranted to continue optimizing these protocols for various breeds, production systems, and geographic locations.

References

Application Notes and Protocols for Investigating the Use of Fluorogestone Acetate to Improve Embryo Quality in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a viable embryo is a critical determinant of pregnancy outcomes in cattle. Progesterone (B1679170) is a key steroid hormone essential for establishing and maintaining pregnancy, influencing oocyte quality, and regulating the uterine environment to support the developing embryo.[1][2] Fluorogestone acetate (B1210297) (FGA), a potent synthetic progestin, is widely used in small ruminants for estrus synchronization and has shown potential in improving reproductive outcomes.[3][4] While direct research on the specific effects of FGA on bovine embryo quality is limited, its progestogenic activity suggests a potential therapeutic application.

These application notes provide a framework for investigating the hypothesis that FGA supplementation can improve embryo quality in cattle. The following sections summarize relevant data from related studies, propose detailed experimental protocols to test this hypothesis, and outline the potential mechanisms of action.

Data Presentation

Table 1: Effect of Progesterone Concentration on Bovine Oocyte and Embryo In Vitro Production

Progesterone GroupPlasma P4 (ng/mL)Viable Oocytes (%)Blastocyst Rate (%)
Low (LP4)1.679.428.2
High (HP4)3.668.416.0
Very Low (VLP4)0.572.315.0

Data adapted from a study on the effects of systemic progesterone concentration on oocyte quality.[5] This study suggests that an intermediate level of progesterone may be more beneficial for oocyte quality and subsequent blastocyst development than high or very low levels.[5]

Table 2: Effect of Fluorogestone Acetate (FGA) on Embryo Recovery and Quality in Superovulated Goats

Treatment GroupMean Transferable Embryos
FGA5.7 ± 1.6
Control0.1 ± 0.1

Data adapted from a study on eCG-superovulated goats with premature luteal regression.[6] This study indicates that FGA treatment can significantly improve the recovery of transferable embryos in goats.[6]

Table 3: Effect of this compound (FGA) Dose on Embryo Recovery and Quality in Indigenous Ewes

Treatment GroupEmbryo Recovery Rate (%)Grade 1 Embryos (%)
45 mg FGA75.4100
30 mg FGA52.7100
100 µg Cloprostenol (B1669231)41.793.3
175 µg Cloprostenol51.6100

Data adapted from a study comparing FGA and cloprostenol for embryo recovery.[4] This research suggests that a higher dose of FGA can lead to a better embryo recovery rate and consistently high-quality embryos in ewes.[4]

Proposed Experimental Protocols

The following protocols are designed to systematically evaluate the effect of FGA on bovine embryo quality, both in vivo and in vitro.

Protocol 1: In Vivo Assessment of Embryo Quality Following Superovulation and FGA Treatment

This protocol aims to determine if FGA supplementation during a standard superovulation protocol improves the quality of embryos collected from donor cows.

Materials:

  • This compound (FGA) intravaginal sponges (e.g., 30-45 mg)

  • Follicle-Stimulating Hormone (FSH)

  • Prostaglandin F2α (PGF2α)

  • Gonadotropin-Releasing Hormone (GnRH)

  • Embryo flushing medium and collection equipment

Methodology:

  • Donor Selection: Select healthy, reproductively sound donor cows with regular estrous cycles.

  • Synchronization and Superovulation:

    • Day 0: Insert an FGA intravaginal sponge and administer an injection of GnRH.

    • Day 4: Begin a 4-day course of twice-daily FSH injections in decreasing doses.

    • Day 6 (AM): Administer a PGF2α injection.

    • Day 6 (PM): Administer a second PGF2α injection.

    • Day 7: Remove the FGA sponge.

    • Day 8: Administer a second GnRH injection to induce ovulation.

  • Artificial Insemination: Perform artificial insemination at 12 and 24 hours after the second GnRH injection.

  • Embryo Collection and Evaluation:

    • Day 15: Perform a non-surgical uterine flushing to collect the embryos.[7]

    • Evaluate the collected embryos for quality and developmental stage (e.g., morula, blastocyst) according to the International Embryo Technology Society (IETS) grading system.

  • Control Group: A control group should undergo the same superovulation and AI protocol without the FGA sponge.

  • Data Analysis: Compare the number of transferable embryos, blastocyst rates, and embryo quality grades between the FGA-treated and control groups.

Protocol 2: In Vitro Assessment of Oocyte and Embryo Quality Following FGA Treatment

This protocol investigates the effect of FGA on the developmental competence of oocytes collected via ovum pick-up (OPU) and matured and fertilized in vitro.

Materials:

  • This compound (FGA) intravaginal sponges

  • Ovum pick-up (OPU) equipment

  • In vitro maturation (IVM), fertilization (IVF), and culture (IVC) media[8]

  • Frozen-thawed semen of proven fertility

Methodology:

  • Donor Synchronization:

    • Day 0: Insert an FGA intravaginal sponge.

    • Day 7: Remove the FGA sponge.

    • Day 9: Perform OPU.

  • Oocyte Collection and In Vitro Production (IVP):

    • Collect cumulus-oocyte complexes (COCs) via OPU.

    • Perform IVM, IVF, and IVC using established laboratory procedures.[8]

  • Embryo Quality Assessment:

    • Day 2 post-IVF: Assess cleavage rates.

    • Day 7-8 post-IVF: Assess blastocyst formation rates and grade the quality of the blastocysts.

  • Control Group: A control group of donors will undergo OPU without prior FGA treatment.

  • Data Analysis: Compare cleavage rates, blastocyst rates, and embryo quality grades between the FGA-treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothesized Mechanism of FGA Action FGA This compound (FGA) ProgesteroneReceptor Progesterone Receptor (PR) FGA->ProgesteroneReceptor Binds to Hypothalamus Hypothalamus ProgesteroneReceptor->Hypothalamus Inhibits GnRH Uterus Uterus ProgesteroneReceptor->Uterus Prepares Endometrium Pituitary Anterior Pituitary Hypothalamus->Pituitary Regulates Ovary Ovary Pituitary->Ovary Controls LH/FSH Oocyte Improved Oocyte Competence Ovary->Oocyte Impacts Follicular Environment Embryo Enhanced Embryo Development Uterus->Embryo Supports

Caption: Hypothesized mechanism of FGA on reproductive tissues.

G cluster_1 In Vivo Embryo Quality Assessment Workflow start Day 0: Insert FGA Sponge + GnRH fsh Day 4-7: FSH Injections start->fsh pgf Day 6: PGF2α Injections fsh->pgf remove Day 7: Remove FGA Sponge pgf->remove gnrh2 Day 8: GnRH Injection remove->gnrh2 ai Day 8-9: Artificial Insemination gnrh2->ai flush Day 15: Embryo Collection & Evaluation ai->flush

Caption: Experimental workflow for in vivo FGA protocol.

G cluster_2 In Vitro Oocyte & Embryo Assessment Workflow start_ivf Day 0: Insert FGA Sponge remove_ivf Day 7: Remove FGA Sponge start_ivf->remove_ivf opu Day 9: Ovum Pick-Up (OPU) remove_ivf->opu ivp IVM, IVF, IVC opu->ivp cleavage Day 11: Cleavage Assessment ivp->cleavage blast Day 16-17: Blastocyst Assessment ivp->blast

Caption: Experimental workflow for in vitro FGA protocol.

Concluding Remarks

The strategic use of progestins is a cornerstone of modern bovine reproductive management. While FGA is an established tool for estrus synchronization, its potential to directly enhance embryo quality in cattle remains an important area for investigation. The protocols and data presented here offer a foundation for researchers to explore this promising application, potentially leading to new strategies for improving reproductive efficiency in cattle. Further research is necessary to establish optimal dosing, timing, and application of FGA for the specific goal of improving bovine embryo quality.

References

radioimmunoassay protocol for measuring plasma fluorogestone acetate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Radioimmunoassay of Plasma Fluorogestone Acetate (B1210297)

Introduction

Fluorogestone acetate (FGA), a synthetic progestin, is widely used in veterinary medicine for the synchronization of estrus in sheep and goats. The monitoring of its plasma concentration is crucial for optimizing treatment protocols and for research in reproductive physiology. This document provides a detailed protocol for the quantitative determination of this compound in plasma samples using a double-antibody radioimmunoassay (RIA). The methodology is based on the principle of competitive binding, where unlabeled FGA in the sample competes with a fixed amount of radiolabeled FGA for a limited number of binding sites on a specific antibody.

Principle of the Assay

The radioimmunoassay for FGA is a competitive assay. A known quantity of radiolabeled FGA (the tracer) and an unknown amount of FGA from a plasma sample compete for a limited number of binding sites on a specific anti-FGA antibody. After incubation, a second antibody, directed against the first antibody, is added to precipitate the primary antibody-antigen complex. Following centrifugation, the radioactivity in the pellet, which is inversely proportional to the concentration of FGA in the sample, is measured using a gamma counter. A standard curve is generated by plotting the percentage of bound tracer against known concentrations of FGA standards, from which the concentration of FGA in the unknown samples can be interpolated.

Materials and Reagents

  • FGA Antiserum: Specific polyclonal antibodies raised against an FGA-protein conjugate. An oxime derivative of FGA conjugated to human serum albumin at the 3-position has been used to produce suitable antigens[1].

  • Radiolabeled FGA: ³H-FGA or ¹²⁵I-FGA.

  • FGA Standards: Stock solution and working standards of high-purity FGA.

  • Second Antibody: Anti-species immunoglobulin (e.g., goat anti-rabbit IgG), to precipitate the primary antibody.

  • Assay Buffer: Phosphate-buffered saline (PBS) with a protein stabilizer (e.g., 0.1% gelatin).

  • Plasma Samples: Collected in EDTA or heparinized tubes.

  • Scintillation Fluid and Vials (for ³H-FGA) or Gamma Counter Tubes .

  • Centrifuge

  • Pipettes and Tips

  • Vortex Mixer

Experimental Protocol

This protocol is a comprehensive representation based on established double-antibody radioimmunoassay procedures for steroids[1][2].

1. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.
  • Centrifuge the samples at 1500 x g for 10 minutes to pellet any debris.
  • It has been reported that FGA can be estimated in both extracted and unextracted plasma with indistinguishable results[1]. For unextracted plasma, proceed directly to the assay setup.

2. Assay Setup:

  • Label assay tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
  • Add 100 µL of assay buffer to the NSB tubes.
  • Add 100 µL of the appropriate FGA standard solution to the standard tubes.

  • Add 100 µL of the plasma sample to the unknown tubes.

    • Add 100 µL of radiolabeled FGA to all tubes.

    • Add 100 µL of the primary FGA antiserum to all tubes except the TC and NSB tubes.

    • Vortex all tubes gently and incubate overnight at 4°C.

3. Immunoprecipitation:

  • Following the primary incubation, add 100 µL of the second antibody to all tubes except the TC tubes.
  • Vortex the tubes and incubate for a further 4 hours at 4°C to allow for the precipitation of the antibody-bound FGA.

4. Separation of Bound and Free FGA:

  • Add 1 mL of cold assay buffer to all tubes except the TC tubes.
  • Centrifuge the tubes at 2000 x g for 30 minutes at 4°C.
  • Carefully decant the supernatant.
  • Wash the pellet by adding another 1 mL of cold assay buffer, vortexing, and re-centrifuging. Decant the supernatant.

5. Measurement of Radioactivity:

  • For ³H-FGA, add scintillation fluid to each tube, vortex, and count the radioactivity in a beta counter.
  • For ¹²⁵I-FGA, directly count the radioactivity of the pellet in a gamma counter.

6. Data Analysis:

  • Calculate the average counts per minute (CPM) for each set of duplicates.
  • Calculate the percentage of bound tracer (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
  • Construct a standard curve by plotting the %B/B₀ for the standards against their known concentrations on a semi-logarithmic graph.
  • Determine the concentration of FGA in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Data Presentation

The following table summarizes the quantitative data for a this compound immunoassay. Note that the cross-reactivity data is derived from a monoclonal antibody-based ELISA, as specific RIA cross-reactivity data was not available in the searched literature.

Parameter Value Reference
Assay Type Direct Double Antibody Radioimmunoassay[1]
Plasma FGA Concentration (in ewes with intravaginal sponges)
Day 13.0 ± 0.22 ng/mL[1]
Day 41.5 ± 0.15 ng/mL[1]
Maintained Concentration1.1 ± 0.08 ng/mL[1]
Cross-Reactivity (of an anti-FGA monoclonal antibody)
Medroxyprogesterone acetate7.46%[3]

Visualizations

RIA_Principle cluster_competition Competitive Binding cluster_separation Separation & Measurement cluster_result Result Interpretation Ab Anti-FGA Antibody Precipitation Add Second Antibody & Centrifuge Ab->Precipitation FGA_unlabeled FGA (Sample) FGA_unlabeled->Ab Binds FGA_labeled *FGA (Tracer) FGA_labeled->Ab Competes to Bind Measurement Measure Radioactivity of Pellet Precipitation->Measurement Result High FGA in Sample = Low Radioactivity Measurement->Result

Caption: Principle of the competitive radioimmunoassay for FGA.

RIA_Workflow start Start: Plasma Sample assay_setup Assay Setup: - Add Sample/Standard - Add Labeled FGA - Add Primary Antibody start->assay_setup incubation1 Overnight Incubation (4°C) assay_setup->incubation1 precipitation Add Second Antibody incubation1->precipitation incubation2 Incubation (4 hours, 4°C) precipitation->incubation2 separation Centrifugation & Washing incubation2->separation counting Measure Radioactivity (Gamma/Beta Counter) separation->counting analysis Data Analysis: - Calculate %B/B₀ - Generate Standard Curve - Determine Concentration counting->analysis end End: FGA Concentration analysis->end

Caption: Experimental workflow for the FGA radioimmunoassay.

References

Application Notes and Protocols for Fluorogestone Acetate (FGA) Sponge Insertion and Removal in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fluorogestone acetate (B1210297) (FGA) intravaginal sponges for estrus synchronization in research animals, with a primary focus on sheep and goats, the most common models for this application. The protocols outlined below are intended to ensure procedural consistency, animal welfare, and the generation of reliable data for research purposes.

Introduction and Principle of Action

Fluorogestone acetate is a potent synthetic progestogen. When administered via an intravaginal sponge, FGA is continuously released and absorbed through the vaginal mucosa, artificially elevating systemic progestogen levels. This mimics the luteal phase of the estrous cycle, effectively suppressing estrus and ovulation. Upon removal of the sponge, the rapid decline in progestogen concentration triggers a synchronized follicular phase, leading to a predictable onset of estrus and ovulation. This synchronization is often enhanced by the administration of equine chorionic gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), at the time of sponge removal to stimulate follicular development.[1]

Signaling Pathway of Progesterone (B1679170) Action

This compound, as a progestogen, exerts its effects by binding to and activating progesterone receptors (PRs). The binding of FGA to the PR in the cytoplasm induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the FGA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action ultimately leads to the physiological responses associated with the luteal phase, including the suppression of gonadotropin-releasing hormone (GnRH) and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland.

Progesterone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGA FGA PR Progesterone Receptor (PR) FGA->PR Binding FGA_PR FGA-PR Complex Dimer Dimerized FGA-PR Complex FGA_PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binding cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Gene Target Gene PRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Physiological\nResponse Physiological Response Proteins->Physiological\nResponse Leads to

Caption: Progesterone signaling pathway.

Applications in Research

The primary application of FGA sponges in a research setting is the synchronization of estrus and ovulation. This is critical for:

  • Timed Artificial Insemination (AI) and Embryo Transfer: Facilitating the use of advanced reproductive technologies by ensuring a predictable ovulation window.

  • Grouping of Parturition: Concentrating the birthing period to streamline data collection and management of offspring.

  • Studies of Reproductive Physiology: Providing a controlled model to investigate the hormonal and cellular events of the estrous cycle.

  • Pharmacological and Toxicological Studies: Assessing the effects of compounds on reproductive function in a synchronized cohort of animals.

Experimental Protocols

Materials
  • FGA-impregnated vaginal sponges (available in 20 mg, 30 mg, 40 mg, and 45 mg dosages)

  • Sponge applicator

  • Gloves

  • Non-spermicidal antiseptic solution (e.g., 10% benzalkonium chloride or 5g/L chlorhexidine (B1668724) gluconate)[1]

  • Lubricant (non-spermicidal)

  • Equine Chorionic Gonadotropin (eCG/PMSG) and Gonadotropin-Releasing Hormone (GnRH), as required by the specific protocol

  • Syringes and needles for hormone administration

Experimental Workflow

The general workflow for FGA sponge insertion and removal is as follows:

FGA Sponge Experimental Workflow start Start prep Animal Preparation and Restraint start->prep insertion Sponge Insertion prep->insertion treatment Intravaginal Treatment (Duration: 5-14 days) insertion->treatment removal Sponge Removal treatment->removal hormone Hormone Administration (e.g., eCG, GnRH) removal->hormone estrus Estrus Detection hormone->estrus breeding Breeding/AI estrus->breeding end End of Protocol breeding->end

Caption: FGA sponge experimental workflow.
Detailed Methodology for Sheep and Goats

3.3.1. Sponge Insertion

  • Animal Restraint: Securely restrain the animal in a standing position. For sheep, this can be done in a small pen or chute. Goats may require more careful handling to prevent injury.[1]

  • Applicator Preparation: Thoroughly clean and disinfect the applicator using a non-spermicidal antiseptic solution.[1] Do not use alcohols, cresols, or phenols.[1]

  • Sponge Loading: Wearing gloves, apply a small amount of non-spermicidal lubricant to the tip of the sponge. Insert the sponge into the applicator with the drawstring seated in the slot at the end of the applicator. The string should hang freely.

  • Insertion: Gently insert the lubricated applicator into the vagina at a slightly upward angle to avoid the urethral opening. Advance the applicator approximately 10-15 cm into the anterior vagina.[1] In nulliparous animals, digital insertion with a gloved, lubricated finger may be preferred to avoid discomfort or injury.[2]

  • Sponge Deployment: Depress the plunger to release the sponge into the vagina.

  • Applicator Removal: Slowly withdraw the applicator, ensuring the drawstring is visible and hanging from the vulva.

  • Post-Insertion: Clean and disinfect the applicator between animals.

3.3.2. Sponge Removal

  • Procedure: After the designated treatment period (typically 5 to 14 days), gently and steadily pull on the exposed drawstring to remove the sponge.

  • Observation: A mild, malodorous vaginal discharge is common and generally not a cause for concern.[2] However, any signs of severe inflammation, purulent discharge, or systemic illness should be noted and addressed.

  • Disposal: Dispose of used sponges in a manner that prevents ingestion by other animals (e.g., incineration or burial).[1]

Protocols for Other Research Animals

The use of FGA sponges is not well-documented in research animals other than small ruminants. For other species, alternative methods of estrus synchronization are more common. Researchers interested in using FGA sponges in other species should conduct pilot studies to determine appropriate dosages, durations, and potential side effects.

Data Presentation: Comparative Efficacy of FGA Protocols

The following tables summarize quantitative data from various studies on the reproductive performance of ewes and does following different FGA sponge protocols.

Table 1: Reproductive Performance in Ewes with Different FGA Sponge Protocols

FGA Dose (mg)Duration (days)Additional HormonesEstrus Response (%)Pregnancy/Conception Rate (%)Lambing Rate (%)Prolificacy (Lambs/Ewe)Reference(s)
2014400 IU eCG8072701.35[3]
3012300-500 IU PMSG73.78 - 92.678.5 - 82.61001.07 - 1.21[4]
4014600 IU eCG91.49---[5]
4511330 IU PMSG8380--[6]
4513330 IU PMSG7071.43--[6]

Table 2: Reproductive Performance in Goats with Different FGA Sponge Protocols

FGA Dose (mg)Duration (days)Additional HormonesEstrus Response (%)Conception/Kidding Rate (%)Prolificacy (Kids/Doe)Reference(s)
20---75-[7]
45154 µg GnRH70 - 10050 - 801.6
4511400-500 IU eCG + 50 µg Cloprostenol-75-[2]
-17400 IU PMSG + 0.7 ml PGF2α-81.8 (breeding season)-

Management of Adverse Effects and Animal Welfare

Potential Adverse Effects
  • Vaginitis: The most common side effect is a mild to moderate vaginitis, often accompanied by a malodorous discharge upon sponge removal.[2] This is typically a localized inflammatory response to the foreign body and the accumulation of secretions. In most cases, this resolves without treatment. However, severe cases with purulent discharge may require veterinary attention. Studies have shown that the presence of the sponge can alter the vaginal microbiota.[8]

  • Sponge Loss: The rate of sponge loss is generally low (around 2%) but can be higher in certain conditions.[2] Proper insertion technique is crucial to minimize this risk.

  • Discomfort and Stress: The insertion and presence of the sponge can cause temporary discomfort and stress to the animal.[9]

Mitigation and Management
  • Aseptic Technique: Strict adherence to aseptic techniques during insertion is critical to minimize the introduction of pathogens.

  • Proper Restraint: Use appropriate and humane restraint methods to reduce stress and the risk of injury during the procedure.

  • Monitoring: Animals should be monitored daily for signs of discomfort, distress, or severe vaginal discharge. Any animal showing signs of systemic illness should be examined by a veterinarian.

  • Pain Management: While routine analgesia is not standard practice for sponge insertion, researchers should consider its use, especially in sensitive animals or if complications arise, in accordance with institutional animal care and use committee (IACUC) guidelines. The use of non-steroidal anti-inflammatory drugs (NSAIDs) can help manage pain and inflammation.[10]

  • Treatment of Severe Vaginitis: In cases of severe, purulent vaginitis, a veterinarian may recommend a course of appropriate antibiotics based on culture and sensitivity testing.[11]

Protocol for Blood Sample Collection and Hormone Analysis

For research studies investigating the endocrine response to FGA treatment, blood samples are typically collected to measure hormone concentrations.

Blood Collection from the Jugular Vein (Sheep)
  • Restraint: Restrain the sheep in a sitting position or standing with the head and neck extended.

  • Site Preparation: Locate the jugular vein in the jugular furrow. The area can be clipped and cleaned with an antiseptic solution to aid in visualization of the vein.

  • Venipuncture: Occlude the vein with thumb pressure at the base of the neck. Insert a needle (18-20 gauge) attached to a syringe or vacutainer into the raised vein.

  • Sample Collection: Collect the required volume of blood. For hormone analysis, serum (red-top tube) or plasma (e.g., EDTA- or heparin-containing tube) can be used, depending on the assay requirements. If collecting multiple tubes, collect the serum tube first to avoid contamination with anticoagulants.[5]

  • Post-Collection: Release the pressure on the vein, withdraw the needle, and apply firm pressure to the puncture site with gauze for 30-60 seconds to ensure hemostasis.[1]

Hormone Analysis

6.2.1. Progesterone (ELISA)

A common method for quantifying progesterone is the Enzyme-Linked Immunosorbent Assay (ELISA). The following is a general protocol for a competitive ELISA:

  • Sample Preparation: Centrifuge blood samples to separate serum or plasma. Samples can be stored at -20°C until analysis.

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of a microplate coated with anti-progesterone antibody.

    • Add progesterone-enzyme conjugate to all wells.

    • Incubate the plate to allow for competitive binding between the progesterone in the sample and the enzyme-labeled progesterone for the antibody binding sites.

    • Wash the plate to remove unbound components.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Stop the reaction and read the absorbance on a microplate reader. The color intensity is inversely proportional to the concentration of progesterone in the sample.[12]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the progesterone concentration in the unknown samples.

6.2.2. Luteinizing Hormone (RIA)

Radioimmunoassay (RIA) is a sensitive method for measuring LH concentrations:

  • Principle: The assay is based on the competition between unlabeled LH in the sample and a fixed amount of radiolabeled LH for a limited number of binding sites on a specific anti-LH antibody.

  • Procedure:

    • Incubate standards, controls, and samples with the anti-LH antibody and radiolabeled LH.

    • Separate the antibody-bound LH from the free LH.

    • Measure the radioactivity of the bound fraction. The amount of radioactivity is inversely proportional to the concentration of unlabeled LH in the sample.[1][13]

  • Data Analysis: Construct a standard curve and determine the LH concentrations in the samples as described for the ELISA.

Ethical Considerations

All procedures involving research animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Researchers must adhere to the principles of the Three Rs (Replacement, Reduction, and Refinement) to ensure animal welfare. This includes using the minimum number of animals necessary to obtain statistically valid results, refining procedures to minimize pain and distress, and considering alternatives to animal use where possible.[14] Proper training of personnel in animal handling, procedural techniques, and the recognition of pain and distress is essential.[15]

References

Application Notes and Protocols for Fluorogestone Acetate in Small Ruminant Estrus Synchronization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), a potent synthetic progestogen, is a cornerstone of controlled breeding programs in small ruminants.[1] Its application via intravaginal sponges provides a reliable method for synchronizing estrus, enabling fixed-time artificial insemination (FTAI) and concentrating lambing and kidding periods. This document provides detailed application notes, dosage calculation considerations for various breeds, and standardized experimental protocols to guide researchers and professionals in the effective use of FGA for estrus synchronization in sheep and goats.

Mechanism of Action: Progesterone (B1679170) Receptor Signaling

Fluorogestone acetate exerts its physiological effects by mimicking the action of natural progesterone. As a progesterone analog, FGA binds to and activates progesterone receptors (PRs), which are intracellular transcription factors.[2] The activation of PRs by FGA initiates a signaling cascade that ultimately regulates gene expression in target tissues, primarily the hypothalamus and pituitary gland, to control the reproductive cycle.

The signaling pathway of FGA can be broadly categorized into two main pathways:

  • Genomic Pathway: This is the classical, slower pathway. Upon binding FGA, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the FGA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the reproductive process, leading to the suppression of gonadotropin-releasing hormone (GnRH) and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary. This suppression prevents estrus and ovulation.

  • Non-Genomic Pathway: FGA can also initiate rapid, non-genomic signaling cascades. These effects are mediated by membrane-associated progesterone receptors (mPRs) and interactions with cytoplasmic signaling molecules. Activation of these pathways can lead to rapid changes in intracellular calcium levels and the activation of kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway. These rapid signals can influence neuronal excitability and modulate the genomic actions of the nuclear progesterone receptors.

Upon removal of the FGA-containing intravaginal sponge, the negative feedback on the hypothalamus and pituitary is lifted. This leads to a surge in GnRH, followed by an increase in FSH and LH, which in turn stimulates follicular growth, estrus behavior, and ovulation in a synchronized manner.

FGA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_response Physiological Response FGA This compound (FGA) GnRH_Suppression Suppression of GnRH Release LH_FSH_Suppression Suppression of LH/FSH Release GnRH_Suppression->LH_FSH_Suppression Estrus_Ovulation_Block Blockage of Estrus & Ovulation LH_FSH_Suppression->Estrus_Ovulation_Block mRNA mRNA mRNA->GnRH_Suppression Leads to Kinase_Cascade Kinase_Cascade Kinase_Cascade->GnRH_Suppression Modulates

Diagram 1: FGA Signaling Pathway

Dosage Calculation and Considerations for Different Breeds

The optimal dosage of FGA can vary depending on the breed, age, body condition, and reproductive status of the animal. The following tables summarize FGA dosages and their effects on reproductive performance in various small ruminant breeds based on published studies.

Table 1: this compound Dosage in Different Sheep Breeds
BreedFGA Dosage (mg)Duration (days)eCG Dose (IU)Estrus Response (%)Pregnancy/Conception Rate (%)Lambing Rate (%)ProlificacyReference
Lacaune2014400~80~72~701.35[3][4]
Sarda2014400~80~72~701.35[3][4]
NajdiNot Specified1460091.49---[5]
Ossimi2076009691.6791.671.43[6][7][8]
Ossimi40760088---[6][7][8]
Ossimi201460052---[6][7][8]
Ossimi40146006870.5870.581.32[6][7][8]
Sanjabi401340052.2-60.21.2[9]
Lori401340091.1-60.21.2[9]
Pırlak1512600--Higher total lambing rate-[2]
Pırlak3012600----[2]
Table 2: this compound Dosage in Different Goat Breeds
BreedFGA Dosage (mg)Duration (days)eCG Dose (IU)Estrus Response (%)Kidding Rate (%)Reference
Alpine4511400-500-Decreased fertility with 2 sponges[10]
Saanen4511400-500--[10]
Damascus4517400-70090-10040-81.8[1]
Local Breeds (India)Not Specified9-21200-40075-95-[11]

Note: The effectiveness of FGA treatment is often enhanced by the administration of equine chorionic gonadotropin (eCG) at the time of sponge removal to stimulate follicular development and ovulation. The optimal eCG dose can also vary by breed and season.

Experimental Protocols

The following are detailed methodologies for estrus synchronization using FGA in small ruminants. These protocols can be adapted based on the specific research objectives and animal characteristics.

Protocol 1: Standard Estrus Synchronization in Ewes

Objective: To synchronize estrus and ovulation in a flock of ewes for natural mating or artificial insemination.

Materials:

  • This compound (FGA) impregnated intravaginal sponges (e.g., 20-45 mg)

  • Sponge applicator

  • Gloves

  • Disinfectant (e.g., chlorhexidine)

  • Equine chorionic gonadotropin (eCG)

  • Syringes and needles

  • Marking harness for rams (for natural mating)

Procedure:

  • Animal Selection: Select healthy, cycling or anestrous ewes with appropriate body condition score.

  • Sponge Insertion (Day 0):

    • Restrain the ewe in a standing position.

    • Clean the vulvar area.

    • Lubricate the sponge applicator with a non-spermicidal lubricant.

    • Load an FGA sponge into the applicator.

    • Gently insert the applicator into the vagina at a slight upward angle until resistance is felt at the cervix.

    • Deploy the sponge by pushing the plunger and slowly withdrawing the applicator, leaving the sponge in the anterior vagina. The withdrawal string should be visible externally.

  • Sponge Retention Period: Leave the sponges in place for 12-14 days.

  • Sponge Removal (Day 12-14):

    • Gently pull the withdrawal string to remove the sponge.

    • Record any instances of sponge loss or vaginal discharge.

  • eCG Administration: At the time of sponge removal, administer an intramuscular injection of eCG (typically 300-600 IU, dose dependent on breed and season).

  • Estrus Detection and Mating/AI:

    • Natural Mating: Introduce rams equipped with marking harnesses 24-48 hours after sponge removal. Observe for marked ewes.

    • Artificial Insemination: Perform fixed-time artificial insemination (FTAI) typically 48-55 hours after sponge removal.

Protocol 2: Short-term Estrus Synchronization in Goats

Objective: To synchronize estrus in cycling does using a shorter progestagen treatment.

Materials:

  • This compound (FGA) impregnated intravaginal sponges (e.g., 30-45 mg)

  • Sponge applicator

  • Gloves

  • Disinfectant

  • Prostaglandin F2α (PGF2α)

  • Equine chorionic gonadotropin (eCG) (optional)

  • Syringes and needles

Procedure:

  • Animal Selection: Select healthy, cycling does.

  • Sponge Insertion (Day 0): Follow the same procedure as for ewes.

  • Sponge Retention Period: Leave the sponges in place for 7-9 days.

  • PGF2α Administration (Day 5-7): Administer an intramuscular injection of PGF2α 48 hours before sponge removal to ensure luteolysis.

  • Sponge Removal (Day 7-9): Remove the sponges.

  • eCG Administration (Optional): At the time of sponge removal, an injection of eCG (200-400 IU) can be administered to enhance the ovulatory response, particularly during the transitional or non-breeding season.

  • Estrus Detection and Mating/AI: Introduce bucks 24 hours after sponge removal or perform AI 42-48 hours after sponge removal.

Experimental_Workflow cluster_preparation Preparation Phase cluster_protocol Synchronization Protocol cluster_breeding Breeding Phase cluster_followup Follow-up Phase Animal_Selection Animal Selection (Healthy, Good BCS) Materials_Prep Materials Preparation (Sponges, Applicator, Hormones) Animal_Selection->Materials_Prep Day_0 Day 0: Insert FGA Sponge Materials_Prep->Day_0 Day_X Day 7-14: Sponge in situ Day_Y Day 12-14 (or 7-9): Remove Sponge + Inject eCG/PGF2α Estrus_Detection 24-48h Post Removal: Estrus Detection Day_Y->Estrus_Detection Mating_AI 48-55h Post Removal: Natural Mating or AI Pregnancy_Diagnosis Pregnancy Diagnosis (e.g., Ultrasound) Mating_AI->Pregnancy_Diagnosis Data_Collection Data Collection (Conception, Lambing/Kidding Rates) Pregnancy_Diagnosis->Data_Collection

Diagram 2: Experimental Workflow

Conclusion

This compound remains a critical tool for managing reproduction in small ruminants. The success of an FGA-based estrus synchronization program hinges on the appropriate selection of dosage and protocol tailored to the specific breed and production system. The information and protocols provided in this document offer a comprehensive guide for researchers and professionals to optimize the use of FGA, leading to improved reproductive efficiency and productivity in sheep and goat herds. Further research is warranted to refine dosage recommendations for a wider range of breeds and to explore novel combinations of hormonal treatments to further enhance fertility outcomes.

References

Application of Fluorogestone Acetate (FGA) in Out-of-Season Sheep Breeding Programs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Sheep are seasonally polyestrous, meaning their reproductive activity is naturally confined to periods of decreasing daylight. This seasonality poses a significant challenge to producers aiming for a year-round lamb supply. Out-of-season breeding programs are therefore crucial for enhancing productivity. Fluorogestone Acetate (FGA), a potent synthetic progestogen, is a cornerstone of these programs. By mimicking the luteal phase of the estrous cycle, FGA allows for the precise control and synchronization of estrus and ovulation in anestrous ewes, making scheduled breeding and artificial insemination feasible.

FGA is typically administered via an intravaginal sponge, which, upon removal, triggers a synchronized follicular phase.[1] This effect is often enhanced by the administration of gonadotropins, such as equine chorionic gonadotropin (eCG), to stimulate follicular development and ovulation, thereby improving fertility rates.[2][3] This document provides detailed protocols, data summaries, and mechanistic diagrams for the effective application of FGA in out-of-season sheep breeding.

Mechanism of Action: Hormonal Signaling Pathway

The primary mechanism of FGA is to provide a continuous supply of an exogenous progestogen. This artificially elevates systemic progesterone (B1679170) levels, which exerts negative feedback on the hypothalamus, suppressing the release of Gonadotropin-Releasing Hormone (GnRH). Consequently, the pituitary gland's secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) is inhibited, preventing follicular development and ovulation.

Upon withdrawal of the FGA sponge, the negative feedback is removed. This leads to a rebound GnRH surge, followed by increased FSH and LH secretion, which stimulates the growth of ovarian follicles. An injection of eCG (which has both FSH- and LH-like activity) at or near the time of sponge removal further enhances follicular growth and induces a synchronized ovulation, leading to a fertile estrus.[1][3]

FGA_Mechanism Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Follicle Follicular Growth Pituitary->Follicle FSH/LH (+) Ovulation Ovulation Follicle->Ovulation Estradiol Surge FGA FGA Sponge (Exogenous Progestogen) FGA->Hypothalamus (-) Negative Feedback eCG eCG Injection eCG->Follicle Stimulates (+)

Caption: Hormonal pathway of FGA-induced estrus synchronization.

Experimental and Application Protocols

Protocols for FGA-based estrus synchronization can be categorized as long-term (11-14 days) or short-term (5-7 days). The choice of protocol may depend on factors such as breed, management system, and whether natural mating or fixed-time artificial insemination (FTAI) is used.

Protocol 1: Standard Long-Term FGA Protocol (14 Days)

This is a widely used and effective protocol for inducing estrus out-of-season.[4]

  • Day 0: Insert an intravaginal sponge containing 20-40 mg of FGA into each ewe. Ensure proper hygiene to minimize the risk of vaginitis.

  • Day 14: Remove the FGA sponge. At the time of sponge removal, administer an intramuscular (IM) injection of 400-600 IU of eCG. The dose can be adjusted based on breed, age, and body condition.

  • Estrus Detection & Mating:

    • Natural Mating: Introduce fertile rams approximately 24 hours after sponge removal (Day 15). A recommended ram-to-ewe ratio is 1:10.

    • Fixed-Time AI (FTAI): Perform a single cervical insemination 52-56 hours after sponge removal. No estrus detection is required.

Long_Term_Protocol D0 Day 0 Insert FGA Sponge (20-40 mg) D14 Day 14 Remove Sponge Inject eCG (IM) (400-600 IU) D0->D14 14 days D15 Day 15 (24h) Introduce Rams (Natural Mating) D14->D15 FTAI 52-56h post-removal Fixed-Time AI D14->FTAI

Caption: Workflow for a standard 14-day FGA synchronization protocol.

Protocol 2: Short-Term FGA Protocol with PGF2α (5-7 Days)

Short-term protocols can reduce the incidence of vaginal irritation and may improve fertility in some cases by avoiding the effects of long-term low progesterone levels.[5][6] These protocols require the use of a luteolytic agent like Prostaglandin F2α (PGF2α) to regress any existing corpus luteum.

  • Day 0: Insert an FGA sponge (20-40 mg).

  • Day 5 (or Day 7): Remove the FGA sponge. Administer an IM injection of eCG (400-500 IU) and an IM injection of a PGF2α analogue (e.g., cloprostenol).[5]

  • Estrus Detection & Mating:

    • Natural Mating: Introduce rams 24 hours after sponge removal.

    • Fixed-Time AI (FTAI): Inseminate 48-54 hours after sponge removal. Some protocols may include a GnRH injection ~30-36 hours post-sponge removal to better synchronize ovulation, followed by FTAI at 52-60 hours.[5]

Short_Term_Protocol D0 Day 0 Insert FGA Sponge D5 Day 5 Remove Sponge Inject eCG Inject PGF2α D0->D5 5 days FTAI 48-54h post-removal Fixed-Time AI D5->FTAI

Caption: Workflow for a short-term FGA synchronization protocol.

Data Presentation: Comparative Efficacy of FGA Protocols

The success of FGA protocols can be measured by several reproductive parameters. The following tables summarize quantitative data from various studies, comparing different treatment durations and the inclusion of ancillary hormones.

Table 1: Effect of FGA Treatment Duration and eCG on Reproductive Performance in Anestrous Ewes

Treatment GroupDurationeCG Dose (IU)Estrus Response (%)Pregnancy Rate (%)Lambing Rate (%)Fecundity (Lambs/Ewe Lambing)
12-day FGA + eCG12 days50091.791.791.71.54
12-day FGA only12 days083.366.758.31.28
6-day FGA + eCG6 days50091.775.075.01.55
6-day FGA only6 days075.050.033.31.25
4-day FGA + eCG4 daysNot Specified83.375.075.01.22
4-day FGA only4 days066.750.033.31.00

Data synthesized from studies on out-of-season breeding.[2][7]

Table 2: Comparison of FTAI Protocols During the Non-Breeding Season

Protocol GroupFGA DurationeCG Dose (IU)GnRH Dose (µg)Melatonin (B1676174) Pre-treatmentConception Rate (%)
Group I14 days25050 (at 30h)No47.05
Group II14 days5000No56.52
Group III14 days5000Yes (18mg)63.33

Data from a study comparing different hormonal combinations for FTAI in anestrous ewes.[4]

Factors Influencing Protocol Success

The efficacy of FGA-based protocols is not solely dependent on the hormonal regimen. Several other factors must be considered for optimal results:

  • Body Condition Score (BCS): Ewes should have a BCS of 2.5-3.5 (on a 5-point scale) for best results. Nutritional status directly impacts ovulation rate and embryo survival.

  • Breed: There are significant variations among sheep breeds in their response to hormonal treatments.

  • Ram Effect: The introduction of a teaser or fertile ram at the time of sponge removal can enhance the expression of estrus behavior.

  • Hygiene: Proper sanitation during sponge insertion and removal is critical to prevent vaginal infections, which can impair fertility.

  • Semen Quality: For AI programs, the use of high-quality fresh or frozen semen is paramount.

Conclusion

This compound (FGA) is a highly effective and widely used tool for managing reproduction in sheep outside their natural breeding season. Both long-term (12-14 days) and short-term (5-7 days) protocols, when combined with an appropriate dose of eCG, can yield high rates of estrus response, pregnancy, and lambing.[2][7] Short-term protocols offer the advantage of reduced time and potentially lower risk of vaginal infections.[5][8] The choice of the optimal protocol depends on specific farm management goals, available resources, and whether natural mating or FTAI will be employed. For FTAI programs, further optimization using GnRH or pre-treatment with melatonin may enhance conception rates.[4] Careful attention to animal health, nutrition, and procedural hygiene is essential to maximize the success of any FGA-based breeding program.

References

Application Notes and Protocols: Managing Premature Luteolysis in Goats with Fluorogestone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Premature luteolysis (PL) is a significant cause of reproductive failure in goats, particularly in superovulation programs designed for embryo transfer. It is characterized by the premature regression of the corpus luteum (CL), leading to a rapid decline in progesterone (B1679170) concentrations before the establishment of pregnancy[1]. This hormonal failure results in the loss of viable embryos. The condition is frequently observed in does superovulated with equine chorionic gonadotropin (eCG) or follicle-stimulating hormone (FSH)[2][3].

Fluorogestone acetate (B1210297) (FGA), a potent synthetic progestogen, offers a therapeutic strategy to counteract the effects of PL. By providing an exogenous source of progestational support, FGA can help maintain pregnancy and improve embryo survival even when endogenous progesterone from the CL is insufficient[2][3]. These application notes provide detailed protocols and supporting data for researchers and drug development professionals on the use of FGA to manage PL in goats.

Mechanism of Action

The corpus luteum is essential for producing progesterone, the hormone required to maintain pregnancy. Luteolysis, the regression of the CL, is primarily initiated by prostaglandin (B15479496) F2α (PGF2α) released from the uterus[4][5][6]. In cases of PL, often induced by superovulation treatments, an altered hormonal environment can lead to an early release of PGF2α, causing the CL to regress prematurely (typically within 4-6 days post-estrus)[1][3].

FGA functions by mimicking the action of natural progesterone. Administered via an intravaginal sponge, FGA is absorbed and provides a continuous, stable level of progestogen in the bloodstream[7]. This exogenous progestogen supports the uterine environment, making it receptive to embryo implantation and development, thereby bypassing the detrimental effects of low endogenous progesterone resulting from premature CL regression. While FGA treatment does not necessarily prevent the regression of the CL itself, it effectively rescues the pregnancy by maintaining the necessary hormonal support for the developing embryos[3].

G cluster_0 Normal Luteal Phase cluster_1 Premature Luteolysis (PL) cluster_2 FGA Intervention CL Corpus Luteum (CL) P4 Progesterone (P4) CL->P4 Produces Uterus Uterus P4->Uterus Maintains Receptivity Embryo Embryo Survival Uterus->Embryo PGF2a Premature PGF2α Release CL_reg CL Regression PGF2a->CL_reg Causes P4_drop P4 Decline CL_reg->P4_drop Embryo_loss Embryo Loss P4_drop->Embryo_loss FGA_sponge FGA Sponge (Exogenous Progestogen) Uterus_maint Maintained Uterus FGA_sponge->Uterus_maint Provides Support Embryo_rescue Embryo Rescue Uterus_maint->Embryo_rescue

Figure 1. Signaling pathway of premature luteolysis and FGA intervention.

Experimental Protocols

The following protocols are derived from studies that successfully used FGA to mitigate the effects of premature luteolysis in superovulated goats.

This protocol is adapted from Cervantes et al. (2007) and is designed for use with conventional FSH-based superovulation and embryo recovery programs[2].

A. Materials:

  • Intravaginal sponges impregnated with Fluorogestone Acetate (FGA, 45 mg).[8]

  • Follicle-Stimulating Hormone (FSH).

  • Prostaglandin F2α (PGF2α) or an analog (e.g., Cloprostenol).[8]

  • Sponge applicator.

  • Standard materials for artificial insemination and surgical embryo collection.

B. Experimental Workflow:

  • Estrus Synchronization: Insert an FGA-impregnated intravaginal sponge for 11 days.

  • Superovulation: Begin a series of decreasing-dose FSH injections 48 hours before sponge removal.

  • Luteolysis Induction: Administer an injection of PGF2α 24 hours before sponge removal to ensure regression of any existing CL.

  • Estrus and Mating: After sponge removal, monitor does for estrus and perform fertile matings.

  • Group Allocation: Randomly assign mated does to a Control group (no further treatment) or an FGA group.

  • FGA Treatment: For the FGA group, insert a new FGA sponge immediately after mating.

  • Sponge Removal and Embryo Collection: Remove the FGA sponge on Day 6 post-estrus, immediately before surgical embryo collection.

  • Data Collection:

    • Collect blood samples daily from Day 5 to Day 7 post-estrus for progesterone analysis.

    • During embryo collection, count the number of normal and regressed corpora lutea.

    • Count and evaluate the quality of recovered embryos and oocytes.

This protocol is adapted from Martinez et al. (2007) and is suitable for superovulation programs utilizing eCG[3].

A. Materials:

  • Intravaginal sponges impregnated with FGA (45 mg).[3]

  • Equine Chorionic Gonadotropin (eCG/PMSG).[3]

  • PGF2α analog (e.g., Luprostiol).[3]

  • Sponge applicator and related equipment.

B. Experimental Workflow:

  • Estrus Synchronization: Insert an FGA-impregnated intravaginal sponge for 12 days.

  • Superovulation: Administer a single intramuscular injection of eCG (e.g., 1000 IU) 48 hours before sponge removal[3].

  • Luteolysis Induction: Administer a PGF2α analog at the time of sponge removal.

  • Estrus and Mating: Monitor for estrus and perform natural mating every 12 hours during estrus.

  • Group Allocation: Randomly divide does into a Control group (no post-mating treatment) and an FGA group.

  • FGA Treatment: For the FGA group, insert a new FGA sponge 8 hours after the last mating.

  • Sponge Removal and Embryo Collection: Remove the FGA sponge on Day 6 after the last mating, prior to surgical embryo flushing.

  • Data Collection:

    • Monitor progesterone levels to diagnose PL (defined as progesterone <1 ng/mL by Day 6)[1].

    • Count the total number of recovered structures (embryos and oocytes).

    • Classify embryos as transferable or non-transferable.

G start Start: Select Cycling Does sync Estrus Synchronization (FGA Sponge for 11-12 Days) start->sync superov Superovulation Treatment (FSH or eCG injection 48h before sponge removal) sync->superov pgf Luteolytic Injection (PGF2α) (24-0h before sponge removal) superov->pgf mating Sponge Removal, Estrus Detection & Mating pgf->mating random Random Allocation mating->random control Control Group (No Treatment) random->control Group 1 fga_treat FGA Group (Insert new FGA sponge post-mating) random->fga_treat Group 2 monitoring Monitor Progesterone (Daily Blood Samples) control->monitoring fga_treat->monitoring collection Day 6: Embryo Collection & Ovarian Examination monitoring->collection end End: Data Analysis collection->end

Figure 2. Generalized experimental workflow for investigating FGA efficacy.

Data Presentation

The following tables summarize the quantitative data from key studies, demonstrating the efficacy of FGA in managing PL.

Table 1: Summary of FGA-Based Protocols for Managing Premature Luteolysis in Goats

Parameter Protocol 1 (FSH-Superovulated)[2] Protocol 2 (eCG-Superovulated)[3]
Primary Hormone Follicle-Stimulating Hormone (FSH) Equine Chorionic Gonadotropin (eCG)
Synchronization 11-day FGA sponge 12-day FGA sponge
FGA Dose (Sponge) Not specified, likely 30-45 mg 45 mg
Post-Mating FGA Sponge inserted immediately after mating Sponge inserted 8h after last mating

| Treatment Duration | Until Day 6 post-estrus | Until Day 6 post-mating |

Table 2: Comparative Outcomes of FGA Treatment on Luteal Function and Embryo Recovery

Outcome Measure Control Group FGA-Treated Group P-value Reference
Incidence of Luteal Failure (%) 33.3% 86.6% <0.01 [2]
Incidence of Premature Luteolysis (%) 83.3% 61.5% >0.05 [3]
Mean Transferable Embryos (All Does) 0.1 ± 0.1 5.7 ± 1.6 <0.05 [3]
Mean Transferable Embryos (Does with Luteal Failure Only) 1.2 4.5 <0.05 [2]

| Serum Progesterone (Day 6, ng/mL) | Higher | Lower | <0.05 |[2] |

Note: In the study by Cervantes et al. (2007), FGA administration paradoxically increased the incidence of luteal regression but significantly improved embryo recovery in the does that experienced it, highlighting its role in embryo rescue rather than CL maintenance[2].

Conclusion

The administration of this compound via intravaginal sponges is an effective strategy for managing the detrimental effects of premature luteolysis in superovulated goats. By providing an external source of progestogen, FGA supports the uterine environment necessary for embryonic development, leading to a significant increase in the recovery of transferable embryos[2][3]. While the treatment may not prevent the premature regression of the corpus luteum itself, it successfully rescues pregnancies that would otherwise be lost. The protocols and data presented here provide a robust framework for researchers and scientists to implement this technique, thereby improving the efficiency of assisted reproductive technologies in goats.

References

Application Notes and Protocols: Investigating the Effects of a Fibroblast Growth Factor Analog (FGA) on Ovarian Follicular Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folliculogenesis, the process of ovarian follicle development, is a complex and highly regulated sequence of events governed by a network of endocrine, paracrine, and autocrine factors.[1][2][3] Among these, the Fibroblast Growth Factor (FGF) family plays a crucial role in modulating key aspects of follicular dynamics, including the activation of primordial follicles, proliferation and differentiation of granulosa and theca cells, and steroidogenesis.[1][4][5][6] FGFs, such as FGF-2, FGF-7, FGF-8, and FGF-18, have been shown to influence follicle survival and growth.[1][4][5] This document provides a detailed experimental framework for investigating the effects of a novel Fibroblast Growth Factor Analog (FGA) on ovarian follicular dynamics using both in vivo and in vitro models.

The provided protocols are designed to offer a comprehensive approach to characterizing the bioactivity of FGA, encompassing assessments of follicular development, hormonal profiles, and the underlying molecular mechanisms of action. These methodologies are intended to guide researchers in the preclinical evaluation of FGA as a potential modulator of ovarian function.

Signaling Pathway Overview

Fibroblast Growth Factors exert their effects by binding to and activating FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding event, stabilized by heparan sulfate (B86663) proteoglycans, triggers receptor dimerization and autophosphorylation of intracellular tyrosine residues. This, in turn, initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses such as proliferation, differentiation, and survival.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGA FGA FGFR FGFR FGA->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Ca2 Ca²⁺ IP3->Ca2 Ca2->Gene_Expression

FGF Signaling Pathway.

Experimental Design and Workflow

A multi-pronged approach is proposed to thoroughly evaluate the effects of FGA on follicular dynamics. This includes an initial in vivo study in a rodent model to assess systemic effects, followed by in vitro follicle culture to examine direct effects on follicular development, and detailed molecular analyses to elucidate the mechanism of action.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Analysis cluster_invitro In Vitro Study animal_model Animal Model (e.g., female mice) treatment FGA Treatment (vs. Vehicle Control) animal_model->treatment monitoring Estrous Cycle Monitoring treatment->monitoring collection Sample Collection (Ovaries, Serum) monitoring->collection histology Histological Analysis (Follicle Counting & Staging) collection->histology hormone_assay Hormone Assays (ELISA: E2, FSH, LH) collection->hormone_assay gene_expression Gene/Protein Expression (qPCR, Western Blot) collection->gene_expression follicle_isolation Preantral Follicle Isolation follicle_culture In Vitro Follicle Culture with FGA follicle_isolation->follicle_culture follicle_culture->gene_expression growth_assessment Follicle Growth Assessment follicle_culture->growth_assessment ivm In Vitro Maturation (IVM) growth_assessment->ivm ivm->gene_expression

Experimental Workflow.

Protocols

Protocol 1: In Vivo FGA Administration and Sample Collection

Objective: To determine the systemic effects of FGA on ovarian function in a murine model.

Materials:

  • Female mice (e.g., C57BL/6, 21-25 days old)

  • Fibroblast Growth Factor Analog (FGA)

  • Vehicle control (e.g., sterile saline or PBS)

  • Syringes and needles for injection

  • Anesthetic and euthanasia agents

  • Surgical tools for dissection

  • Tubes for blood and tissue collection

Procedure:

  • Acclimatize animals for at least one week before the start of the experiment.

  • Divide mice into treatment and control groups (n=8-10 per group).

  • Administer FGA or vehicle control daily via a specified route (e.g., subcutaneous injection) for a defined period (e.g., 14 days).

  • Monitor the estrous cycle of each mouse daily by vaginal smear.

  • At the end of the treatment period, collect blood samples via cardiac puncture for serum separation.

  • Euthanize the animals and dissect the ovaries. One ovary should be fixed for histological analysis, and the other can be snap-frozen for molecular analysis.

Protocol 2: Ovarian Histology and Follicle Classification

Objective: To quantify the different stages of ovarian follicles.

Materials:

  • Fixative (e.g., Bouin's solution or 4% paraformaldehyde)

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (B541160) (H&E) stain

  • Microscope with an imaging system

Procedure:

  • Fix the ovaries overnight in the chosen fixative.[7]

  • Dehydrate the tissue through an ascending series of ethanol concentrations.

  • Clear the tissue in xylene and embed in paraffin.

  • Serially section the entire ovary at a thickness of 5-8 µm.[7]

  • Mount the sections on glass slides and stain with H&E.

  • Count and classify follicles in every fifth section to avoid double-counting.[7][8][9] Follicles should be categorized as primordial, primary, secondary, or antral based on their morphology.[7][10] Only follicles with a visible oocyte nucleus should be counted.[7]

Protocol 3: Serum Hormone Analysis

Objective: To measure the levels of key reproductive hormones in the serum.

Materials:

  • Serum samples from treated and control animals

  • ELISA kits for Estradiol (E2), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH)

  • Microplate reader

Procedure:

  • Thaw serum samples on ice.

  • Perform the ELISA for each hormone according to the manufacturer's instructions.[11][12][13]

  • Briefly, this involves adding standards and samples to antibody-coated microplate wells, followed by the addition of an enzyme-conjugated secondary antibody.

  • After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.

  • Calculate hormone concentrations based on the standard curve.

Protocol 4: In Vitro Follicle Culture

Objective: To assess the direct effect of FGA on the growth and development of preantral follicles.

Materials:

  • Ovaries from young mice (e.g., 12-14 days old)

  • Culture medium (e.g., α-MEM) supplemented with serum, insulin, transferrin, selenium, and FSH.[14]

  • FGA at various concentrations

  • Culture dishes

  • Incubator (37°C, 5% CO₂)

  • Stereomicroscope

Procedure:

  • Isolate preantral follicles (120-140 µm) from the ovaries mechanically using fine needles under a stereomicroscope.[14][15]

  • Culture individual follicles in droplets of culture medium supplemented with different concentrations of FGA or vehicle control.

  • Culture for a period of 8-12 days, replacing half of the medium every two days.[14]

  • Monitor and measure follicle diameter daily using the stereomicroscope.

  • At the end of the culture period, follicles can be collected for gene expression analysis or subjected to in vitro maturation.

Protocol 5: Gene and Protein Expression Analysis

Objective: To investigate the molecular pathways affected by FGA treatment.

Materials:

  • Ovarian tissue or cultured follicles

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., Fshr, Lhcgr, Cyp19a1, Amh, cell cycle regulators)

  • Protein lysis buffer

  • Antibodies for Western blotting (e.g., p-ERK, p-AKT, PCNA)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • qPCR:

    • Extract total RNA from ovarian tissue or cultured follicles.[16][17][18]

    • Synthesize cDNA using a reverse transcription kit.[16]

    • Perform qPCR using specific primers for genes of interest.[16][18][19]

    • Normalize expression levels to a stable reference gene.[20]

  • Western Blot:

    • Extract total protein from ovarian tissue or cultured follicles.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.

    • Visualize protein bands using a chemiluminescence detection system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effects of in vivo FGA Treatment on Follicle Numbers

Follicle StageVehicle Control (Mean ± SEM)FGA Treatment (Mean ± SEM)p-value
Primordial
Primary
Secondary
Antral
Atretic

Table 2: Serum Hormone Concentrations Following in vivo FGA Treatment

HormoneVehicle Control (Mean ± SEM)FGA Treatment (Mean ± SEM)p-value
Estradiol (pg/mL)
FSH (ng/mL)
LH (ng/mL)

Table 3: In Vitro Follicle Growth and Maturation with FGA Treatment

FGA ConcentrationFollicle Diameter Day 8 (µm, Mean ± SEM)Survival Rate (%)Antrum Formation Rate (%)MII Oocyte Rate (%)
0 nM (Control)
X nM
Y nM
Z nM

Table 4: Relative Gene Expression in Ovarian Tissue/Follicles

GeneVehicle Control (Mean Fold Change ± SEM)FGA Treatment (Mean Fold Change ± SEM)p-value
Fshr1.0
Lhcgr1.0
Cyp19a11.0
Amh1.0
Pcna1.0

Logical Relationships of Expected Outcomes

The following diagram illustrates the potential relationships between FGA treatment and the expected outcomes. An increase in follicular growth and survival, coupled with altered hormone levels and gene expression, would suggest a direct and significant effect of FGA on ovarian function.

Logical_Relationships cluster_cellular Cellular/Tissue Level cluster_molecular Molecular Level cluster_systemic Systemic Level FGA FGA Treatment Follicle_Growth ↑ Follicle Growth & Survival FGA->Follicle_Growth Gene_Expression ↑ Proliferation Markers (e.g., Pcna) ~ Differentiation Markers (e.g., Fshr, Cyp19a1) FGA->Gene_Expression Hormone_Levels ~ Hormone Levels (E2, FSH, LH) FGA->Hormone_Levels Steroidogenesis ~ Steroidogenesis Follicle_Growth->Steroidogenesis influences Steroidogenesis->Hormone_Levels contributes to Gene_Expression->Follicle_Growth drives

Expected Outcome Relationships.

References

Application Notes and Protocols: Fluorogestone Acetate in Combination with PGF2α for Estrus Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fluorogestone acetate (B1210297) (FGA) in combination with prostaglandin (B15479496) F2 alpha (PGF2α) for the synchronization of estrus in small ruminants, particularly sheep and goats. This combination therapy is a cornerstone of assisted reproductive technologies, enabling timed artificial insemination (TAI) and facilitating efficient flock and herd management.

Introduction

Estrus synchronization is a critical tool in modern animal breeding programs, offering numerous advantages, including concentrated lambing/kidding periods, facilitation of artificial insemination (AI), and improved genetic progress. The combination of a progestogen, such as fluorogestone acetate (FGA), with a luteolytic agent like prostaglandin F2 alpha (PGF2α), provides a robust method for controlling the estrous cycle.

FGA, a potent synthetic progestogen, mimics the action of progesterone (B1679170), artificially extending the luteal phase and preventing the animal from coming into estrus.[1][2] Upon withdrawal of the FGA source, typically an intravaginal sponge, the synchronized follicular phase begins. PGF2α is administered to ensure the regression of any existing corpus luteum (luteolysis), further ensuring a synchronized return to estrus.[3][4][5] This combined approach leads to a predictable onset of estrus and ovulation, which is essential for successful fixed-time artificial insemination (FTAI).

Mechanism of Action

The efficacy of this combination therapy lies in the distinct yet complementary actions of FGA and PGF2α on the hypothalamic-pituitary-gonadal (HPG) axis and the corpus luteum.

  • This compound (FGA): As a progesterone analogue, FGA exerts negative feedback on the hypothalamus, suppressing the release of gonadotropin-releasing hormone (GnRH). This, in turn, reduces the pulsatile secretion of luteinizing hormone (LH) from the pituitary gland, preventing follicular maturation and ovulation. During the FGA treatment period, a new follicular wave may emerge, but the dominant follicle will not ovulate due to the low LH pulse frequency.

  • Prostaglandin F2 alpha (PGF2α): PGF2α is a potent luteolytic agent. Its primary role in estrus synchronization protocols is to induce the regression of the corpus luteum (CL). The CL is responsible for producing progesterone, which maintains pregnancy and suppresses estrus. By causing luteolysis, PGF2α ensures a rapid decline in endogenous progesterone, allowing the final stages of follicular development and the onset of estrus to occur in a synchronized manner following FGA withdrawal.[3][4][5] The luteolytic action of PGF2α involves reducing blood flow to the CL and inhibiting progesterone synthesis.[6]

The sequential use of FGA and PGF2α allows for precise control over the estrous cycle. FGA primes the system by synchronizing follicular waves, and PGF2α ensures that all animals start from a common baseline of low progesterone.

Signaling Pathways

The hormonal control of the estrous cycle involves complex signaling cascades. The diagrams below illustrate the simplified signaling pathways for FGA and PGF2α.

FGA_Signaling_Pathway cluster_hormones FGA This compound (FGA) Hypothalamus Hypothalamus FGA->Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH GnRH (Gonadotropin-Releasing Hormone) LH LH (Luteinizing Hormone) Ovary Ovary Pituitary->Ovary Follicle Follicular Development & Ovulation

Caption: Simplified signaling pathway of this compound (FGA) in suppressing ovulation.

PGF2a_Signaling_Pathway PGF2a Prostaglandin F2α (PGF2α) Corpus_Luteum Corpus Luteum (CL) PGF2a->Corpus_Luteum Progesterone Progesterone Production Corpus_Luteum->Progesterone Inhibits Luteolysis Luteolysis (CL Regression) Corpus_Luteum->Luteolysis Estrus Return to Estrus Luteolysis->Estrus

Caption: Simplified signaling pathway of Prostaglandin F2α (PGF2α) inducing luteolysis.

Experimental Protocols

The following are generalized protocols for estrus synchronization in ewes and does using FGA and PGF2α. Dosages and timings may need to be optimized based on breed, age, body condition, and whether the animals are in the breeding or non-breeding season.

Protocol 1: Long-Term FGA Treatment with PGF2α

This is a classic and widely used protocol.

Materials:

  • This compound (FGA) intravaginal sponges (20-45 mg)

  • Applicator for sponge insertion

  • Prostaglandin F2α analogue (e.g., Cloprostenol, Dinoprost)

  • Syringes and needles for injection

  • Optional: Equine chorionic gonadotropin (eCG/PMSG)

Procedure:

  • Day 0: Insert an FGA-impregnated intravaginal sponge into the vagina of each female using a sanitized applicator. The duration of sponge insertion is typically 11 to 14 days for ewes and can be longer for goats.[7][8][9]

  • Day of Sponge Removal (Day 11-14):

    • Remove the intravaginal sponge by gently pulling the attached string.

    • Administer an intramuscular injection of PGF2α.[7] The dosage will depend on the specific product used.

    • For out-of-season breeding or to enhance ovulation rate, an injection of eCG (PMSG) can be administered at the time of sponge removal.[1][7]

  • Estrus Detection and Insemination:

    • Estrus is expected to occur 24 to 48 hours after sponge removal.[1]

    • Artificial insemination is typically performed at a fixed time, generally 48 to 55 hours after sponge removal.[1] Natural mating can also be employed by introducing fertile males to the synchronized females.

Protocol 2: Short-Term FGA Treatment with PGF2α

This protocol has a shorter duration of progestogen treatment.

Materials:

  • This compound (FGA) intravaginal sponges (20-45 mg)

  • Applicator for sponge insertion

  • Prostaglandin F2α analogue

  • Syringes and needles for injection

  • Optional: eCG/PMSG

Procedure:

  • Day 0: Insert an FGA-impregnated intravaginal sponge.

  • Day 5-7: Administer an intramuscular injection of PGF2α. The sponge remains in place.

  • Day 7-9: Remove the intravaginal sponge. An injection of eCG can be given at this time if desired.

  • Estrus Detection and Insemination:

    • Estrus and ovulation will follow a similar timeline as the long-term protocol, with estrus expected 24-48 hours after sponge removal.

    • Fixed-time AI is typically performed 48-55 hours after sponge removal.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical long-term FGA-PGF2α estrus synchronization protocol.

Estrus_Sync_Workflow Start Start of Protocol (Day 0) Sponge_Insertion Insert FGA Intravaginal Sponge Start->Sponge_Insertion Treatment_Period Treatment Period (11-14 Days) Sponge_Insertion->Treatment_Period Sponge_Removal Sponge Removal (Day 11-14) Treatment_Period->Sponge_Removal PGF2a_Injection Administer PGF2α Injection Sponge_Removal->PGF2a_Injection eCG_Option Optional: Administer eCG PGF2a_Injection->eCG_Option Estrus_Onset Estrus Onset (24-48 hours post-removal) eCG_Option->Estrus_Onset Insemination Fixed-Time Artificial Insemination (FTAI) (48-55 hours post-removal) Estrus_Onset->Insemination End End of Protocol Insemination->End

Caption: Experimental workflow for a long-term FGA-PGF2α estrus synchronization protocol.

Quantitative Data Summary

The following tables summarize reproductive performance data from various studies utilizing FGA and PGF2α based protocols in ewes and does. It is important to note that results can vary significantly based on factors such as breed, season, nutritional status, and overall management.

Table 1: Estrus Response and Pregnancy/Conception Rates in Ewes

FGA Dose & DurationPGF2α AdministrationeCG/GnRH AdditionEstrus Response (%)Pregnancy/Conception Rate (%)Reference
20 mg, 14 daysAt sponge removal250 IU eCG + 50 µg GnRH 30h later-47.05%[7]
20 mg, 14 daysAt sponge removal500 IU eCG-56.52%[7]
20 mg, 14 daysAt sponge removal500 IU eCG (with melatonin (B1676174) pre-treatment)-63.33%[7]
45 mg, 11 daysDay 96 µg GnRH 36h post-removal83%80% (conception rate)[10]
20 mg, 14 days-400 IU eCG80%72% (pregnancy rate)[11][12]
40 mg, 12 days-600 IU PMSG--[13]

Table 2: Reproductive Performance in Goats

FGA Dose & DurationPGF2α AdministrationeCG AdditionOnset of Estrus (hours)Fertility Rate (%)Reference
45 mg, 11 days48h prior to sponge removal400-500 IU33.0 ± 6.675.0%[8]
45 mg, 11 days (1 sponge)48h prior to sponge removal400-500 IU--[14]
45 mg, 11 days (2 sponges)48h prior to sponge removal400-500 IU-Decreased fertility observed[14]
17 daysAt sponge removal400 IU PMSGEarlier in out-of-season81.8% (in breeding season)[15]
14 days-400 IU eCG27.9 ± 8.3-[16]

Conclusion

The combination of this compound and PGF2α is a highly effective and widely adopted method for the control and synchronization of estrus in small ruminants. The protocols outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals. Successful implementation requires careful attention to detail, including appropriate dosages, timing of administration, and consideration of animal-specific factors. The provided data and diagrams offer a comprehensive resource for understanding and applying this valuable reproductive technology. Further research and optimization of these protocols will continue to enhance the efficiency of animal breeding programs worldwide.

References

Application Notes and Protocols for Laparoscopic Insemination Timing Following FGA Sponge Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for timing laparoscopic artificial insemination (LAI) in small ruminants, specifically sheep and goats, following estrus synchronization with fluorogestone acetate (B1210297) (FGA) impregnated intravaginal sponges. The successful implementation of LAI is critically dependent on precise timing relative to the withdrawal of the progestogen source and the subsequent hormonal treatments that trigger a synchronized ovulation.

Introduction

Laparoscopic artificial insemination is an advanced reproductive technology that bypasses the cervix and deposits semen directly into the uterine horns, leading to higher conception rates, especially with frozen-thawed semen.[1] Effective synchronization of estrus and ovulation is paramount for the success of fixed-time LAI programs. Intravaginal sponges containing the synthetic progestogen FGA are widely used to control the estrous cycle in sheep and goats.[2][3] Upon sponge removal, the decline in progesterone (B1679170) levels, coupled with the administration of gonadotropins such as equine chorionic gonadotropin (eCG or PMSG), induces a synchronized follicular growth and ovulation.[2][4][5] The optimal timing of insemination after sponge withdrawal is a crucial factor influencing fertility outcomes.

Experimental Protocols

Estrus Synchronization Protocol using FGA Sponges

This protocol outlines the standard procedure for estrus synchronization in ewes or does prior to laparoscopic insemination.

Materials:

  • FGA-impregnated intravaginal sponges (e.g., 20-45 mg FGA)

  • Sponge applicator

  • Lubricant

  • Gloves

  • Equine chorionic gonadotropin (eCG/PMSG)

  • Prostaglandin F2α (PGF2α) analogue (optional, for use in cycling animals)

  • Syringes and needles

Procedure:

  • Animal Selection: Select healthy, cycling or non-cycling ewes/does with an appropriate body condition score (BCS) of 2.5-3.5 on a 5-point scale.[1] Avoid underweight or overweight animals as this can negatively impact fertility.[1]

  • Sponge Insertion (Day 0):

    • Restrain the animal in a standing position.

    • Clean the vulvar area.

    • Apply a small amount of lubricant to the tip of the sponge applicator.

    • Insert the FGA sponge into the vagina using the applicator, ensuring it is placed in the anterior part of the vagina.

  • Sponge Retention (Day 0 to Day 11-14):

    • The sponges are typically left in place for 11 to 14 days for long-term protocols.[4][6] Shorter-term protocols of 5-7 days are also used, often in conjunction with a PGF2α injection.[4]

  • Optional PGF2α Administration: For cycling animals, an injection of a PGF2α analogue can be administered 48 hours before sponge removal to ensure luteolysis.[7]

  • Sponge Withdrawal and eCG Administration:

    • On the designated day (e.g., Day 11-14), gently remove the sponge by pulling the attached string.

    • At the time of sponge removal, administer a single intramuscular injection of eCG. The dose of eCG can vary from 200 to 600 IU, depending on the season, breed, and whether the animals are in breeding or non-breeding season.[2][5] Higher doses are generally used during the non-breeding season to stimulate follicular development and ovulation.[2]

Laparoscopic Artificial Insemination (LAI) Protocol

This protocol describes the surgical procedure for LAI. It should be performed by trained personnel.

Materials:

  • Laparoscope

  • Trocar and cannula

  • Light source

  • Insemination gun or pipette

  • Semen (fresh, chilled, or frozen-thawed)

  • Cradles for animal restraint

  • Surgical preparation supplies (clippers, antiseptics)

  • Sedatives and local anesthetics

Procedure:

  • Animal Preparation:

    • Food and water should be withheld for 12-24 hours before the procedure to reduce ruminal fill and improve visualization of the reproductive tract.[8]

    • Administer a sedative or tranquilizer to the animal.

    • Place the ewe/doe in a specialized cradle in a head-down position (Trendelenburg position).

  • Surgical Site Preparation:

    • Shear the wool or hair from the lower abdomen, anterior to the udder.

    • Surgically prepare the area using an antiseptic solution.

    • Administer a local anesthetic at the sites of trocar insertion.

  • Laparoscopic Procedure:

    • Make two small incisions in the abdominal wall for the insertion of the trocar and cannula.

    • Insert the laparoscope through one cannula to visualize the abdominal cavity and locate the uterus.

    • Insert the insemination gun or pipette through the second cannula.

  • Semen Deposition:

    • Carefully puncture the uterine wall with the insemination pipette.

    • Deposit half of the semen dose into the lumen of each uterine horn.[8]

  • Post-Procedure Care:

    • Remove the instruments and apply surgical staples or sutures to close the incisions.

    • Administer a long-acting antibiotic.

    • Allow the animal to recover in a quiet, clean environment.

Data Presentation: Insemination Timing and Fertility Outcomes

The timing of LAI after FGA sponge withdrawal is a critical determinant of success. The following tables summarize quantitative data from various studies on the effect of insemination timing on fertility rates in sheep and goats.

Table 1: Effect of Laparoscopic Insemination Timing on Conception Rates in Sheep

Insemination Time (hours post-sponge withdrawal)Conception Rate (%)Reference
46-5091.30[9]
50-5497.44[9]
54-5889.82[9]
60Significantly higher pregnancy and twinning rates[10]

Table 2: Effect of Artificial Insemination Timing on Pregnancy Rates in Goats

Insemination Time (hours post-sponge withdrawal)Pregnancy Rate (%)Reference
48 (Cervical AI)49.4[11]
54 (Cervical AI)63.7[11]
43 (with 500 IU eCG)Recommended time[12]
53 (with 300 IU eCG)Recommended time[12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps and their temporal relationship in a typical FGA-based LAI program.

LAI_Workflow cluster_prep Preparation Phase cluster_sync Estrus Synchronization cluster_insemination Insemination Phase cluster_post Post-Insemination Animal_Selection Animal Selection (BCS 2.5-3.5) Sponge_Insertion Day 0: FGA Sponge Insertion Animal_Selection->Sponge_Insertion Sponge_Retention Day 0-14: Sponge Retention Period Sponge_Insertion->Sponge_Retention 11-14 days Sponge_Withdrawal Day 14: Sponge Withdrawal & eCG Injection Sponge_Retention->Sponge_Withdrawal LAI LAI Procedure (Optimal Timing) Sponge_Withdrawal->LAI 48-56 hours (Critical Window) Pregnancy_Diagnosis Day 40-45: Pregnancy Diagnosis (Ultrasound) LAI->Pregnancy_Diagnosis ~25-30 days

Caption: Experimental workflow for laparoscopic insemination.

Conclusion

The optimal timing for laparoscopic insemination following FGA sponge withdrawal is a critical factor for maximizing fertility in small ruminants. For sheep, the highest conception rates are generally observed when LAI is performed between 50 and 54 hours after sponge removal.[9] In goats, while data for LAI is less specific in the provided results, cervical insemination studies suggest that 54 hours post-sponge withdrawal yields better pregnancy rates than earlier timings.[11] The protocols and data presented herein provide a comprehensive guide for researchers and professionals to design and implement successful LAI programs. It is important to note that factors such as breed, season, and nutritional status can influence the optimal timing, and adjustments may be necessary based on specific conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluorogestone Acetate (FGA) Sponge Retention in Ewes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the loss rate of fluorogestone acetate (B1210297) (FGA) intravaginal sponges in ewes during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is a typical FGA sponge loss rate in ewes?

A1: The reported loss rate of FGA sponges in ewes is generally low, with studies showing rates around 2% in large flocks of dairy ewes such as Lacaune and Sarda breeds[1][2]. However, it's important to note that sponge loss rates can be variable and influenced by a multitude of factors[3].

Q2: What are the primary factors contributing to FGA sponge loss?

A2: Several factors can contribute to the premature expulsion of FGA sponges. These include:

  • Improper Insertion Technique: Incorrect placement of the sponge is a primary cause of loss.

  • Ewe Parity: Nulliparous (ewes that have not given birth) may have a tighter vaginal canal, which can make insertion more challenging and potentially increase the risk of expulsion if not performed correctly[1][2].

  • Vaginal Irritation and Infection: The presence of the sponge can sometimes lead to vaginal irritation, inflammation, and discharge, which may cause the ewe to strain and expel the sponge[4].

  • Sponge Adherence: In some cases, the sponge may adhere to the vaginal wall, and the string may detach upon removal, leaving the sponge inside[5].

  • Ewe Behavior: Individual ewe behavior, such as excessive straining, can also lead to sponge loss.

Q3: Can the duration of sponge insertion affect the loss rate?

A3: Some studies suggest that the longer the sponge remains in place, the higher the likelihood of it being lost[6]. However, other research has found no significant difference in loss rates with varying treatment durations[6].

Q4: Is there a difference in loss rates between FGA sponges and Controlled Internal Drug Release (CIDR) devices?

A4: Yes, studies have shown that FGA sponges may have a lower retention rate compared to CIDR devices. One study reported a significantly lower retention rate for FGA sponges (94%) compared to CIDRs[7]. This is often attributed to the non-absorbent silicone material and design of the CIDR, which allows for the drainage of vaginal secretions, whereas the sponge can absorb these fluids and become bulkier[4].

Troubleshooting Guide

Issue: High FGA Sponge Loss Rate in a Study Cohort

If you are experiencing a higher-than-expected sponge loss rate in your experimental flock, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Improper Insertion Technique Review and refine your insertion protocol. Ensure the applicator is inserted deep enough (10-15 cm) into the vagina before ejecting the sponge. The sponge should be placed in the anterior part of the vagina. For detailed steps, refer to the Experimental Protocol for Optimal Sponge Insertion.
Operator Inexperience Provide additional training for all personnel involved in sponge insertion. Supervise new operators until they are proficient.
Ewe Discomfort (especially in nulliparous ewes) Consider digital insertion for nulliparous ewes. This method may cause less discomfort and improve retention in smaller animals[1][2]. Ensure adequate lubrication is used on the applicator.
Vaginal Irritation Ensure strict hygiene during insertion to minimize the introduction of contaminants. Disinfect applicators between each ewe. Monitor ewes for signs of excessive vaginal discharge or straining.
Incorrect Applicator Use Verify that the correct size and type of applicator is being used for the specific brand of FGA sponges.

Quantitative Data on Sponge Retention

Parameter Device Number of Animals Breed Retention Rate (%) Source
Sponge LossFGA Sponge1718Lacaune & Sarda98% (2% loss)[1][2]
Retention RateFGA Sponge150Najdi94%[7]
Retention RateCIDR150NajdiNot specified, but significantly higher than FGA[7]
Sponge LossFGA Sponge48Awassi0% loss[8]
Sponge LossFGA Sponge45Not Specified8.9% loss (4 out of 45)[3]

Experimental Protocols

Protocol for Optimal FGA Sponge Insertion to Minimize Loss

This protocol is designed to ensure the correct placement of the FGA sponge, thereby reducing the risk of expulsion.

Materials:

  • FGA-impregnated vaginal sponges

  • Applicator specifically designed for the sponges

  • Non-spermicidal lubricant

  • Gloves

  • Disinfectant solution (e.g., 10% benzalkonium chloride or 5g/L chlorhexidine (B1668724) gluconate)[5]

  • Bucket with clean water

Procedure:

  • Preparation:

    • Ensure all ewes are properly restrained to minimize movement and stress.

    • Thoroughly clean and disinfect the applicator before use and between each ewe. Do not immerse the sponge itself in the disinfectant[5].

    • Wear clean gloves for each animal to prevent the spread of bacteria.

  • Loading the Applicator:

    • With a gloved hand, insert the FGA sponge into the end of the applicator. The drawstring should be left hanging free.

  • Lubrication:

    • Apply a generous amount of non-spermicidal lubricant to the tip of the applicator to ease insertion and minimize discomfort for the ewe.

  • Insertion:

    • Gently insert the lubricated applicator into the ewe's vagina at a slight upward angle to avoid the urethral opening.

    • Advance the applicator approximately 10-15 cm into the vagina[5].

  • Ejection of the Sponge:

    • Once the applicator is fully inserted, gently depress the plunger to eject the sponge into the anterior portion of the vagina.

  • Withdrawal of the Applicator:

    • Slowly withdraw the applicator, leaving the drawstring hanging outside the vulva. The string is used for later removal of the sponge.

  • Post-Insertion Check:

    • Visually confirm that the drawstring is visible and securely attached to the sponge.

Signaling Pathways and Logical Relationships

Vaginal Immune Response to Foreign Body (Sponge)

The presence of an FGA sponge can be recognized by the ewe's immune system as a foreign body, potentially leading to an inflammatory response that may contribute to sponge expulsion.

ForeignBodyResponse Sponge FGA Sponge (Foreign Body) VaginalEpithelium Vaginal Epithelium Sponge->VaginalEpithelium Physical Irritation ImmuneCells Resident Immune Cells (e.g., Macrophages, Dendritic Cells) VaginalEpithelium->ImmuneCells Activation CytokineRelease Release of Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-8) ImmuneCells->CytokineRelease Secretion LeukocyteRecruitment Recruitment of Leukocytes (Granulocytes, Monocytes) CytokineRelease->LeukocyteRecruitment Chemoattraction Inflammation Vaginal Inflammation & Irritation LeukocyteRecruitment->Inflammation Infiltration Straining Increased Straining & Uterine Contractions Inflammation->Straining Discomfort Expulsion Sponge Expulsion Straining->Expulsion Mechanical Force

Caption: Inflammatory cascade in the ovine vagina in response to a foreign body.

Factors Influencing FGA Sponge Retention

This diagram illustrates the key factors that can influence the successful retention of FGA sponges in ewes.

SpongeRetentionFactors cluster_Factors Influencing Factors cluster_EweFactors Ewe-Specific Factors cluster_ProtocolFactors Protocol-Specific Factors Operator Operator Skill & Experience Insertion Insertion Technique (Depth, Angle) Operator->Insertion Retention Successful Sponge Retention Ewe Ewe Characteristics Parity Parity (Nulliparous vs. Multiparous) Ewe->Parity Anatomy Vaginal Anatomy Ewe->Anatomy Health Vaginal Health (e.g., pre-existing infection) Ewe->Health Protocol Protocol Adherence Protocol->Insertion Hygiene Hygiene Protocol->Hygiene Lubrication Lubrication Protocol->Lubrication Parity->Retention Anatomy->Retention Health->Retention Insertion->Retention Hygiene->Retention Lubrication->Retention

Caption: Key factors influencing the retention of FGA sponges in ewes.

References

Technical Support Center: Managing Vaginal Irritation in Goats Associated with FGA Sponges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the management of vaginal irritation in goats when using Fluorogestone Acetate (FGA) sponges for estrus synchronization.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the use of FGA sponges in research settings.

Q1: What are the common clinical signs of vaginal irritation or vaginitis after using FGA sponges in goats?

A1: Following the removal of FGA sponges, it is not uncommon to observe signs of local irritation or vaginitis. These signs can range from mild to severe and may include:

  • Vaginal Discharge: The most frequently reported sign is a cloudy or mucopurulent vaginal discharge, which may have an unpleasant odor. Some discharge may be considered normal, but a foul-smelling or excessive discharge indicates a potential issue.

  • Adherence of the Sponge: In some cases, the sponge may adhere to the vaginal wall, making removal difficult and potentially causing trauma to the vaginal mucosa.

  • Local Inflammation: Visual inspection may reveal redness (hyperemia) and swelling of the vaginal mucosa.

  • Behavioral Signs: Goats may exhibit signs of discomfort such as tail switching, restlessness, or straining.

Q2: What causes this vaginal irritation?

A2: The irritation is multifactorial and can be attributed to:

  • Foreign Body Reaction: The sponge itself acts as a foreign body, which can mechanically irritate the delicate vaginal lining.

  • Bacterial Proliferation: The presence of the sponge alters the normal vaginal environment, creating conditions favorable for the overgrowth of opportunistic bacteria. Studies have shown an increase in bacterial load, particularly with organisms like Escherichia coli and Staphylococcus spp., at the time of sponge removal.

  • Chemical Irritation: While less common, the components of the sponge or disinfectant residues on the applicator could potentially cause chemical irritation.

Q3: How can I minimize the risk of vaginal irritation before and during sponge insertion?

A3: Prophylactic measures can significantly reduce the incidence and severity of irritation:

  • Proper Hygiene: Ensure strict hygiene during the insertion process. The vulvar area should be cleaned and dried.

  • Correct Applicator Disinfection: Use a non-irritating disinfectant to clean the applicator between animals, such as 10% benzalkonium chloride or 5g/L chlorhexidine (B1668724) gluconate. It is critical to avoid alcohols, cresols, phenols, or sheep dips as they can be irritating.

  • Lubrication: Use a sterile, non-spermicidal lubricant on the tip of the applicator to facilitate smooth insertion and minimize trauma.

  • Gentle Insertion: Goats may be sensitive to the procedure. Insert the applicator gently and carefully to avoid causing injury.

Q4: What should I do if I encounter a foul-smelling discharge upon sponge removal?

A4: A foul-smelling discharge is a strong indicator of bacterial vaginitis.

  • Assess the Severity: Note the color, consistency, and odor of the discharge.

  • Consider a Vaginal Swab: For diagnostic purposes within an experimental context, you can take a sterile swab of the vaginal discharge for bacterial culture and antimicrobial sensitivity testing.

  • Antimicrobial Therapy: While many mild cases resolve on their own after sponge removal as the normal vaginal flora is re-established, moderate to severe cases may warrant treatment. Research in ewes has shown that intravaginal application of antibiotics like enrofloxacin (B1671348) can reduce the severity of vaginitis. Consultation with a veterinarian is recommended for appropriate treatment protocols. Studies have identified that bacteria isolated from the goat vagina after sponge use are often sensitive to ciprofloxacin, gentamicin, and tetracycline.

Q5: The sponge is stuck to the vaginal wall. How should I proceed?

A5: If the sponge has adhered to the vaginal mucosa:

  • Do Not Force It: Gently pulling on the string is the standard removal method. If there is significant resistance, do not apply excessive force, as this can cause severe tearing and hemorrhage.

  • Re-insert the Applicator: Carefully re-insert the clean, lubricated applicator over the string and into the sponge.

  • Apply Gentle Tension: Use the applicator to exert gentle tension and slightly manipulate the sponge to carefully detach it from the vaginal wall before removal.

Q6: Does the duration of sponge insertion affect the incidence of vaginitis?

A6: Yes, longer-term progestagen treatments have been associated with lower fertility, potentially due to a more pronounced inflammatory response. Shorter protocols of 5-7 days are becoming more common to avoid prolonged exposure. One study found that while intravaginal sponges may cause vaginitis, they do not necessarily change the microflora composition significantly.

Q7: Are there alternatives to FGA sponges that might cause less irritation?

A7: Yes, Controlled Internal Drug Release (CIDR) devices are a common alternative. CIDRs are made of silicone and have a different shape. Some studies suggest that FGA sponges are associated with a higher incidence of vaginal discharge compared to CIDRs. However, CIDRs can have lower retention rates in some cases.

Data Presentation

Table 1: Comparison of Side Effects between FGA Sponges and CIDR Devices in Goats

ParameterFGA SpongeCIDR DeviceSource
Vaginal Discharge Rate Higher (89-100% of animals)Lower (70-89.5% of animals)
Device Retention Rate High (Often 100%)Can be lower (e.g., 88.9%)
Drawstring Breakage Observed (e.g., 40% in one study)Absent
Ease of Removal Can be difficult, may adhere to mucosaGenerally easier

Experimental Protocols

Protocol 1: Assessment of Vaginal Irritation

This protocol outlines a method for systematically evaluating vaginal irritation in goats following the use of FGA sponges.

1. Objective: To quantify the level of vaginal irritation through clinical scoring and cytological analysis.

2. Materials:

  • Sterile vaginal speculum

  • Light source

  • Sterile cotton swabs

  • Microscope slides

  • Phosphate-buffered saline (PBS)

  • Diff-Quik or similar staining kit

  • Scoring chart (see Table 2)

3. Procedure:

  • Baseline Assessment (Day 0, before insertion):

    • Gently restrain the goat.

    • Clean the vulvar area.

    • Insert a sterile, lubricated speculum to visualize the vaginal mucosa.

    • Score the vaginal mucosa for color and presence of discharge according to Table 2.

    • Collect a vaginal swab by gently rolling it against the vaginal wall.

    • Prepare a smear on a microscope slide, air dry, and stain.

    • Perform a differential cell count under a microscope to determine the baseline ratio of epithelial cells to inflammatory cells (neutrophils).

  • FGA Sponge Protocol: Insert FGA sponges according to your standard experimental protocol (e.g., for 11-14 days).

  • Post-Removal Assessment (Time 0, 24h, 48h after removal):

    • At the time of sponge removal and at subsequent time points, repeat the vaginal examination and scoring as performed at baseline.

    • Note the characteristics (color, odor, consistency) of any discharge on the sponge and in the vagina.

    • Collect a vaginal swab for cytology at each time point and perform differential cell counts. An influx of neutrophils is indicative of an inflammatory response.

4. Data Analysis:

  • Compare the clinical scores and neutrophil counts across different time points and between treatment groups (if applicable).

  • Analyze the correlation between clinical scores and cytological findings.

Table 2: Example of a Clinical Scoring System for Vaginal Irritation

ScoreVaginal Mucosa ColorVaginal Discharge
0 Pale pink, moistNone, clear mucus
1 Pink to slightly redSmall amount of cloudy mucus
2 Reddened, mild swellingModerate cloudy or mucopurulent discharge
3 Very red, swollen, friableAbundant, purulent, foul-smelling discharge

Mandatory Visualizations

Logical Workflow for Managing Vaginal Irritation

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Removal Assessment cluster_action Action hygiene Aseptic Technique: Clean vulva, disinfect applicator insertion Gentle Insertion: Use sterile lubricant hygiene->insertion sponge_in FGA Sponge in situ (Standard Protocol Duration) insertion->sponge_in removal Sponge Removal sponge_in->removal assess Assess Clinical Signs: Discharge, Odor, Mucosa removal->assess stuck Sponge Adhered? assess->stuck discharge Foul Discharge? assess->discharge stuck->discharge No stuck_action Management: Use applicator to gently detach stuck->stuck_action Yes no_issue No Significant Irritation: Proceed with Protocol discharge->no_issue No discharge_action Management: Consider culture & sensitivity, Consult veterinarian for treatment discharge->discharge_action Yes

Caption: Workflow for the prevention and management of FGA sponge-induced vaginal irritation.

Signaling Pathway for Inflammatory Response

The inflammatory response in vaginal epithelial cells due to bacterial components (like lipopolysaccharide - LPS) from overgrown bacteria is likely mediated through Toll-like Receptor (TLR) signaling.

G cluster_cell Vaginal Epithelial Cell cluster_nucleus Nucleus LPS Bacterial LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates NFkB_I NF-κB / IκB Complex (Inactive) IKK->NFkB_I phosphorylates IκB NFkB_A NF-κB (Active) NFkB_I->NFkB_A releases DNA DNA NFkB_A->DNA translocates to nucleus & binds to promoter regions Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) DNA->Cytokines transcription Inflammation Inflammation & Irritation Cytokines->Inflammation

Technical Support Center: Optimizing FGA and eCG Dosage for Maximum Ovulation Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Fluorogestone Acetate (FGA) and equine Chorionic Gonadotropin (eCG) dosage in ovulation induction protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Question: Why am I observing a poor or absent estrus response after FGA and eCG treatment?

Potential Causes and Solutions:

  • Anestrous State of Animals: The animals may not be cycling. This can be due to factors like season (for seasonal breeders), low body condition score, or recent parturition.[1]

    • Solution: Ensure animals are in good nutritional condition and are at an appropriate stage of their reproductive cycle before initiating the protocol. For seasonal breeders, consider the time of year. Some protocols can help induce cyclicity in anestrous females.[1]

  • Incorrect Hormone Administration: Improper timing or dosage of FGA or eCG can lead to a failure to synchronize estrus.

    • Solution: Strictly adhere to the recommended protocol timings for FGA sponge/implant insertion and removal, as well as for the eCG injection.[1] Verify the correct dosage based on the species, breed, and physiological state of the animal.

  • Suboptimal FGA Treatment Duration: Both excessively long and short FGA treatments can negatively impact estrus response. Long-term progestogen treatments have been associated with lower fertility.[2]

    • Solution: Optimize the FGA treatment duration based on established protocols for the specific species. Short-term protocols (5-7 days) are often preferred.

Question: My animals are exhibiting estrus, but the conception rates are low. What could be the problem?

Potential Causes and Solutions:

  • Mistimed Artificial Insemination (AI): Inseminating too early or too late relative to ovulation will result in poor fertilization rates.

    • Solution: The timing of AI is critical. For fixed-time AI (FTAI) protocols, the insemination should be performed at a specific time after sponge removal or GnRH injection. This timing can vary between protocols and species. For example, in goats, TAI at 54 hours after sponge withdrawal yielded higher pregnancy rates than at 48 hours.[3]

  • Poor Semen Quality: The quality of the semen used for AI is a major factor in conception rates.

    • Solution: Ensure that the semen is of high quality, has been handled and thawed correctly, and that the insemination technique is performed by a skilled technician.

  • Uterine Health Issues: Underlying uterine pathologies can prevent successful implantation.

    • Solution: If other factors have been ruled out, consider veterinary examination of the animals for any reproductive tract abnormalities.

  • Inappropriate eCG Dosage: While eCG can increase ovulation rate, an excessively high dose can lead to superovulation, which may result in low fertility and pregnancy loss.[4]

    • Solution: Use the recommended dose of eCG for the specific species and breed. Higher doses do not always equate to better pregnancy outcomes.

Question: I am observing a high incidence of multiple births, which is undesirable for my study. How can I reduce the twinning rate?

Potential Causes and Solutions:

  • High eCG Dosage: eCG promotes follicular growth and can lead to multiple ovulations, resulting in a higher incidence of twins or triplets.

    • Solution: Reduce the dose of eCG administered. The dose can be titrated to achieve the desired ovulation rate without excessive superovulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FGA in estrus synchronization?

This compound (FGA) is a synthetic progestin.[4] During the treatment period, the intravaginal sponge or implant releases FGA, which mimics the action of progesterone (B1679170) during the luteal phase of the estrous cycle. This artificial maintenance of high progestin levels prevents the animal from coming into estrus and ovulating by inhibiting the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, and subsequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][5] Upon removal of the FGA source, the sudden drop in progestin levels allows for a synchronized return to estrus and ovulation.

Q2: How does eCG enhance ovulation rate?

Equine Chorionic Gonadotropin (eCG) has both FSH-like and LH-like activity.[6][7] When administered after the FGA treatment, eCG stimulates the final stages of follicular development, promoting the growth of multiple follicles to a pre-ovulatory size.[6][8] Its LH-like activity then helps to trigger ovulation of these mature follicles, often resulting in a higher ovulation rate than would occur naturally.[6]

Q3: What are the typical dosages for FGA and eCG in sheep and goats?

Dosages can vary depending on the specific protocol, breed, and physiological status of the animal. However, some common ranges are:

  • FGA: Intravaginal sponges typically contain 20-40 mg of FGA.[9][10]

  • eCG: Doses generally range from 200 to 500 IU, administered as a single injection at or near the time of FGA sponge removal.[9][10][11]

It is crucial to consult specific, validated protocols for the target species.

Q4: Can GnRH be used as an alternative to eCG?

Yes, GnRH can be used to induce a synchronized LH surge and ovulation. Some protocols utilize GnRH administration following FGA treatment. For instance, a study in ewes showed that GnRH administered 30 hours after sponge removal could be an alternative to eCG.[9][12] However, the timing of GnRH administration is critical for success.

Data Presentation

Table 1: Effect of FGA Treatment Duration and eCG on Reproductive Performance in Ewes.

FGA Treatment DurationeCG TreatmentEstrus Response (%)Pregnancy Rate (%)Lambing Rate (%)Fecundity (Lambs born/ewe exposed)Reference
12 daysWith eCGNot Reported79.275.00.96[13]
12 daysWithout eCGNot Reported58.345.80.54[13]
4 daysWith eCGNot Reported62.554.2Not Reported[13]
4 daysWithout eCGNot ReportedNot ReportedNot ReportedNot Reported[13]
14 days330 IU eCG~95%Not ReportedNot ReportedNot Reported[14][15]
8 days500 IU eCG (2 days before sponge removal)Not ReportedNot ReportedNot ReportedNot Reported[16]
8 days500 IU eCG (at sponge removal)Not ReportedNot ReportedNot ReportedNot Reported[16]

Table 2: Effect of eCG Dose on Reproductive Performance in Goats.

eCG Dose (IU)Estrus Response (%)Ovulation Rate (%)Pregnancy Rate (%)Kidding Rate (%)Fecundity (Kids born/doe treated)Reference
250Not ReportedNot Reported61.0Not ReportedNot Reported[3]
500Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[10]
Short-term FGA + eCGNot ReportedNot ReportedNot ReportedNot Reported157.9%[2]

Experimental Protocols

Generalized FGA-eCG Estrus Synchronization Protocol for Sheep and Goats:

  • Day 0: Insert an intravaginal sponge containing FGA (e.g., 20-40 mg).

  • Day 5-12: Maintain the FGA sponge in place. The duration can vary depending on the protocol (short-term: 5-8 days; long-term: 12-14 days).

  • Day of Sponge Removal (or 48h prior): Administer a single intramuscular injection of eCG (e.g., 200-500 IU). The timing of the eCG injection relative to sponge removal can influence the timing of estrus and ovulation.[16]

  • 24-54 hours after Sponge Removal: Observe for signs of estrus.

  • Fixed-Time Artificial Insemination (FTAI) or Natural Mating:

    • For FTAI, inseminate at a predetermined time after sponge removal (e.g., 54 hours for goats).[3]

    • For natural mating, introduce fertile males after estrus is detected.

Note: Some protocols may include an injection of a prostaglandin (B15479496) F2α (PGF2α) analogue at or before sponge removal to ensure luteolysis.[9][10][12]

Mandatory Visualization

FGA_eCG_Workflow cluster_protocol Experimental Workflow start Start fga_insertion Day 0: Insert FGA Sponge start->fga_insertion fga_period Day 0 to Day 5-12: FGA Treatment fga_insertion->fga_period sponge_removal Remove FGA Sponge fga_period->sponge_removal ecg_injection Day of Sponge Removal: Inject eCG estrus_detection 24-54h Post-Removal: Estrus Detection ecg_injection->estrus_detection sponge_removal->ecg_injection Concurrent or Timed breeding AI or Natural Mating estrus_detection->breeding end End breeding->end Hormone_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary GnRH_Neuron GnRH Neuron Gonadotroph Gonadotroph GnRH_Neuron->Gonadotroph + (Stimulation) [GnRH] LH LH Gonadotroph->LH + FSH FSH Gonadotroph->FSH + Follicle Ovarian Follicle Ovulation Ovulation Follicle->Ovulation LH Surge Theca_Cells Theca Cells Progesterone Progesterone Theca_Cells->Progesterone Granulosa_Cells Granulosa Cells Estrogen Estrogen Granulosa_Cells->Estrogen FGA FGA (Progestin) FGA->GnRH_Neuron - (Inhibition) eCG eCG (FSH/LH-like) eCG->Theca_Cells + (LH-like) eCG->Granulosa_Cells + (FSH-like) GnRH GnRH LH->Theca_Cells + LH->Ovulation FSH->Granulosa_Cells + Estrogen->GnRH_Neuron + (Positive Feedback) Troubleshooting_Flow Start Problem Observed Poor_Estrus Poor Estrus Response? Start->Poor_Estrus Low_Conception Low Conception Rate? Start->Low_Conception Check_Anestrus Check for Anestrus: - Season - Body Condition - Postpartum Interval Poor_Estrus->Check_Anestrus Yes Check_Protocol Review Protocol Adherence: - Hormone Timing - Dosage - FGA Duration Poor_Estrus->Check_Protocol No Check_AI_Timing Verify AI Timing: - Fixed-Time AI Schedule - Estrus Detection Accuracy Low_Conception->Check_AI_Timing Yes Check_Semen Assess Semen Quality: - Handling and Thawing - Technician Skill Low_Conception->Check_Semen No Solution Implement Corrective Actions Check_Anestrus->Solution Check_Protocol->Solution Check_AI_Timing->Solution Check_eCG_Dose Evaluate eCG Dose: - Potential for Superovulation Check_Semen->Check_eCG_Dose Check_Semen->Solution Check_eCG_Dose->Solution

References

Technical Support Center: Troubleshooting Low Pregnancy Rates in FGA-Synchronized Herds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low pregnancy rates following Fluorogestone Acetate (FGA) synchronization protocols. This resource offers practical solutions in a question-and-answer format, detailed experimental protocols, and data-driven insights to optimize reproductive outcomes in livestock.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during and after FGA synchronization protocols.

Question: What are the most common reasons for lower-than-expected pregnancy rates after an FGA-based synchronization protocol?

Answer: Low pregnancy rates following FGA synchronization are often multifactorial. The primary areas to investigate include:

  • Animal Factors: Pre-synchronization health and nutritional status of the animals are critical. Factors such as low Body Condition Score (BCS), recent calving, and underlying health issues can significantly impair response to synchronization and conception.[1][2][3]

  • Protocol Compliance and Execution: Strict adherence to the synchronization protocol timeline is crucial. Errors in the timing of hormone administration or insemination can lead to poor outcomes.[3][4]

  • Semen Quality and Handling: The viability of sperm is paramount. Improper semen handling, including incorrect thawing procedures and temperature fluctuations, can render a dose ineffective.[5][6]

  • Artificial Insemination (AI) Technique: The skill of the inseminator in correctly placing the semen in the reproductive tract is a significant factor influencing fertilization rates.[6]

Question: How does Body Condition Score (BCS) specifically impact the success of FGA synchronization?

Answer: Body Condition Score is a direct indicator of the energy reserves of an animal, which is tightly linked to reproductive function.

  • Anestrous Animals: Cows with a low BCS (less than 4 on a 9-point scale) are more likely to be anestrous (not cycling) and may not respond adequately to the synchronization protocol, even with the inclusion of progestins like FGA.[1]

  • Reduced Conception Rates: Even if they do cycle and are inseminated, animals with a low BCS have demonstrated significantly lower conception rates compared to those in adequate condition (BCS 5-6).[1][7][8] Research has shown that cows that lose body condition after calving have lower conception rates than those that maintain or gain condition.[9][10]

Question: We followed the protocol exactly, but our conception rates are still low. What should we investigate next?

Answer: If you are confident in your protocol adherence, the next steps should be a thorough review of your semen handling and AI procedures.

  • Semen Tank Management: Ensure your liquid nitrogen tank is properly maintained and has adequate nitrogen levels. Avoid raising semen canisters above the frost line in the neck of the tank, as this can expose straws to damaging temperatures.[5]

  • Thawing Procedure: Use a calibrated thermometer to ensure the water bath for thawing is between 94-98°F (34-37°C). Time the thaw carefully (typically 40-60 seconds) and dry the straw completely before loading it into the AI gun.[5][6]

  • AI Technician Proficiency: Inseminator skill is a major variable. Review the technique for correct semen placement in the uterine body. Consider retraining or using a highly experienced technician, especially when high-value genetics are used.[1][6]

Question: Can the choice of a specific FGA-based protocol influence pregnancy rates?

Answer: Yes, different protocols can yield varying results depending on the specific circumstances of the herd.

  • Heat Detection vs. Fixed-Time AI (FTAI): Protocols that involve heat detection before insemination can result in higher pregnancy rates because AI is timed more precisely to natural estrus. However, they are more labor-intensive. FTAI protocols offer convenience but may have slightly lower conception rates.[1][11]

  • Protocol Variations: Variations in the length of the protocol (e.g., 5-day vs. 7-day CO-Synch + CIDR) and the timing and number of prostaglandin (B15479496) injections can impact the degree of synchrony and subsequent fertility.[12][13][14] For instance, the 7 & 7 Synch protocol has been shown to result in a greater proportion of cows exhibiting estrus and higher pregnancy rates to FTAI compared to the standard 7-Day CO-Synch + CIDR.[12]

Data Presentation

The following tables summarize key quantitative data related to factors influencing pregnancy rates in synchronized herds.

Table 1: Impact of Body Condition Score (BCS) on Pregnancy Rates

Study ReferenceAnimal TypeBCS CategoryPregnancy Rate to AI (%)
ResearchGate (2021)[8]Cows (3-6 years old)2.95 ± 0.6258.33%
ResearchGate (2021)[8]Heifers (18-22 months, cycling)2.03 ± 0.3738.46%
ResearchGate (2021)[8]Heifers (18-22 months)1.57 ± 0.3813.33%
NZSAP[7]Mature Beef Cows4.5 (pre-mating)42.5%
NZSAP[7]Mature Beef Cows9.0 (pre-mating)64.5%

Table 2: Comparison of Pregnancy Rates Between Different Synchronization Protocols

Study ReferenceProtocol 1Pregnancy Rate (%)Protocol 2Pregnancy Rate (%)Animal Type
NIH (2025)[14]CIDR Protocol (1st Service)61.0%GPG Protocol (1st Service)47.0%Hanwoo Cattle
ResearchGate (2025)[13]5-d CO-Synch + CIDR (2h between PG)~51%5-d CO-Synch + CIDR (6h between PG)59.7%Beef Cows
University of Missouri[12]7-Day CO-Synch + CIDR(Baseline)7 & 7 SynchSignificant IncreaseBeef Cows

Experimental Protocols

This section provides detailed methodologies for key procedures related to FGA synchronization and artificial insemination.

Protocol 1: 7-Day CO-Synch + CIDR Protocol

This is a widely used protocol for fixed-time artificial insemination in beef cows.[12]

  • Day 0: Administer Gonadotropin-releasing hormone (GnRH) and insert an FGA-containing intravaginal device (e.g., CIDR).

  • Day 7: Remove the CIDR and administer Prostaglandin F2α (PGF2α).

  • Day 9 (60-66 hours after CIDR removal): Administer a second injection of GnRH and perform fixed-time artificial insemination (FTAI).

Protocol 2: Semen Handling and Thawing

Proper semen handling is critical to maintaining sperm viability.[5][6]

  • Preparation: Before retrieving the semen, ensure the water thaw bath is at a constant temperature of 94-98°F (35-37°C) and the AI gun is pre-warmed.

  • Semen Retrieval: Identify the location of the desired semen straw in the liquid nitrogen tank. Raise the canister to just below the frost line and use sterile tweezers to remove the straw. This should be done within 10 seconds.

  • Thawing: Immediately place the frozen semen straw into the water bath for a minimum of 40 seconds. Do not allow straws to touch during the thawing process.

  • Drying and Loading: After thawing, thoroughly dry the straw with a paper towel. Cut the crimped end of the straw and load it into the AI gun. Protect the loaded gun from thermal shock and direct sunlight.

  • Insemination: Inseminate the animal within 15 minutes of thawing the semen.

Protocol 3: Artificial Insemination Technique

Correct semen placement is essential for successful fertilization.

  • Hygiene: Clean the vulva area with a paper towel to prevent contamination of the reproductive tract.

  • Gun Insertion: Insert the AI gun into the vagina at a 30-degree upward angle to avoid the urethral opening.

  • Cervix Palpation: With a gloved and lubricated hand in the rectum, locate the cervix.

  • Gun Placement: Gently manipulate the cervix over the AI gun until the tip is in the uterine body, just past the cervical rings.

  • Semen Deposition: Slowly depress the plunger over about 5 seconds to deposit the semen.

Mandatory Visualizations

Figure 1: Hormonal Signaling Pathway in FGA Synchronization

Hormonal_Pathway GnRH1 Day 0: GnRH Injection FGA Day 0-7: FGA Implant (Progesterone) GnRH1->FGA Initiates new follicular wave PGF2a Day 7: PGF2α Injection FGA->PGF2a Prevents estrus & ovulation GnRH2 Day 9: GnRH Injection PGF2a->GnRH2 Regresses Corpus Luteum Ovulation Ovulation GnRH2->Ovulation Induces LH surge

Caption: Hormonal cascade in a typical FGA-based synchronization protocol.

Figure 2: Experimental Workflow for FGA Synchronization and FTAI

Experimental_Workflow start Animal Selection (BCS Assessment) day0 Day 0 GnRH Injection FGA Implant Insertion start->day0 day7 Day 7 FGA Implant Removal PGF2α Injection day0->day7 day9 Day 9 (60-66h) GnRH Injection Fixed-Time AI day7->day9 preg_check Pregnancy Diagnosis (Ultrasound ~Day 30) day9->preg_check end Data Analysis preg_check->end

Caption: Step-by-step workflow for a 7-Day CO-Synch + CIDR FTAI protocol.

Figure 3: Troubleshooting Logic for Low Pregnancy Rates

Troubleshooting_Logic start Low Pregnancy Rate Detected protocol Review Protocol Compliance (Timing, Dosages) start->protocol animal_factors Assess Animal Factors (BCS, Health, Postpartum Interval) protocol->animal_factors Compliance OK? corrective_actions Implement Corrective Actions protocol->corrective_actions Errors Found semen_ai Evaluate Semen Handling & AI Technique animal_factors->semen_ai Animals Healthy? animal_factors->corrective_actions Issues Identified semen_ai->corrective_actions Technique Sound? semen_ai->corrective_actions Deficiencies Found

Caption: Decision tree for troubleshooting low pregnancy rates.

References

factors affecting the efficacy of fluorogestone acetate treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorogestone acetate (B1210297) (FGA) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of FGA in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses common issues that may arise during FGA treatment protocols.

Issue Potential Cause(s) Recommended Action(s)
Low Estrus Response Rate - Inadequate FGA dosage for the species or breed.[1][2]- Treatment administered during deep anestrus without appropriate supportive hormones (e.g., eCG).[3]- Poor animal health or body condition.[2]- Incorrect timing of estrus detection.- Review and optimize the FGA dosage based on literature for the specific animal model.[1][2]- Consider co-administration of eCG at the time of progestagen withdrawal, particularly during the non-breeding season.[3]- Ensure animals are in good health and have an adequate body condition score prior to starting the protocol.[2]- Begin estrus detection using a vasectomized male 12 hours after progestagen withdrawal and continue every 12 hours.[4]
High Incidence of Sponge/Intravaginal Device Loss - Improper insertion technique, especially in nulliparous animals.[2]- Agitated or uncomfortable animal due to the device.- For nulliparous animals, digital insertion may be preferred over an applicator to avoid discomfort and ensure proper placement.[2]- Ensure the applicator is the correct size and used according to the manufacturer's instructions.
Vaginal Discharge or Contamination Upon Device Removal - Mild irritation or a foreign body reaction to the intravaginal sponge is common.[2][4]- In most cases, mild, self-limiting vaginitis does not negatively impact fertility and requires no intervention.[2]- The use of antibiotics on sponges is generally not recommended.[2]- For persistent or severe issues, consult a veterinarian.
Variable or Poor Pregnancy/Conception Rates - Suboptimal timing of insemination relative to ovulation.- Reduced oocyte quality due to prolonged progestagen treatment.[5]- Luteal failure post-treatment.[6]- Farm management and environmental factors.[1][2]- Timed artificial insemination should be performed approximately 48-55 hours after device removal.[4]- Consider shorter treatment protocols (e.g., 5-7 days) which have been shown to improve pregnancy rates compared to longer protocols.[1][5]- In cases of suspected premature luteal regression, FGA administration after mating may improve embryo recovery, though it can also increase the incidence of luteal regression.[6]- Ensure optimal farm management practices, including nutrition and stress reduction.[2]
Unexpected Hormonal Profiles - Individual animal variation.- Cross-reactivity in hormone assays.- Incorrect blood sampling times.- Ensure blood samples are collected at consistent and relevant time points (e.g., at device withdrawal, and at 24 and 48 hours post-withdrawal).[4]- Use validated and specific ELISA kits for hormone analysis.[4]- Acknowledge that some individual variation in hormone levels is expected.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for fluorogestone acetate?

A1: this compound (FGA) is a synthetic progestin that mimics the action of natural progesterone (B1679170).[7][8] Its primary mechanism is the suppression of the preovulatory luteinizing hormone (LH) surge from the pituitary gland, which in turn prevents ovulation and controls the estrous cycle.[9] Upon withdrawal of the FGA treatment, the suppressed gonadotropin-releasing hormone (GnRH) and subsequent LH and follicle-stimulating hormone (FSH) release are restored, leading to synchronized follicular development and ovulation.

Q2: What are the key factors that influence the efficacy of FGA treatment?

A2: Several factors can impact the success of FGA protocols:

  • Duration of Treatment: Shorter-term protocols (5-7 days) are often more effective in achieving higher estrus, pregnancy, and lambing rates compared to longer-term protocols (12-14 days).[1][3]

  • Dosage: The dose of FGA can be adjusted, and lower doses (e.g., 20 mg) have been shown to be effective and cost-efficient.[1][2]

  • Breed and Age: Reproductive performance can vary between different breeds and between multiparous (have given birth before) and nulliparous (have not given birth) animals.[2]

  • Season: The efficacy of estrus synchronization can be influenced by whether the animals are in their natural breeding season or in anestrus.[2][3]

  • Co-administration of other hormones: The use of equine chorionic gonadotropin (eCG) at the time of FGA withdrawal is common to stimulate follicular growth and ovulation, particularly during the non-breeding season.[2][3] Prostaglandin (B15479496) F2α (PGF2α) is also used to enhance the synchronization process.[1]

Q3: How should FGA be stored?

A3: For long-term storage (months to years), FGA should be kept at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. It should be stored in a dry, dark place.[7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light.[9]

Q4: Can FGA treatment lead to adverse effects?

A4: The most commonly observed side effect is mild vaginal irritation or discharge upon removal of the intravaginal device, which is typically self-resolving.[2][4] Sponge loss can also occur.[2] Prolonged treatment with synthetic progestagens may alter LH release patterns and potentially decrease oocyte quality.[5]

Q5: What is the difference between FGA and other progestagens like medroxyprogesterone (B1676146) acetate (MAP) or natural progesterone (CIDR)?

A5: FGA is a potent synthetic progestin, approximately 20-25 times more potent than progesterone.[7] Studies comparing FGA sponges with controlled internal drug release (CIDR) devices containing natural progesterone have shown that while both are effective for estrus synchronization, CIDR may result in higher pregnancy, fertility, and twinning rates.[4] Comparisons between FGA and MAP have shown them to be equally effective in synchronizing estrus.[10]

Quantitative Data Summary

Table 1: Effect of FGA Treatment Duration and Dosage on Reproductive Performance in Ossimi Ewes [1]

Treatment GroupEstrus Rate (%)Pregnancy Rate (%)Lambing Rate (%)
7-day, 40 mg FGA88--
7-day, 20 mg FGA96--
14-day, 40 mg FGA64--
14-day, 20 mg FGA52--
Note: Specific pregnancy and lambing rates for each subgroup were not detailed in the summary.

Table 2: Reproductive Performance of Dairy Ovine Breeds with 20 mg FGA Sponges (14-day protocol) [2]

Breed/GroupEstrus RatePregnancy RateLambing RateProlificacy
Lacaune (Multiparous, May)0.770.630.611.51
Lacaune (Nulliparous, May)0.710.630.621.15
Sarda (Multiparous, May)0.590.540.531.22
Sarda (Nulliparous, May)0.720.690.691.06
Lacaune (Multiparous, Nov)0.810.750.741.68
Lacaune (Nulliparous, Nov)0.610.580.561.24
Sarda (Multiparous, Nov)0.910.880.851.35
Sarda (Nulliparous, Nov)0.790.750.721.15

Table 3: Comparison of FGA and CIDR Devices on Reproductive Performance in Najdi Ewes [4]

ParameterFGA GroupCIDR GroupP-value
Pregnancy Rate (%)-77.86≤ 0.05
Fertility Rate (%)-75.57≤ 0.05
Twinning Rate (%)-34.34≤ 0.05
Fecundity-1.02≤ 0.05
Note: Specific values for FGA group on these parameters were not provided in the abstract, only that they were significantly lower.

Experimental Protocols

Protocol 1: Short-term (7-day) Estrus Synchronization in Ewes[1]
  • Animal Selection: Select healthy ewes with a good body condition score (2.5-3).

  • Intravaginal Sponge Insertion: Insert an intravaginal sponge containing either 20 mg or 40 mg of FGA and leave it in place for 7 days.

  • PGF2α Administration: On day 6 (one day before sponge removal), administer an intramuscular injection of a prostaglandin F2α analogue (e.g., 250 µg cloprostenol).

  • Sponge Removal and eCG Administration: On day 7, remove the intravaginal sponge and administer an intramuscular injection of eCG (e.g., 600 IU).

  • Estrus Detection and Breeding: Introduce a vasectomized ram to detect estrus starting 12 hours after sponge removal. Mating or artificial insemination should occur at the detected estrus.

  • Pregnancy Diagnosis: Perform transrectal ultrasonography for pregnancy diagnosis approximately 30 days after mating.

Protocol 2: Long-term (14-day) Estrus Synchronization in Ewes[2]
  • Animal Selection: Select healthy ewes of the desired age (multiparous or nulliparous) and breed.

  • Intravaginal Sponge Insertion: Insert an intravaginal sponge containing 20 mg of FGA and leave it in place for 14 days.

  • Sponge Removal and eCG Administration: On day 14, remove the intravaginal sponge and administer an intramuscular injection of eCG (e.g., 400 IU).

  • Ram Introduction and Mating: Introduce rams into the flock 30 hours after sponge removal at a male-to-female ratio of 1:8. Rams should be fitted with a marking harness to identify mated ewes.

  • Ram Removal: Separate the rams from the ewes 72 hours after sponge removal.

  • Pregnancy Diagnosis: Perform transrectal ultrasonography for pregnancy diagnosis 30 days after mating.

Visualizations

FGA_Mechanism_of_Action Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH LH Pituitary->LH releases FSH FSH Pituitary->FSH releases Ovary Ovary Follicle Follicular Growth Ovary->Follicle initiates FGA This compound (Exogenous Progestin) FGA->Pituitary Negative Feedback (Inhibits LH Surge) GnRH->Pituitary stimulates Ovulation Ovulation LH->Ovulation surge triggers FSH->Ovary stimulates

Caption: FGA's mechanism of action in suppressing the LH surge.

Estrus_Sync_Workflow start Start Protocol insert_sponge Insert FGA Intravaginal Sponge start->insert_sponge wait_period Treatment Period (e.g., 7 or 14 days) insert_sponge->wait_period pgf2a Administer PGF2α (Optional, for short protocols) wait_period->pgf2a Day before removal remove_sponge Remove Sponge & Administer eCG wait_period->remove_sponge End of period pgf2a->remove_sponge estrus_detection Estrus Detection remove_sponge->estrus_detection ~12-24h post-removal insemination Mating / AI estrus_detection->insemination pregnancy_check Pregnancy Diagnosis (~30 days post-AI) insemination->pregnancy_check end End pregnancy_check->end

Caption: A generalized experimental workflow for estrus synchronization.

References

Technical Support Center: Optimizing Fertility in Ewes with Short-Term FGA Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving fertility in ewes treated with short-term Fluorogestone Acetate (FGA) protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the implementation of short-term FGA protocols for estrus synchronization in ewes.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low Estrus Response Rate (<80%) - Inadequate dosage of equine Chorionic Gonadotropin (eCG). - Incorrect timing of eCG administration. - Ewes are in deep anestrus (non-breeding season). - Poor body condition score (BCS) of ewes. - Stress due to handling or environmental factors. - Suboptimal ram exposure ("ram effect").- eCG Dosage and Timing: Ensure administration of an adequate eCG dose at the time of sponge removal. Short-term protocols are highly dependent on eCG to stimulate follicular development and ovulation.[1][2] - Seasonality: During the non-breeding season, a higher dose of eCG may be necessary to induce a fertile estrus.[3][4] - Nutritional Management: Ewes should have a BCS of at least 2.5-3.0. Implement flushing (supplemental feeding) 2-3 weeks before sponge insertion to improve ovarian activity.[5][6][7][8] - Ram Management: Introduce teaser rams at the time of sponge removal to maximize the "ram effect" and enhance estrus expression.[9] - Minimize Stress: Handle ewes calmly and avoid unnecessary disturbances during the synchronization period.[10]
Poor Conception/Pregnancy Rates - Sub-luteal progesterone (B1679170) levels during treatment affecting oocyte quality. - Asynchrony between estrus and ovulation. - Insemination at a suboptimal time. - Poor semen quality. - Uterine inflammation or infection (e.g., vaginitis from prolonged sponge use). - Early embryonic mortality.- Protocol Duration: While short-term protocols (5-7 days) can be effective, ensure they are suitable for your flock's condition and the season. Some studies suggest longer protocols may improve pregnancy rates in certain conditions.[3][11] - Timed Artificial Insemination (TAI): For TAI, precise timing is critical. Estrus typically occurs 24-48 hours after sponge removal in short-term protocols with eCG.[12] Consider a fixed-time AI schedule based on previous data from your flock or breed. - Semen Quality: Ensure high-quality semen is used for insemination. For natural mating, verify ram fertility through a breeding soundness exam.[6] - Sponge Hygiene: To minimize the risk of vaginitis, especially with longer protocols, ensure hygienic insertion of sponges. Consider treating sponges with antibiotics before insertion.[13][14] - Post-insemination Management: Avoid stressing ewes for at least 30-40 days post-insemination to reduce the risk of early embryonic loss.[7]
High Incidence of Pregnancy Loss - Inadequate progesterone production post-ovulation. - Formation of a subnormal corpus luteum. - Nutritional deficiencies. - Infectious agents causing abortion.- Luteal Support: The inclusion of eCG in the protocol generally supports the formation of accessory corpora lutea, leading to higher progesterone levels post-ovulation.[1] - Nutritional Plane: Maintain a positive energy balance in ewes during early gestation. Deficiencies in key nutrients like selenium can contribute to embryonic death.[5] - Disease Prevention: Implement a comprehensive flock health program, including vaccinations for common abortifacient diseases like Campylobacteriosis, Chlamydiosis, and Toxoplasmosis.[15]
Increased Variation in Estrus Onset - Individual variation in follicular wave patterns at the start of treatment. - Inconsistent absorption of FGA from sponges. - Variable response to eCG.- Pre-synchronization: For tighter synchrony, a pre-treatment with prostaglandin (B15479496) F2α (PGF2α) can be administered before the FGA protocol to lyse any existing corpora lutea. - Fixed-Time AI: If significant variation persists, transitioning to a fixed-time AI protocol can bypass the need for estrus detection.

Frequently Asked Questions (FAQs)

Q1: Is eCG essential when using short-term FGA protocols?

A1: Yes, for short-term (e.g., 4-7 day) FGA protocols, the administration of eCG at sponge removal is critical for achieving acceptable fertility, especially during the non-breeding season.[1][2] eCG provides a gonadotropic stimulus that promotes final follicular growth and ovulation. Protocols without eCG in a short-term regimen result in significantly lower pregnancy and lambing rates.[1]

Q2: What is the optimal duration for a "short-term" FGA protocol?

A2: Short-term protocols typically range from 5 to 7 days.[3] The optimal duration can depend on the season and the physiological state of the ewes. For instance, a 7-day protocol has been shown to yield similar fertility rates to a traditional 14-day protocol during the breeding season.[3] Some studies have even explored 4-day protocols, which can be effective when combined with eCG.[1][2]

Q3: Can short-term FGA protocols be used during the anestrous season?

A3: Yes, short-term FGA protocols in conjunction with eCG are effective for inducing estrus and ovulation out-of-season.[1][2] However, fertility rates may be lower compared to the breeding season, and adjustments in eCG dosage might be necessary.[3] Nulliparous (maiden) ewes, in particular, may show a compromised response to short-term protocols during anestrus.[4]

Q4: What are the advantages of short-term over long-term FGA protocols?

A4: Short-term protocols offer several advantages, including:

  • Reduced risk of vaginitis and vaginal discharge due to the shorter duration of sponge insertion.[3]

  • Potentially improved fertility by avoiding the negative effects of prolonged low progesterone levels on follicular development and oocyte quality.[11]

  • Increased animal welfare .[3]

  • Reduced time and labor for flock management.

Q5: How does breed affect the success of short-term FGA protocols?

A5: Breed can significantly influence the response to synchronization protocols. Different breeds may exhibit variations in the timing of estrus onset, ovulation rate, and overall fertility.[12] It is crucial to tailor the protocol, particularly the eCG dosage, to the specific breed being treated.

Data Presentation

Table 1: Reproductive Performance in Ewes Under Different FGA Protocol Durations with and without eCG.

Treatment GroupEstrus Response (%)Pregnancy Rate (%)Lambing Rate (%)Fecundity (Lambs born per ewe exposed)
12-day FGA + eCG 10091.791.71.17
12-day FGA only 83.366.758.30.67
4-day FGA + eCG 83.375.075.00.92
4-day FGA only 66.750.033.30.42

Data synthesized from a study on Awassi ewes during the non-breeding season.[1]

Experimental Protocols

Protocol 1: 7-Day FGA-PGF2α-eCG Synchronization Protocol

This protocol is suitable for inducing and synchronizing estrus in ewes during the breeding season.

  • Day 0: Insert an intravaginal sponge containing 20-40 mg of FGA.

  • Day 7: Administer an intramuscular injection of a prostaglandin F2α analogue (e.g., cloprostenol) at the time of sponge removal.

  • Day 7: Concurrently, administer an intramuscular injection of 200-400 IU of eCG. The dosage may be adjusted based on breed, season, and parity.

  • Estrus Detection & Insemination: Estrus is expected to occur between 24 and 48 hours after sponge removal. Artificial insemination or natural mating should be timed accordingly. For fixed-time AI, insemination is typically performed 48-54 hours after sponge removal.

Visualizations

Experimental_Workflow_Short_Term_FGA start Day 0 fga Insert FGA Sponge start->fga day7 Day 7 fga->day7 7 days remove_fga Remove FGA Sponge day7->remove_fga inject_ecg Inject eCG day7->inject_ecg estrus Estrus Onset (24-48h post-removal) remove_fga->estrus inject_ecg->estrus insemination Artificial Insemination or Natural Mating estrus->insemination end Pregnancy insemination->end

Caption: Workflow for a 7-day FGA-eCG estrus synchronization protocol.

Hormonal_Signaling_Pathway FGA FGA Sponge (Progestagen) Hypothalamus Hypothalamus FGA->Hypothalamus - (Negative Feedback) GnRH GnRH Hypothalamus->GnRH Ovulation Ovulation Hypothalamus->Ovulation Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Pituitary->Ovulation LH Surge Ovary Ovary Follicle Follicular Growth & Maturation Ovary->Follicle GnRH->Pituitary LH_FSH->Ovary eCG eCG Injection eCG->Ovary + (Stimulation) Estradiol Estradiol Follicle->Estradiol Estradiol->Hypothalamus + (Positive Feedback) Estrus Estrus Behavior Estradiol->Estrus

Caption: Hormonal interactions in FGA-eCG synchronized ewes.

References

Technical Support Center: Vaginal Speculum Use for FGA Sponge Insertion in Nulliparous Ewes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of a vaginal speculum during Fluorogestone Acetate (B1210297) (FGA) sponge insertion in nulliparous ewes.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using a vaginal speculum for FGA sponge insertion in nulliparous ewes?

A1: The primary rationale is to achieve direct visualization of the vaginal fornix to ensure the correct and deep placement of the FGA sponge. This can be particularly beneficial in nulliparous ewes, which may have a tighter vaginal canal and a more sensitive cervix, to avoid trauma and incorrect placement that can lead to complications such as urethral obstruction.[1]

Q2: Is a speculum always necessary for FGA sponge insertion in nulliparous ewes?

A2: Not necessarily. Standard applicators are designed for this purpose and are widely used.[2][3] In some cases, to avoid discomfort and potential injury in nulliparous ewes, digital insertion of the sponge may be preferred over a standard applicator.[4] The use of a speculum is an alternative technique that may be considered to improve visualization and ensure accurate placement, especially if difficulties are encountered with the standard applicator.

Q3: What are the potential complications associated with using a vaginal speculum in nulliparous ewes?

A3: Potential complications include vaginal or cervical injury, particularly in maiden ewes where the insertion and dilation of the vagina can cause trauma.[1] Improper technique can lead to lacerations, bleeding, and subsequent infection. It is crucial to use an appropriately sized and lubricated speculum and to handle it with care.

Q4: Can the use of an FGA sponge lead to vaginal irritation or infection?

A4: Yes, the use of intravaginal sponges can be associated with vaginitis, an increase in vaginal bacterial load, and the presence of purulent or bloody discharge upon removal.[5] These issues can negatively impact sperm viability and conception rates.[6][7] Proper hygiene during insertion is critical to minimize the risk of infection.

Q5: What are the signs of incorrect sponge placement?

A5: Incorrect placement, such as positioning the sponge at the level of the urethral opening, can lead to urethral obstruction, preventing the ewe from urinating.[1] This can result in bladder and kidney infections, peritonitis, and potentially death.[1] If a ewe exhibits signs of discomfort, straining, or abdominal swelling after sponge insertion, incorrect placement should be suspected.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty inserting the speculum - Inadequate lubrication- Improper insertion angle- Ewe is not properly restrained- Speculum is too large- Apply a generous amount of sterile, water-based lubricant to the speculum.- Insert the speculum at a slight upward angle initially to bypass the urethral diverticulum, then advance horizontally.- Ensure the ewe is securely restrained to minimize movement.- Use a smaller, appropriately sized speculum for nulliparous ewes.
Poor visualization of the vaginal fornix - Inadequate light source- Presence of mucus or debris- Vaginal walls collapsing into the field of view- Use a bright, focused light source.- Gently remove any excess mucus or debris with a sterile, long-handled cotton swab.- Slowly rotate the speculum to gently displace the vaginal walls. In some cases, a speculum with a wider bill opening may be beneficial. A newly designed "Onder Speculum" has been shown to improve cervical visualization in small ruminants.[6]
Bleeding during or after the procedure - Vaginal or cervical trauma from the speculum or applicator- Pre-existing vaginal lesion- Immediately stop the procedure if significant bleeding occurs.- Assess the source and severity of the bleeding. Minor bleeding may resolve on its own, but persistent or heavy bleeding requires veterinary attention.- Ensure gentle handling and adequate lubrication to prevent future occurrences.[8]
Ewe shows signs of discomfort or straining after sponge insertion - Incorrect sponge placement (e.g., in the urethra)- Vaginal irritation or injury- If incorrect placement is suspected, the sponge should be carefully removed and re-inserted correctly.- If the ewe continues to show signs of distress, a veterinary examination is recommended to rule out injury or infection.
Sponge is expelled prematurely - Sponge not placed deep enough in the vagina- Ewe is straining excessively- Ensure the sponge is placed in the anterior part of the vagina, just before the cervix.- Monitor the ewe for signs of discomfort that may be causing straining.

Data on Estrus Synchronization in Ewes

The following table summarizes reproductive performance data from studies using different estrus synchronization protocols in ewes. Note that direct comparative data for speculum-assisted versus standard applicator insertion in nulliparous ewes is limited.

Synchronization Protocol Animal Type Estrus Response (%) Pregnancy/Conception Rate (%) Lambing Rate (%) Reference
FGA sponge (14 days) + eCGMultiparous & Nulliparous Lacaune and Sarda ewes--85 (Sarda, breeding season)[9]
FGA sponge (14 days) + eCGMultiparous Najdi ewes91.49 (at 48h)77.86 (CIDR group was higher)-[10][11]
FGA sponge (12 days) + PMSGDorset Malin ewes--73.9[12]
FGA sponge (11 days) + PMSGCrossbred ewes-Approx. 50 (from mating at induced estrus)-[13]
FGA sponge (14 days) + PMSGMultiparous fat-tailed ewes--Lower than short-term FGA[14]

Experimental Protocol: FGA Sponge Insertion in Nulliparous Ewes Using a Vaginal Speculum

1. Materials:

  • Fluorogestone Acetate (FGA) sponges

  • Vaginal speculum (appropriate size for nulliparous ewes)

  • Bright light source

  • Sterile, water-based lubricant

  • Sponge applicator (optional, for final placement)

  • Disinfectant solution (e.g., 10% benzalkonium chloride or 5g/L chlorhexidine (B1668724) gluconate)[2]

  • Protective gloves

2. Animal Preparation:

  • Ensure ewes are in good health and have an appropriate body condition score.

  • Securely restrain the ewe in a standing position to minimize movement.

  • Clean the vulva and perineal area with a mild disinfectant and dry thoroughly.

3. Procedure:

  • Wear protective gloves.

  • Apply a generous amount of sterile lubricant to the blades of the vaginal speculum.

  • Gently part the vulvar lips and insert the closed speculum at a slight upward angle to avoid the urethral opening.

  • Once past the initial resistance of the vulva, advance the speculum horizontally into the vagina until it reaches the desired depth.

  • Slowly open the speculum blades to visualize the vaginal canal and the external cervical os. Use the light source for clear illumination.

  • If using a standard applicator, load the FGA sponge into the applicator according to the manufacturer's instructions.

  • Gently guide the loaded applicator through the opened speculum towards the anterior vagina.

  • Deposit the sponge deep into the vagina, near the cervix.

  • Carefully withdraw the applicator, leaving the sponge in place. Ensure the drawstring is visible at the vulva.

  • Close the speculum blades and gently remove the speculum from the vagina.

  • Clean and disinfect the speculum and applicator between animals.

4. Post-Procedure Care:

  • Monitor the ewes for any signs of discomfort, straining, or vaginal discharge.

  • Ensure the sponge's drawstring remains visible.

  • Follow the recommended protocol for the duration of sponge placement and subsequent treatments (e.g., PMSG/eCG administration).

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_insertion Speculum-Assisted Insertion cluster_post Post-Procedure A Restrain Ewe B Clean Perineal Area A->B C Lubricate and Insert Speculum B->C D Visualize Vaginal Fornix C->D E Insert FGA Sponge D->E F Withdraw Applicator & Speculum E->F G Verify Drawstring Visibility F->G H Monitor Ewe G->H

Caption: Experimental workflow for speculum-assisted FGA sponge insertion in nulliparous ewes.

Troubleshooting_Logic cluster_end Start Attempt FGA Sponge Insertion with Speculum Difficulty Difficulty Encountered? Start->Difficulty CheckRestraint Check Restraint & Lubrication Difficulty->CheckRestraint Yes PoorViz Poor Visualization? Difficulty->PoorViz No CheckRestraint->Difficulty CheckSize Use Smaller Speculum CheckRestraint->CheckSize CheckSize->Difficulty AdjustLight Adjust Light Source & Clean Vagina PoorViz->AdjustLight Yes Bleeding Bleeding Observed? PoorViz->Bleeding No AdjustLight->PoorViz AssessBleeding Assess Severity & Seek Vet Advice Bleeding->AssessBleeding Yes Success Successful Insertion Bleeding->Success No Failure Consider Alternative Method (e.g., Digital Insertion) AssessBleeding->Failure

Caption: Logical troubleshooting workflow for speculum-assisted FGA sponge insertion.

References

Technical Support Center: FGA Sponges in Reproductive Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluorogestone Acetate (FGA) sponges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FGA sponges in estrus synchronization?

A1: FGA is a potent synthetic progestogen. The intravaginal sponge releases FGA, which is absorbed systemically and mimics the action of progesterone (B1679170) during the luteal phase of the estrous cycle.[1] This artificially elevates progestogen levels, which in turn suppresses the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary gland.[2] This inhibition prevents estrus and ovulation. Upon removal of the sponge, the progestogen levels decline rapidly, leading to a rebound secretion of GnRH and LH, which triggers follicular development, synchronized estrus, and ovulation.[1]

Q2: What is the cost-benefit consideration when choosing between 20mg and 40mg FGA sponges?

A2: From a cost perspective, the 20mg FGA sponges are generally more economical due to the lower dosage of the active pharmaceutical ingredient. The primary benefit of the 40mg sponge is its potential for a more robust or sustained release of FGA, which might be considered for larger animals or in protocols where a higher circulating progestogen level is desired. However, multiple studies have indicated that there are no significant differences in fertility outcomes, such as pregnancy and lambing rates, between the 20mg and 40mg dosages in ewes.[3] Therefore, the 20mg FGA sponge often presents a more cost-effective option without compromising efficacy for many standard research applications.

Q3: Can FGA sponges be used in conjunction with other hormones?

A3: Yes, FGA sponges are frequently used in combination with other hormones to enhance the precision of estrus and ovulation synchronization. A common practice is to administer an injection of equine Chorionic Gonadotropin (eCG) at the time of sponge removal.[3] eCG has both Follicle-Stimulating Hormone (FSH) and LH-like activity, which helps to stimulate follicular growth and induce ovulation, particularly during the non-breeding season.[2] Prostaglandin F2α (PGF2α) or its analogs may also be used in some protocols to ensure the regression of any existing corpora lutea.

Troubleshooting Guide

Issue: Difficulty inserting the FGA sponge, especially in nulliparous animals.

  • Question: I am finding it difficult to insert the FGA sponge using the applicator in ewe lambs/nulliparous does. What can I do to avoid causing discomfort or injury?

  • Answer: In nulliparous animals, the hymenal membrane can sometimes create an obstacle for the standard applicator. To avoid discomfort and potential injury, it is recommended to use a gloved finger for digital insertion of the sponge.[3][4] Ensure adequate lubrication is used on the sponge and your gloved finger.

Issue: High rate of sponge loss during the treatment period.

  • Question: I am experiencing a higher than expected rate of sponge loss in my experimental subjects. What are the potential causes and how can I mitigate this?

  • Answer: Sponge loss can occur in a small percentage of animals (around 2% is sometimes reported).[3][4] This can be due to improper placement, anatomical variations in the animal, or excessive straining. To minimize sponge loss, ensure the sponge is placed deep into the anterior portion of the vagina. For animals that repeatedly lose sponges, you may consider using a different type of intravaginal device if the issue persists.

Issue: Observation of vaginal discharge upon sponge removal.

  • Question: I have noticed a muco-purulent discharge in many of the animals upon removal of the FGA sponges. Is this a cause for concern and will it affect fertility?

  • Answer: The presence of a mild vaginal discharge or contamination is a common observation in a high percentage of ewes (up to 90%) upon sponge removal.[3][4] This is generally not associated with clinical illness and has not been shown to negatively impact fertility or mating behavior.[5] However, if the discharge is excessive, has a foul odor, or is accompanied by other signs of illness, it could indicate a more severe vaginitis or infection, and veterinary consultation is advised.[6]

Issue: Variability in the onset of estrus after sponge removal.

  • Question: There is a wide window in which my animals are displaying estrus after I remove the FGA sponges. How can I achieve a tighter synchrony?

  • Answer: The interval to the onset of estrus can be influenced by factors such as the specific synchronization protocol, the age and breed of the animal, and the season.[3] To achieve a more synchronized ovulation, the use of eCG at the time of sponge removal is highly recommended.[3] For protocols involving fixed-time artificial insemination (FTAI), the addition of a GnRH injection 30-48 hours after sponge removal can further tighten the synchrony of ovulation.[7]

Data Presentation

Table 1: Comparative Efficacy of 20mg vs. Higher FGA Sponge Dosages on Reproductive Parameters in Ewes.

Parameter20mg FGA30mg/40mg FGAKey Findings
Pregnancy Rate 53% - 72%[3]Generally comparable to 20mgStudies report no significant difference in pregnancy rates between 20mg and 40mg sponges.[3]
Lambing Rate ~70%[3]Similar to 20mgOverall lambing rates are not significantly different when comparing 20mg and higher dosages.
Prolificacy (Lambs per Ewe) ~1.35[3]Varies by studyProlificacy is influenced by multiple factors including breed and season, not just FGA dosage.
Estrus Response 80% - 81%[3]High response rates also reportedBoth dosages lead to a high percentage of ewes exhibiting estrus.

Experimental Protocols

Protocol 1: Standard Long-Term FGA-eCG Synchronization Protocol

This protocol is widely used for estrus synchronization in ewes, particularly during the non-breeding season.

  • Day 0: Insert one 20mg FGA intravaginal sponge per ewe. Ensure proper placement in the anterior vagina using a lubricated applicator or by digital insertion for nulliparous animals.

  • Day 14: Remove the FGA sponge by gently pulling the attached string.

  • At the time of sponge removal: Administer an intramuscular injection of 400 IU of eCG.[3]

  • 30 hours post-sponge removal: Introduce rams to the ewes for natural mating.[3]

  • Pregnancy Diagnosis: Perform transrectal ultrasonography approximately 30 days after ram introduction to determine pregnancy status.[3]

Protocol 2: Short-Term FGA-PGF2α-eCG Synchronization Protocol

This protocol utilizes a shorter duration of FGA exposure and incorporates PGF2α to ensure luteolysis.

  • Day 0: Insert one 20mg FGA intravaginal sponge per ewe.

  • Day 5: Administer an intramuscular injection of a luteolytic dose of PGF2α (e.g., cloprostenol).

  • Day 5 (at the time of PGF2α injection): Remove the FGA sponge.

  • At the time of sponge removal: Administer an intramuscular injection of eCG (dose may vary, consult relevant literature).

  • Estrus Detection and Mating: Begin estrus detection 24 hours after sponge removal and perform natural mating or artificial insemination accordingly.

Mandatory Visualizations

FGA_Signaling_Pathway FGA FGA (this compound) PR Progesterone Receptor (PR) (in Hypothalamus) FGA->PR GnRH_Neuron GnRH Neuron PR->GnRH_Neuron Inhibit GnRH GnRH Release (Suppressed) GnRH_Neuron->GnRH Pituitary Anterior Pituitary GnRH->Pituitary No stimulation LH_FSH LH & FSH Release (Inhibited) Pituitary->LH_FSH Ovary Ovary LH_FSH->Ovary No stimulation Follicular_Development Follicular Development & Ovulation (Prevented) Ovary->Follicular_Development

Caption: Signaling pathway of FGA in suppressing the reproductive axis.

Experimental_Workflow start Start of Experiment day0 Day 0: Insert 20mg FGA Sponge start->day0 day14 Day 14: Remove FGA Sponge Administer eCG (IM) day0->day14 14 days mating 30h Post-Removal: Introduce Rams for Mating day14->mating 30 hours day44 ~Day 44 (30 days post-mating): Pregnancy Diagnosis (Ultrasound) mating->day44 ~30 days end End of Protocol day44->end

Caption: Experimental workflow for a long-term FGA-eCG synchronization protocol.

References

Technical Support Center: FGA Sponge Treatment for Estrus Synchronization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluorogestone Acetate (B1210297) (FGA) sponges for estrus synchronization in small ruminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an FGA sponge in estrus synchronization?

A1: The FGA (Fluorogestone Acetate) sponge is an intravaginal device impregnated with a potent progestogen.[1] It works by mimicking the luteal phase of the estrous cycle, effectively prolonging the diestrus stage.[1] This artificially imposed progestational phase synchronizes the estrous cycles of a group of animals. Upon removal of the sponge, the progestogen level drops, leading to a synchronized onset of estrus and ovulation.[1]

Q2: What is the difference between short-term and long-term FGA sponge treatment protocols?

A2: Short-term protocols typically involve leaving the FGA sponge in place for 5 to 9 days, while long-term protocols traditionally range from 12 to 14 days.[2][3] Short-term protocols often require the administration of a prostaglandin (B15479496) F2α (PGF2α) analogue to regress the corpus luteum, whereas long-term protocols are designed to outlast the lifespan of the corpus luteum.[2]

Q3: When should I administer eCG (equine chorionic gonadotropin)?

A3: eCG (also known as PMSG - Pregnant Mare Serum Gonadotropin) is typically administered at or near the time of sponge removal.[1][4][5] Its primary role is to stimulate follicular development and ensure a synchronized and robust ovulation, particularly during the non-breeding season.[6] Some protocols suggest administering eCG up to 48 hours before sponge removal.[4]

Q4: Can I use FGA sponges for estrus synchronization in both sheep and goats?

A4: Yes, FGA sponges are indicated for controlled breeding in both sheep and goats to synchronize estrus and ovulation.[1] However, optimal protocols and dosages may vary between species and even breeds.

Troubleshooting Guide

Issue 1: Low Estrus Response Rate

  • Possible Cause: Inadequate hormone dosage or inappropriate protocol for the season.

  • Troubleshooting:

    • Review Protocol: Ensure the chosen protocol (short-term vs. long-term) and hormone dosages (FGA, eCG) are appropriate for the species, breed, and breeding season versus non-breeding season.[2][6]

    • eCG Administration: The inclusion of eCG at sponge removal, especially during the anestrous season, can significantly improve estrus response rates.[6] Studies have shown that protocols incorporating eCG often yield higher estrus expression compared to FGA-only treatments.[6]

    • Sponge Retention: Check for sponge loss during the treatment period. A lost sponge will lead to a failure in synchronization for that animal.

Issue 2: Poor Fertility/Pregnancy Rates Despite Good Estrus Response

  • Possible Cause: Suboptimal timing of insemination, poor semen quality, or vaginal infections.

  • Troubleshooting:

    • Insemination Timing: Estrus typically occurs 36 to 48 hours after sponge removal, with ovulation following approximately 24 hours later.[1] Timed artificial insemination (TAI) should be scheduled accordingly.

    • Vaginal Health: Long-term progestagen treatments can sometimes be associated with a higher incidence of vaginal infections, which may negatively impact fertility.[4] Shorter-term protocols have been suggested to potentially reduce this risk and improve fertility.[4]

    • Semen Quality: Always ensure high-quality semen is used for artificial insemination.

    • Hormone Levels: Insufficient progestagen release towards the end of a long treatment period could affect ovulation quality and subsequent fertility.[2]

Issue 3: High Variability in the Onset of Estrus

  • Possible Cause: Inconsistent absorption of FGA or individual animal variation.

  • Troubleshooting:

    • Protocol Selection: Some studies suggest that long-term treatments may result in a tighter synchronization of estrus compared to short-term protocols.[5]

    • Hormonal Combination: The combination of FGA with other hormones like eCG and/or PGF2α can help achieve a more predictable and synchronized onset of estrus.

Data on Estrus Response for Different FGA Treatment Durations

Table 1: Estrus Response in Ewes with Varying FGA Sponge Treatment Durations

Treatment DurationFGA DoseAdditional HormonesEstrus Response Rate (%)Pregnancy/Lambing Rate (%)Prolificacy/FecunditySpecies/BreedReference
4 days-eCG83.3% (estrus)75% (pregnancy)0.96 (fecundity)Ewes[6][7]
4 days-None66.7% (estrus)50% (pregnancy)0.54 (fecundity)Ewes[6][7]
6 daysFGAPMSG35.7% (non-return rate)32.1% (lambing)-Awassi Ewes[5]
7 days40 mg (Full)PGF2α + eCG88%84% (pregnancy), 80% (lambing)-Ossimi Sheep[8][9]
7 days20 mg (Half)PGF2α + eCG96%92% (pregnancy), 88% (lambing)-Ossimi Sheep[8][9]
7 days30 mgPMSG81.8%70.3% (lambing)1.23 (litter size)Kıvırcık Ewes[10]
7 daysProgesteroneeCG100%79.2% (pregnancy)2.5 (litter size)Romanov Ewes[11]
9 daysProgesteroneeCG100%72% (pregnancy)2.2 (litter size)Romanov Ewes[11]
10 days30 mgPMSG89.2%83.8% (lambing)1.48 (litter size)Kıvırcık Ewes[10]
11 daysProgesteroneeCG95.8%75% (pregnancy)2.4 (litter size)Romanov Ewes[11]
12 days-eCG100% (estrus)91.7% (pregnancy)-Ewes[6][7]
12 days-None83.3% (estrus)66.7% (pregnancy)-Ewes[6][7]
12 daysFGAPMSG31.0% (non-return rate)28.6% (lambing)-Awassi Ewes[5]
14 days40 mg (Full)PGF2α + eCG68%60% (pregnancy), 56% (lambing)-Ossimi Sheep[8][9]
14 days20 mg (Half)PGF2α + eCG52%48% (pregnancy), 44% (lambing)-Ossimi Sheep[8][9]
14 days30 mgPMSG94.6%91.2% (lambing)1.41 (litter size)Kıvırcık Ewes[10]

Table 2: Estrus Response in Goats with FGA Sponge Treatment

Treatment DurationFGA DoseAdditional HormonesEstrus Response Rate (%)Onset of Estrus (hours)Duration of Estrus (hours)Species/BreedReference
14 days30 mg200 IU eCG-27.9 ± 8.335.8 ± 3.2Sahel Goats[12]
14 days30 mgNone-38.4 ± 9.623.1 ± 5.2Sahel Goats[12]
14 days30 mg200 IU eCG---Red Sokoto Goats[13]
14 days30 mgNone---Red Sokoto Goats[13]

Experimental Protocols

Protocol 1: Short-Term FGA Treatment in Ewes (7 days)

  • Day 0: Insert a 20mg or 40mg FGA intravaginal sponge.

  • Day 7: Remove the FGA sponge.

  • Day 7: Administer an intramuscular injection of PGF2α.

  • Day 7: Administer an intramuscular injection of eCG (e.g., 400 IU).

  • Estrus Detection: Begin monitoring for estrus behavior 24 hours after sponge removal.

  • Insemination: Perform natural mating or artificial insemination based on estrus detection or at a fixed time.

Protocol 2: Long-Term FGA Treatment in Ewes (12-14 days)

  • Day 0: Insert an FGA intravaginal sponge.

  • Day 12 or 14: Remove the FGA sponge.

  • Day 12 or 14: Administer an intramuscular injection of eCG at the time of sponge removal.

  • Estrus Detection: Monitor for estrus starting 24 hours after sponge removal. Estrus is expected between 36-48 hours post-removal.[1]

  • Insemination: Conduct natural mating or artificial insemination.

Protocol 3: FGA Treatment in Goats (14 days)

  • Day 0: Insert a 30mg FGA intravaginal sponge.[12][13]

  • Day 14: Remove the FGA sponge.

  • Treatment Groups:

    • Group A (FGA + eCG): Administer an intramuscular injection of 200 IU eCG at the time of sponge removal.[12][13]

    • Group B (FGA only): No further hormonal treatment.

  • Estrus Detection and Mating: Monitor for estrus and proceed with mating.

Visualized Workflows

FGA_Short_Term_Protocol Day0 Day 0 Insert FGA Sponge Day7 Day 7 Remove FGA Sponge Inject PGF2α Inject eCG Day0->Day7 Estrus Estrus Detection (24-72h post-removal) Day7->Estrus Mating Natural Mating / AI Estrus->Mating

Caption: Short-Term (7-Day) FGA Protocol Workflow.

FGA_Long_Term_Protocol Day0 Day 0 Insert FGA Sponge Day14 Day 14 Remove FGA Sponge Inject eCG Day0->Day14 Estrus Estrus Detection (24-72h post-removal) Day14->Estrus Mating Natural Mating / AI Estrus->Mating FGA_Goat_Protocol cluster_protocol Goat FGA Protocol cluster_groups Treatment Groups Day0 Day 0 Insert 30mg FGA Sponge Day14 Day 14 Remove FGA Sponge Day0->Day14 GroupA Group A Inject 200 IU eCG Day14->GroupA GroupB Group B No eCG Day14->GroupB MatingA Mating GroupA->MatingA Estrus & Mating MatingB Mating GroupB->MatingB Estrus & Mating

References

Technical Support Center: Minimizing Embryo Resorption After FGA-Based Superovulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with embryo resorption following Fluorogestone Acetate (FGA)-based superovulation protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: We are observing a high rate of embryo resorption after our FGA-based superovulation protocol. What are the primary factors to investigate?

A high rate of embryo resorption can be attributed to several factors, broadly categorized as hormonal imbalances, suboptimal uterine environment, and poor embryo quality. A systematic investigation of your protocol and animal models is recommended.

Potential Causes and Solutions:

CategoryPotential CauseRecommended Action
Hormonal Imbalance Inappropriate Progesterone (B1679170) to Estrogen (P4/E2) Ratio: An elevated P4/E2 ratio at the time of embryo transfer can be detrimental to implantation.[1][2]- Measure serum P4 and E2 levels on the day of embryo transfer. - Adjust the dose or timing of gonadotropins (PMSG/FSH and hCG) to optimize this ratio.[3] - Consider a "freeze-all" approach and transfer embryos in a subsequent natural or hormone-replacement cycle if the P4/E2 ratio is consistently high.
Premature Luteinization: A premature rise in progesterone before ovulation can negatively impact endometrial receptivity.- Ensure the FGA device is correctly placed and remains in situ for the entire prescribed duration. - Evaluate the timing of gonadotropin administration relative to FGA removal.
Suboptimal Uterine Environment Poor Endometrial Receptivity: The uterine lining may not be adequately prepared for embryo implantation.[4][5]- Assess endometrial receptivity through histological analysis or molecular markers (e.g., Endometrial Receptivity Analysis - ERA).[6] - Ensure appropriate timing between hCG administration and embryo transfer to align with the window of implantation.[7]
Uterine Inflammation or Pathology: Underlying uterine conditions can hinder implantation.[8][9]- Perform a thorough examination of the uterine horns for any signs of inflammation, fibroids, or polyps.[8] - Review animal health records for any history of uterine infections.
Poor Embryo Quality Suboptimal Oocyte/Embryo Development: The superovulation protocol itself can sometimes lead to compromised oocyte and embryo quality.[10]- Optimize the dosage of PMSG/FSH and hCG for the specific animal strain, age, and weight.[11][12] High doses of gonadotropins can be detrimental to embryo quality.[13] - Perform a detailed morphological assessment of collected embryos to identify quality issues.[14][15][16][17]
Nutritional Deficiencies Inadequate or Excessive Nutrition: Both undernutrition and overfeeding can negatively impact superovulatory response and embryo viability.[8][18]- Ensure animals are on a balanced diet that meets their maintenance requirements. - Avoid sudden changes in diet around the time of the superovulation protocol.

Q2: Our embryo yield is low, and the quality of the embryos we do recover is poor. How can we improve this?

Low embryo yield and poor quality are often linked to the superovulation protocol's optimization for the specific animal model.

Potential Causes and Solutions:

CategoryPotential CauseRecommended Action
Protocol Optimization Incorrect Gonadotropin Dosage: The dose of PMSG/FSH and hCG may not be optimal for the strain, age, or weight of the animals.[11][12]- Conduct a dose-response study to determine the optimal concentrations of PMSG and hCG.[11] - Be aware that different strains of mice respond differently to superovulation protocols.[12]
Improper Timing of Hormone Administration: The interval between PMSG and hCG injections is critical for oocyte maturation and ovulation.[19]- Adhere strictly to a 46-48 hour interval between PMSG and hCG administration.[19]
Animal Factors Age and Weight of Females: Very young, old, or improperly weighted females may not respond well to superovulation.[11][12]- Use females within the optimal age and weight range for the specific strain as recommended in the literature.[11][12]
Embryo Handling Suboptimal Embryo Culture Conditions: The environment in which embryos are collected and cultured can impact their development.- Ensure all media are properly prepared and equilibrated. - Minimize the time embryos are outside of the incubator.

Frequently Asked Questions (FAQs)

Q1: What is the role of FGA in a superovulation protocol?

This compound (FGA) is a synthetic progestin used to synchronize the estrous cycles of the female animals. It is typically administered via an intravaginal sponge or implant. FGA works by mimicking the action of progesterone, which inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby preventing ovulation. Upon removal of the FGA source, the progesterone block is removed, leading to a synchronized follicular phase and estrus, allowing for a more predictable response to the subsequent administration of gonadotropins (PMSG/FSH and hCG) for superovulation.

Q2: How does the progesterone to estrogen (P4/E2) ratio affect embryo implantation?

The ratio of progesterone to estrogen is critical for creating a receptive uterine environment for the embryo to implant.[1] Progesterone, acting through its receptor, is essential for the transformation of the uterine lining into a decidualized state that can support the developing embryo.[20][21][22][23] An imbalance, particularly an elevated progesterone level relative to estrogen before the optimal time, can lead to asynchrony between the embryo and the endometrium, resulting in implantation failure.[2]

Q3: Can nutritional supplements help in minimizing embryo resorption?

Nutritional status plays a significant role in reproductive success. While specific supplementation needs can vary, ensuring a balanced diet is crucial. Both severe undernutrition and overfeeding have been shown to compromise follicular development and embryo quality.[18] For instance, excessive protein intake can be detrimental to embryo development.[18] It is important to maintain the animals on a diet that meets their energy and protein requirements without being excessive.

Experimental Protocols

FGA-Based Superovulation Protocol for Mice

This protocol is a general guideline and may require optimization for specific mouse strains.

Materials:

  • This compound (FGA) impregnated sponges

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile Phosphate Buffered Saline (PBS)

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Estrus Synchronization:

    • Insert an FGA-impregnated sponge into the vagina of each female mouse (typically 3-4 weeks of age).

    • Leave the sponge in place for 12-14 days.

  • Gonadotropin Administration:

    • Day 1 (after sponge removal): At the time of sponge removal, administer an intraperitoneal (IP) injection of 2.5-5 IU of PMSG per mouse.[11][12][19] The injection should be given between 1:00 PM and 4:00 PM.[11][12]

    • Day 3: 46-48 hours after the PMSG injection, administer an IP injection of 2.5-5 IU of hCG per mouse.[19] The hCG injection should be given between 11:00 AM and 12:00 PM.[19]

  • Mating:

    • Immediately following the hCG injection, pair each female with a stud male.

  • Embryo Collection:

    • Check for vaginal plugs the morning after mating (Day 4).

    • Embryos can be collected at the desired stage (e.g., 2-cell at 1.5 days post-coitum, blastocyst at 3.5 days post-coitum).

Embryo Collection and Quality Grading

Materials:

  • M2 or similar embryo handling medium

  • Dissecting microscope

  • Fine-tipped forceps and scissors

  • 35 mm petri dishes

Procedure:

  • Uterine Horn Dissection:

    • Euthanize the female mouse at the desired time point for embryo collection.

    • Dissect out the uterine horns and oviducts.

  • Flushing:

    • Flush the uterine horns with M2 medium to collect the embryos.

  • Embryo Grading:

    • Examine the embryos under a microscope and grade them based on morphology.

Day 3 (Cleavage Stage) Embryo Grading: [15][17]

GradeNumber of CellsFragmentationBlastomere Symmetry
1 (Excellent) 6-10<10%Symmetrical
2 (Good) 6-1010-25%Mostly Symmetrical
3 (Fair) 4-5 or >1025-50%Asymmetrical
4 (Poor) <4 or severely fragmented>50%Very Asymmetrical

Day 5 (Blastocyst Stage) Embryo Grading: [15][17]

Grade ComponentGrade A (Excellent)Grade B (Good)Grade C (Poor)
Expansion 1-6 (1=early, 6=hatched)
Inner Cell Mass (ICM) Tightly packed, many cellsLoosely packed, several cellsVery few or no cells
Trophectoderm (TE) Many cells forming a cohesive epitheliumFewer cells, loose epitheliumVery few, large cells

Data Presentation

Table 1: Comparison of Superovulation Protocols in Thai Native Heifers [24]

Treatment ProtocolMean No. of Corpora LuteaMean No. of Recovered Ova/EmbryosMean No. of Transferable Embryos
A (Decreasing pFSH) 10.27.84.5
B (Single pFSH in PVP) 9.56.53.8
C (Follicle Ablation + Single pFSH) 12.19.26.8

Table 2: Effect of Progesterone Supplementation on Mouse Embryo Development In Vivo [25]

GroupBlastocyst Survival Rate (%)Implantation Rate (%)
Unstimulated 90.585.2
Unstimulated + Progesterone 97.792.1
Superovulated 88.678.4
Superovulated + Progesterone 89.179.3

Visualizations

FGA_Superovulation_Workflow cluster_sync Estrus Synchronization cluster_superovulation Superovulation cluster_mating_collection Mating & Collection FGA FGA Administration (12-14 days) PMSG PMSG Injection (2.5-5 IU) FGA->PMSG Sponge Removal hCG hCG Injection (46-48h later, 2.5-5 IU) PMSG->hCG Mating Mating hCG->Mating Collection Embryo Collection Mating->Collection

Caption: FGA-Based Superovulation Workflow.

Progesterone_Signaling_Pathway cluster_nucleus Cellular Events P4 Progesterone (P4) PR Progesterone Receptor (PR) P4->PR Binds P4_PR P4-PR Complex PR->P4_PR PRE Progesterone Response Element (PRE) P4_PR->PRE Translocates to Nucleus and binds to DNA Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., Ihh, Wnt4) PRE->Gene_Expression Initiates Transcription Uterine_Receptivity Uterine Receptivity & Decidualization Gene_Expression->Uterine_Receptivity Promotes

Caption: Progesterone Receptor Signaling Pathway.

Troubleshooting_Embryo_Resorption Start High Embryo Resorption Check_Hormones Assess P4/E2 Ratio Start->Check_Hormones Check_Uterus Evaluate Uterine Health Check_Hormones->Check_Uterus Balanced Adjust_Protocol Optimize Gonadotropin Dose/Timing Check_Hormones->Adjust_Protocol Imbalanced Check_Embryos Grade Embryo Quality Check_Uterus->Check_Embryos Healthy Assess_Receptivity Perform Endometrial Receptivity Assay Check_Uterus->Assess_Receptivity Suboptimal Optimize_Superovulation Refine Superovulation Protocol (Dose, Timing) Check_Embryos->Optimize_Superovulation Poor Quality Solution Reduced Embryo Resorption Check_Embryos->Solution Good Quality Adjust_Protocol->Solution Assess_Receptivity->Solution Optimize_Superovulation->Solution

Caption: Troubleshooting High Embryo Resorption.

References

Technical Support Center: Protocol Refinement for FGA Use in Hair Sheep Breeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluorogestone Acetate (FGA) for estrus synchronization in hair sheep breeds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal duration for FGA sponge insertion in hair sheep?

A1: The optimal duration for FGA sponge insertion can vary, with both long-term (11-14 days) and short-term (5-7 days) protocols being effective depending on the specific objectives of the study. Long-term treatments (11-14 days) have been shown to yield higher conception and lambing rates in some studies.[1][2][3] Conversely, short-term protocols (4-7 days), when combined with an eCG treatment, can be a suitable alternative for out-of-season breeding.[4][5] The choice between a long and short-term protocol may depend on factors such as the breeding season and the desired level of estrus synchrony.

Q2: What is the recommended dosage of FGA in the intravaginal sponges?

A2: Commercially available intravaginal sponges for sheep typically contain 20 mg, 30 mg, or 45 mg of FGA.[1][2][3][6][7] Studies have demonstrated successful estrus synchronization with all these dosages. The selection of a specific dosage may be influenced by the breed, body condition, and physiological status of the ewes.

Q3: Is the use of equine Chorionic Gonadotropin (eCG/PMSG) necessary with an FGA protocol?

A3: While FGA alone can induce estrus, the administration of eCG (also known as Pregnant Mare Serum Gonadotropin or PMSG) at the time of sponge removal is widely recommended to stimulate ovarian activity, particularly during the non-breeding season.[4][5] The inclusion of eCG generally leads to a more synchronized and fertile estrus.[4][5] The typical dosage of eCG ranges from 250 to 500 IU.[6]

Q4: Can Gonadotropin-Releasing Hormone (GnRH) be used as an alternative to eCG?

A4: Yes, GnRH can be a viable alternative to eCG in estrus synchronization protocols. Some studies have investigated replacing all or part of the eCG dose with GnRH.[1][2][6] While results can be comparable, the timing of GnRH administration is crucial for success and may require further optimization.[6]

Q5: When should artificial insemination (AI) be performed after FGA sponge removal?

A5: The onset of estrus typically occurs between 24 to 48 hours after FGA sponge removal.[1][2] Fixed-time artificial insemination (FTAI) is often performed between 48 and 55 hours post-sponge removal. However, the exact timing can be influenced by the specific protocol used (e.g., inclusion of eCG or GnRH). Monitoring for behavioral signs of estrus is also recommended.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Recommendations
Low Estrus Response Rate - Inadequate hormone dosage- Anestrous state of ewes (non-breeding season)- Poor body condition score- Incorrect sponge placement or high rate of sponge loss- Ensure correct FGA dosage and consider adding eCG to the protocol, especially during the non-breeding season.[4][5]- Improve nutritional management to achieve an optimal body condition score (3.0-3.5 on a 5-point scale).- Verify proper sponge placement deep in the vagina. Monitor for and record any instances of sponge loss.[1][2][7][8]
High Incidence of Vaginitis - Poor hygiene during sponge insertion- Irritation from the sponge material- To prevent vaginitis, treat sponges with an antibiotic solution (e.g., penicillin) before insertion.[1][2]- Ensure applicators are properly cleaned and disinfected between animals.- Upon sponge removal, a mild vaginal discharge is common; however, if severe infection is suspected, consult a veterinarian.[8]
Poor Conception/Pregnancy Rates - Sub-optimal timing of artificial insemination- Poor semen quality- Stressful animal handling- Underlying reproductive health issues in ewes or rams- Optimize the timing of AI based on the specific protocol and observed estrus.[6]- Use high-quality semen from fertile rams.- Minimize stress during animal handling and insemination procedures.- Perform breeding soundness examinations on both ewes and rams prior to the synchronization program.
High Rate of Sponge Loss - Incorrect sponge placement- Anatomical variations in the vagina- Agonistic behavior among ewes- Ensure sponges are inserted deep into the anterior vagina using the proper technique and applicator.- In nulliparous or smaller ewes, digital insertion may be preferred to avoid discomfort and ensure proper placement.[7][8]- House ewes in a manner that minimizes aggressive interactions.

Data Presentation

Table 1: Comparison of Reproductive Performance in Ewes Under Different FGA-Based Synchronization Protocols

Protocol Estrus Response Rate (%) Conception Rate (%) Pregnancy Rate (%) Lambing Rate (%) Reference
11-day FGA (45mg) + PGF2α + GnRHNot specified76.67Not specified73.33[1][2]
11-day FGA (45mg) + PMSG + PGF2αNot specified80.00Not specified76.67[1][2]
11-day FGA (45mg) + PMSG + PGF2α + GnRHNot specified83.33Not specified80.00[1][2]
13-day FGA (45mg) + PMSG + PGF2αNot specified76.67Not specified73.33[1][2]
13-day FGA (45mg) + PMSGNot specified73.33Not specified70.00[1][2]
12-day FGA (20mg) + eCGNot specifiedNot specified53.3Not specified[9]
14-day FGA (20mg) + eCG (250 IU) + GnRHNot specified47.05Not specifiedNot specified[6]
14-day FGA (20mg) + eCG (500 IU)Not specified56.52Not specifiedNot specified[6]
14-day FGA (20mg) + eCG8173Not specified95[7]

Experimental Protocols

Protocol 1: Long-Term FGA with eCG and Natural Mating

This protocol is adapted from studies demonstrating high fertility rates.

Methodology:

  • Day 0: Insert an intravaginal sponge containing 20-45 mg of FGA into each ewe. Ensure proper hygienic procedures are followed.

  • Day 12-14: Remove the FGA sponge.

  • At sponge removal: Administer an intramuscular injection of 250-500 IU of eCG.

  • 30 hours post-sponge removal: Introduce fertile rams to the ewe flock for natural mating. A recommended ram-to-ewe ratio is 1:8.[7]

  • Pregnancy Diagnosis: Perform transrectal ultrasonography approximately 30-40 days after ram introduction to determine pregnancy status.[7]

Protocol 2: FGA-Based Timed Artificial Insemination (FTAI)

This protocol is designed for studies requiring precise timing of insemination.

Methodology:

  • Day 0: Insert an FGA-impregnated intravaginal sponge (20-45 mg).

  • Day 12: Administer an intramuscular injection of a prostaglandin (B15479496) F2α analogue (e.g., 0.1 mg Cloprostenol) to ensure luteolysis.[1][2]

  • Day 14: Remove the FGA sponge and administer an intramuscular injection of 400-500 IU of eCG.

  • Day 16 (52-55 hours post-sponge removal): Perform cervical artificial insemination with fresh or frozen-thawed semen.

Visualizations

FGA_Synchronization_Workflow cluster_protocol Estrus Synchronization Protocol cluster_outcomes Potential Outcomes day0 Day 0: Insert FGA Sponge day12_14 Day 12-14: Sponge Removal + eCG Injection day0->day12_14 12-14 days estrus Estrus Onset (24-48h post-removal) day12_14->estrus mating Natural Mating or AI (48-55h post-removal) estrus->mating preg_check Pregnancy Diagnosis (~Day 45-50) mating->preg_check ~30-40 days pregnant Pregnant preg_check->pregnant Positive not_pregnant Not Pregnant preg_check->not_pregnant Negative

Caption: A generalized workflow for FGA-based estrus synchronization in ewes.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Conception Rate? timing AI Timing start->timing semen Semen Quality start->semen ewe_health Ewe Health start->ewe_health protocol Protocol Adherence start->protocol adjust_ai Adjust AI Time timing->adjust_ai check_semen Evaluate Semen semen->check_semen assess_ewes Assess Ewe BCS & Health ewe_health->assess_ewes review_protocol Review Protocol protocol->review_protocol

Caption: A logical diagram for troubleshooting low conception rates.

References

addressing drawstring breakage issues with FGA sponges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding drawstring breakage issues encountered with Fluoro-Gestagen Acetate (B1210297) (FGA) sponges during experimental procedures.

Troubleshooting Guide

The following is a step-by-step guide to address issues of FGA sponge drawstring breakage during your research.

Q1: The drawstring of the FGA sponge broke during removal. What should I do?

A1: Immediately cease applying force to the remaining part of the drawstring. The primary concern is the safe and gentle removal of the sponge to avoid tissue trauma. Follow the approved institutional animal care and use committee (IACUC) protocol for such an event. This may involve sedation or anesthesia of the subject to ensure its welfare and allow for a careful and stress-free removal of the sponge using appropriate instruments like sterile forceps.

Q2: Why did the FGA sponge drawstring break?

A2: Drawstring breakage is a known issue and can be attributed to several factors. The most common cause is the adhesion of the polyurethane sponge material to the surrounding tissues. This adhesion increases the tensile force required for removal beyond what the drawstring can withstand. Other contributing factors can include biofouling of the sponge and degradation of the drawstring material in the biological environment.

Q3: How can I prevent FGA sponge drawstring breakage in future experiments?

A3: Proactive measures can significantly reduce the incidence of drawstring breakage. Consider the following preventative strategies:

  • Hydration: Prior to insertion, ensure the sponge is appropriately lubricated according to your experimental protocol. A dry sponge can cause irritation and increase the likelihood of tissue adhesion.

  • Gentle Insertion: Use the recommended applicator for insertion and ensure the procedure is performed gently and correctly to avoid initial tissue irritation.

  • Controlled Removal: When removing the sponge, apply slow and steady pressure to the drawstring. Avoid sudden or forceful pulling. If you encounter significant resistance, it may be indicative of adhesion. In such cases, a gentle twisting motion might help to detach the sponge from the tissue.

  • Consider Alternatives: For long-duration studies or if you experience repeated issues with breakage, consider alternative devices such as Controlled Internal Drug Release (CIDR) applicators, which have been reported to have a lower incidence of drawstring breakage.[1]

Frequently Asked Questions (FAQs)

Q4: What is the material of the FGA sponge and its drawstring?

A4: FGA sponges are typically made of a polyurethane foam impregnated with Fluorogestone Acetate.[2] The drawstring material is often a surgical-grade thread, such as cotton or a similar biocompatible polymer. The properties of these materials are crucial in understanding the potential for adhesion and tensile failure.

Q5: Is there a way to decrease the adhesion of the polyurethane sponge to the tissue?

A5: While FGA sponges are designed for in-vivo use, the inherent properties of polyurethane can lead to tissue adhesion. Research in biomaterials suggests that surface modifications can reduce biofouling and tissue adhesion, though this is not a standard practice for commercially available FGA sponges. Adherence to strict aseptic techniques during insertion can help minimize inflammation and subsequent adhesion.

Q6: What is the typical tensile strength of an FGA sponge drawstring?

Data on Drawstring Breakage

The following table summarizes reported rates of drawstring breakage for FGA sponges in comparison to CIDR devices from veterinary studies. This data can provide a general indication of the frequency of this issue.

DeviceAnimal ModelDrawstring Breakage Rate (%)Citation
FGA SpongeRed Sokoto Does40[3]
FGA SpongeNajdi Ewes9.22[1]
CIDRRed Sokoto Does0[3]
CIDRNajdi Ewes0[1]

Experimental Protocols

Protocol for FGA Sponge Insertion

  • Ensure the sponge is at room temperature.

  • Aseptically handle the sponge and applicator.

  • Apply a sterile, water-based lubricant to the tip of the sponge if your protocol requires it.

  • Load the sponge into the applicator, ensuring the drawstring is free and extends outwards.

  • Gently insert the applicator to the desired depth as dictated by your experimental design.

  • Deploy the sponge by pushing the plunger, and then slowly withdraw the applicator.

  • Ensure the drawstring is visible and accessible for later removal.

Protocol for FGA Sponge Removal

  • Gently locate the external portion of the drawstring.

  • Apply slow, consistent, and gentle traction in a caudal direction.

  • If resistance is met, pause and slightly rotate the drawstring to help detach any points of adhesion.

  • Once the sponge is removed, inspect it to ensure it is intact.

  • Follow your approved protocol for post-procedure monitoring of the animal.

Protocol in the Event of Drawstring Breakage

  • Immediately stop pulling on the drawstring.

  • Consult your institution's approved animal care protocol for this specific adverse event.

  • The subject should be safely and humanely restrained, potentially with the use of sedation or anesthesia.

  • A veterinarian or trained personnel should use a sterile speculum to visualize the sponge.

  • Sterile forceps should be used to gently grasp and remove the sponge.

  • After removal, the tissue should be inspected for any signs of trauma.

Visualizations

Drawstring_Breakage_Troubleshooting start Drawstring Breakage Occurs stop_pulling Cease Pulling Immediately start->stop_pulling assess_situation Assess Animal Welfare and Protocol stop_pulling->assess_situation sedate Sedate/Anesthetize per IACUC Protocol assess_situation->sedate visualize Visualize Sponge with Speculum sedate->visualize remove Gently Remove with Sterile Forceps visualize->remove inspect Inspect Tissue for Trauma remove->inspect document Document Incident and Report inspect->document end Procedure Complete document->end

Troubleshooting workflow for FGA sponge drawstring breakage.

Root_Cause_Analysis breakage Drawstring Breakage high_tensile_force High Tensile Force Required for Removal breakage->high_tensile_force drawstring_failure Drawstring Material Failure breakage->drawstring_failure adhesion Sponge Adhesion to Tissue high_tensile_force->adhesion biofouling Biofilm Formation high_tensile_force->biofouling improper_removal Improper Removal Technique high_tensile_force->improper_removal degradation Material Degradation drawstring_failure->degradation

Root cause analysis of FGA sponge drawstring failure.

References

Validation & Comparative

A Comparative Guide to Fluorogestone Acetate (FGA) and Controlled Internal Drug Release (CIDR) for Estrus Synchronization in Sheep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common progestogen-based products for estrus synchronization in sheep: Fluorogestone Acetate (B1210297) (FGA) sponges and Controlled Internal Drug Release (CIDR) devices. The information presented is based on a comprehensive review of published experimental data to assist researchers and professionals in making informed decisions for their study designs and drug development programs.

Introduction

Estrus synchronization is a critical tool in modern sheep production and reproductive research, enabling fixed-time artificial insemination (FTAI), facilitating embryo transfer programs, and concentrating lambing periods. The primary mechanism of progestogen-based synchronization protocols is the simulation of the luteal phase of the estrous cycle. By providing an exogenous source of progesterone (B1679170) or a synthetic analogue, these methods suppress the exhibition of estrus and ovulation. Upon withdrawal of the progestogen, the resulting sharp decline in circulating levels triggers a cascade of hormonal events, leading to a synchronized onset of estrus and ovulation among a group of ewes.

Fluorogestone Acetate (FGA) is a potent synthetic progestin typically administered via intravaginal sponges. These sponges release FGA over a predetermined period, maintaining plasma progestogen concentrations at a level sufficient to inhibit the preovulatory luteinizing hormone (LH) surge.

Controlled Internal Drug Release (CIDR) devices are T-shaped intravaginal inserts containing natural progesterone embedded in a silicone matrix. The CIDR provides a sustained release of progesterone, mimicking the function of a corpus luteum.

This guide will delve into the comparative efficacy, underlying physiological mechanisms, and experimental applications of FGA and CIDR in sheep.

Comparative Efficacy: A Quantitative Analysis

Multiple studies have compared the reproductive performance of ewes synchronized with FGA sponges versus CIDR devices. While both methods are effective, there are notable differences in certain reproductive parameters. The following tables summarize key quantitative data from various research publications.

Table 1: Estrus Response and Onset

TreatmentEstrus Response Rate (%)Onset of Estrus (hours post-device removal)Citation(s)
FGA 91.49 - 9632.7 ± 6.2 - 39.17 ± 2.74[1][2][3]
CIDR 92.37 - 10035.4 ± 5.6 - 43.50 ± 3.19[1][2][3]

Table 2: Pregnancy, Lambing, and Fecundity Rates

| Treatment | Pregnancy/Conception Rate (%) | Lambing Rate (%) | Fecundity/Prolificacy (Lambs per ewe) | Citation(s) | | :--- | :--- | :--- | :--- | | FGA | 45 - 83 | 73.9 - 117 | 1.58 - 1.88 |[1][2][3][4] | | CIDR | 70 - 100 | 79.2 - 117 | 1.17 - 1.58 |[1][2][3][4] |

Table 3: Device Retention and Vaginal Health

TreatmentRetention Rate (%)Vaginal Discharge Rate (%)Citation(s)
FGA 94.0098.58[1]
CIDR >9715-20[1][4]

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for both FGA and CIDR involves the negative feedback of progesterone on the hypothalamus, which suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, reduces the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary, preventing follicular maturation and ovulation.

Recent research suggests that progesterone's inhibitory effect may be mediated, at least in part, through a non-classical, membrane-associated progesterone receptor on GnRH neurons, such as the Progesterone Receptor Membrane Component 1 (PgRMC1)[5]. Upon withdrawal of the progestogen, the removal of this negative feedback allows for an increase in GnRH pulse frequency, leading to a surge in LH and subsequent ovulation.

Progestogen Signaling Pathway for Estrus Synchronization Progestogen Signaling Pathway cluster_device Exogenous Progestogen cluster_brain Hypothalamus-Pituitary Axis cluster_gonad Ovary cluster_withdrawal Post-Device Removal FGA FGA (Sponge) PgRMC1 PgRMC1 FGA->PgRMC1 Binds to CIDR CIDR (Progesterone) CIDR->PgRMC1 Binds to Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary GnRH Pulse GnRH_neuron GnRH Neuron PgRMC1->GnRH_neuron Inhibits GnRH_surge Increased GnRH Pulse Frequency Ovary Ovary AnteriorPituitary->Ovary LH & FSH Follicle Follicular Growth Ovary->Follicle Ovulation Ovulation Follicle->Ovulation Prevented by Progestogen Removal Device Removal Removal->PgRMC1 Withdrawal of Inhibition LH_surge LH Surge GnRH_surge->LH_surge Final_Ovulation Synchronized Ovulation LH_surge->Final_Ovulation

Caption: Progestogen signaling pathway in estrus synchronization.

Experimental Protocols

The successful implementation of estrus synchronization protocols is highly dependent on adherence to specific, validated methodologies. Below are detailed protocols from key comparative studies.

Protocol 1: Comparative Study of FGA and CIDR in Najdi Ewes[1]
  • Animals: 300 multiparous Najdi ewes.

  • Treatment Groups:

    • Group A (FGA): Intravaginal sponges containing this compound were inserted for a 14-day period.

    • Group B (CIDR): Controlled Internal Drug Release (CIDR) dispensers were inserted for a 14-day period.

  • Hormonal Intervention: At the time of device withdrawal, all ewes received an intramuscular injection of 600 IU of equine chorionic gonadotropin (eCG).

  • Estrus Detection: A vasectomized ram was used for estrus detection starting 12 hours after device removal and repeated every 12 hours for up to 84 hours.

  • Insemination: Timed laparoscopic insemination was performed 48 hours after progestogen withdrawal.

  • Pregnancy Diagnosis: Ultrasonography was used to diagnose pregnancy and determine the number of fetuses on day 23, with confirmations on days 35 and 60 post-insemination.

Experimental Workflow - Protocol 1 Experimental Workflow: FGA vs. CIDR in Najdi Ewes start Day 0 treatment_fga Insert FGA Sponge (14 days) start->treatment_fga treatment_cidr Insert CIDR (14 days) start->treatment_cidr withdrawal Day 14 Device Removal + 600 IU eCG IM treatment_fga->withdrawal treatment_cidr->withdrawal estrus_detection Estrus Detection (12-84h post-removal) withdrawal->estrus_detection insemination Day 16 Timed Laparoscopic AI (48h post-removal) estrus_detection->insemination pregnancy_scan1 Day 37 Ultrasound Scan 1 insemination->pregnancy_scan1 pregnancy_scan2 Day 49 & 74 Ultrasound Scan 2 & 3 pregnancy_scan1->pregnancy_scan2 end Data Analysis pregnancy_scan2->end

References

A Comparative Analysis of Flugestone Acetate (FGA) and Medroxyprogesterone Acetate (MAP) for Estrus Synchronization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two commonly used synthetic progestogens, Flugestone Acetate (B1210297) (FGA) and Medroxyprogesterone (B1676146) Acetate (MAP), in estrus synchronization protocols, primarily in small ruminants. The information presented is supported by experimental data from various studies to aid in research and development decisions.

I. Comparative Efficacy: Quantitative Data

The following tables summarize the key performance indicators of FGA and MAP in estrus synchronization, as reported in several scientific studies.

Table 1: Estrus Response and Onset in Goats

Treatment GroupEstrus Response (%)Time to Onset of Estrus (hours)Reference(s)
FGA (40 mg sponge)100%15.0 ± 0.6[1][2][3]
MAP (60 mg sponge)100%15.8 ± 0.9[1][2][3]

Table 2: Duration of Estrus and Pregnancy Rates in Goats

Treatment GroupDuration of Estrus (hours)Pregnancy Rate (%)Reference(s)
FGA (40 mg sponge)34.0 ± 1.450.0%[1][2][3]
MAP (60 mg sponge)30.5 ± 1.952.6%[1][2][3]

Table 3: Comparative Efficacy in Ewes

Treatment GroupEstrus Response (%)Pregnancy Rate (%)Lambing Rate (%)Reference(s)
FGA-based protocols70 - 100%~60-80%~70-192%[4]
MAP-based protocolsHigh (not specified)High (not specified)High (not specified)[5]

Note: Direct comparative studies with identical protocols for FGA and MAP in ewes were less prevalent in the reviewed literature, hence the broader ranges.

II. Mechanism of Action and Signaling Pathways

Both FGA and MAP are potent synthetic analogues of progesterone (B1679170) and exert their effects primarily by binding to and activating the progesterone receptor (PR).[3][6] The activation of PR initiates a cascade of genomic and non-genomic signaling events that ultimately regulate gene expression and cellular function, leading to the synchronization of the estrous cycle.

Progesterone Receptor Signaling Pathway

The binding of a progestin like FGA or MAP to the progesterone receptor triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of the progestin.[7]

In addition to this classical genomic pathway, progestins can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated progesterone receptors. This can lead to the activation of intracellular signaling molecules such as mitogen-activated protein kinases (MAPKs), which can in turn influence gene expression and cellular processes.[8] While both FGA and MAP are known to be potent progestins, MAP has also been shown to have some affinity for other steroid receptors, such as the glucocorticoid and androgen receptors, which could contribute to a broader range of biological activities.[6][9] FGA is reported to have high progestational activity with low glucocorticoid activity and is devoid of estrogenic and androgenic activity.[3][10]

Progestin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin FGA / MAP PR_complex Progesterone Receptor (PR) + HSPs Progestin->PR_complex Binds to PR MAPK_inactive MAPK (Inactive) Progestin->MAPK_inactive Non-genomic pathway PR_active Activated PR (Dimerized) PR_complex->PR_active Conformational Change & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates to Nucleus & Binds DNA MAPK_active MAPK (Active) MAPK_inactive->MAPK_active Gene_Transcription Gene Transcription (Modulation) MAPK_active->Gene_Transcription Influences PRE->Gene_Transcription Regulates

Caption: Generalized signaling pathway for synthetic progestins like FGA and MAP.

III. Experimental Protocols

The following are representative experimental workflows for estrus synchronization using FGA and MAP sponges in small ruminants, based on protocols described in the cited literature.

A. Estrus Synchronization in Goats using MAP Sponges

This protocol is based on the study by Dogan et al. (2004).[1][2][3]

  • Animal Selection: Healthy, lactating Saanen goats during the transition from non-breeding to the natural breeding season.

  • Treatment:

    • Day 0: Intravaginal insertion of a polyurethane sponge containing 60 mg of Medroxyprogesterone Acetate (MAP).

    • Day 9: Intramuscular injection of 750 IU of Pregnant Mare Serum Gonadotropin (PMSG) and 125 µg of cloprostenol (B1669231) (a prostaglandin (B15479496) F2α analogue).

    • Day 11: Removal of the intravaginal sponge.

  • Artificial Insemination (AI):

    • Fixed-time cervical AI is performed at 36 and 48 hours after sponge removal using fresh diluted semen.

  • Data Collection:

    • Estrus detection is monitored at regular intervals following sponge removal.

    • Pregnancy is diagnosed via ultrasonography at day 53 after AI.

MAP_Protocol_Workflow Day0 Day 0: Insert MAP Sponge (60mg) Day9 Day 9: Inject PMSG (750 IU) & Cloprostenol (125 µg) Day0->Day9 Day11 Day 11: Remove Sponge Day9->Day11 AI1 36h post-removal: First AI Day11->AI1 AI2 48h post-removal: Second AI Day11->AI2 Day53 Day 53 post-AI: Pregnancy Diagnosis AI2->Day53

Caption: Experimental workflow for estrus synchronization in goats using MAP sponges.
B. Estrus Synchronization in Ewes using FGA Sponges

This protocol is a generalized representation based on common practices described in the literature.[4][11]

  • Animal Selection: Healthy, multiparous ewes.

  • Treatment:

    • Day 0: Intravaginal insertion of a sponge containing 30-45 mg of Flugestone Acetate (FGA).

    • Day 12-14: Removal of the intravaginal sponge.

    • At the time of sponge removal, an intramuscular injection of Pregnant Mare Serum Gonadotropin (PMSG) is administered (dosage may vary, e.g., 400-600 IU).

  • Mating/AI:

    • Natural mating with rams can be initiated 48 and 60 hours after sponge removal.

    • Alternatively, fixed-time artificial insemination can be performed around 55 hours post-sponge removal.

  • Data Collection:

    • Estrus response is monitored following sponge removal.

    • Conception and lambing rates are recorded.

FGA_Protocol_Workflow Day0 Day 0: Insert FGA Sponge (30-45mg) Day12_14 Day 12-14: Remove Sponge Inject PMSG (400-600 IU) Day0->Day12_14 Mating_AI 48-60h post-removal: Natural Mating or AI Day12_14->Mating_AI Outcome Record Conception & Lambing Rates Mating_AI->Outcome

Caption: Experimental workflow for estrus synchronization in ewes using FGA sponges.

IV. Conclusion

Both Flugestone Acetate (FGA) and Medroxyprogesterone Acetate (MAP) are highly effective progestogens for the synchronization of estrus in small ruminants. The available data suggests that there are no statistically significant differences in their efficacy concerning estrus response and pregnancy rates when used in appropriate protocols.[1][2][3] The choice between FGA and MAP may, therefore, depend on factors such as product availability, cost, and specific management practices of the breeding program. Both compounds act through the progesterone receptor to elicit their physiological effects, and their application in controlled breeding programs can significantly improve reproductive efficiency. Further research into the specific molecular interactions and downstream signaling pathways of FGA could provide a more nuanced understanding of its biological activity compared to other synthetic progestins.

References

A Comparative Analysis of Hormonal Profiles in Ewes: Fluorogestone Acetate (FGA) vs. Natural Progesterone (CIDR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synchronization of estrus in ewes is a critical component of modern sheep production, enabling fixed-time artificial insemination (FTAI) and concentrated lambing periods. This guide provides an objective comparison of two commonly used progestogen-based synchronization methods: the synthetic progestin Fluorogestone Acetate (B1210297) (FGA) delivered via intravaginal sponges, and natural progesterone (B1679170) delivered via a Controlled Internal Drug Release (CIDR) device. The following sections present a detailed analysis of their effects on key reproductive hormones, supported by experimental data.

Comparative Hormonal Profiles

A study conducted on 300 multiparous Najdi ewes during the breeding season provides a clear comparison of the hormonal responses to FGA and CIDR treatments.[1] Ewes were treated for a 14-day period, and blood samples were collected at 0, 24, and 48 hours after the removal of the progestagen device to measure serum concentrations of Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), estradiol (B170435), and progesterone.[1]

The results, summarized in the table below, indicate significant differences in the hormonal profiles of ewes treated with FGA versus those treated with CIDR.[1]

HormoneTime Point (Post-Progestagen Withdrawal)FGA GroupCIDR GroupSignificance
FSH (mIU/mL) 24 hoursHigherLowerP ≤ 0.05
48 hoursHigherLowerP ≤ 0.05
LH (mIU/mL) 48 hoursLowerHigherP ≤ 0.05
Estradiol (pg/mL) 0 hoursLowerHigherP ≤ 0.05
24 hoursLowerHigherP ≤ 0.05
48 hoursLowerHigherP ≤ 0.05
Progesterone (ng/mL) 0 hoursLowerHigherP ≤ 0.05
24 hoursLowerHigherP ≤ 0.05
48 hours48 hoursHigherP ≤ 0.05

Data sourced from Swelum et al., 2015.[1]

Notably, the CIDR group, which utilizes natural progesterone, demonstrated significantly higher levels of estradiol and progesterone at all measured time points after device withdrawal.[1] Conversely, the FGA group exhibited significantly higher concentrations of FSH at 24 and 48 hours post-withdrawal.[1] The LH surge, a critical event for ovulation, was significantly higher in the CIDR group at 48 hours.[1]

These hormonal differences likely contribute to the observed variations in reproductive outcomes. The same study reported that while both FGA and CIDR are effective in synchronizing estrus, the CIDR group showed significantly higher pregnancy, fertility, and twinning rates.[1]

Experimental Protocols

The methodologies employed in comparative studies are crucial for interpreting the results. A typical experimental design is as follows:

Animals: Multiparous ewes of a specific breed (e.g., Najdi) are selected and randomly allocated into two treatment groups: FGA and CIDR.[1]

Treatment Protocol:

  • FGA Group: Ewes are treated with intravaginal sponges containing a specified dose of FGA (e.g., 40 mg) for a set duration (e.g., 14 days).[1][2]

  • CIDR Group: Ewes receive an intravaginal CIDR device containing natural progesterone for the same duration as the FGA group.[1]

  • Gonadotropin Administration: At the time of sponge or CIDR removal, ewes in both groups are administered an intramuscular injection of equine chorionic gonadotropin (eCG) to stimulate follicular development and ovulation.[1] A typical dose is 600 IU.[1]

Estrus Detection and Insemination:

  • Estrus detection is initiated approximately 12 hours after progestagen withdrawal and is typically conducted at 12-hour intervals for up to 84 hours using a vasectomized ram.[1]

  • Timed artificial insemination is performed at a fixed time after progestagen withdrawal, often around 48 hours.[1]

Hormonal Analysis:

  • Blood samples are collected at specific time points relative to the withdrawal of the progestagen device (e.g., 0, 24, and 48 hours).[1]

  • Serum concentrations of FSH, LH, estradiol, and progesterone are measured using validated methods such as ELISA.[1]

Pregnancy Diagnosis:

  • Pregnancy status and the number of fetuses are determined via ultrasonography at various stages post-insemination (e.g., Day 23, confirmed on Days 35 and 60).[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a comparative study on FGA and CIDR treatments in ewes.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (14 Days) cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis Ewe_Selection Ewe Selection (e.g., 300 Multiparous Najdi Ewes) Randomization Random Allocation Ewe_Selection->Randomization FGA_Group Group A: FGA Sponges Randomization->FGA_Group CIDR_Group Group B: CIDR Devices Randomization->CIDR_Group Withdrawal Progestagen Withdrawal + eCG Injection (600 IU) FGA_Group->Withdrawal CIDR_Group->Withdrawal Blood_Sampling Blood Sampling (0, 24, 48 hours) Withdrawal->Blood_Sampling Estrus_Detection Estrus Detection (12-84 hours) Withdrawal->Estrus_Detection AI Timed AI (48 hours) Estrus_Detection->AI Pregnancy_Diagnosis Pregnancy Diagnosis (Ultrasonography) AI->Pregnancy_Diagnosis Hormone_Assay Hormone Assay (FSH, LH, Estradiol, Progesterone) Hormone_Assay->Pregnancy_Diagnosis

Caption: Experimental workflow for comparing FGA and CIDR treatments in ewes.

References

A Comparative Meta-Analysis of Fluorogestone Acetate (FGA) Efficacy for Estrus Synchronization in Various Sheep Breeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Fluorogestone Acetate (B1210297) (FGA) Application in Ovine Reproductive Management.

This guide provides a comparative analysis of the efficacy of Fluorogestone Acetate (FGA)-based protocols for estrus synchronization across a diverse range of sheep breeds. By summarizing key performance indicators from multiple studies, this document aims to facilitate an objective evaluation of FGA's role in enhancing reproductive efficiency in sheep. All quantitative data are presented in structured tables, accompanied by detailed experimental protocols and visual diagrams to elucidate methodologies and physiological mechanisms.

Principles of FGA-Based Estrus Synchronization

This compound (FGA) is a potent synthetic progestogen widely used in small ruminants to synchronize estrus and ovulation.[1] Its primary mechanism of action involves simulating the luteal phase of the estrous cycle. By maintaining high circulating levels of a progesterone (B1679170) analog, FGA exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).[2][3] This inhibition prevents follicular maturation and ovulation. Upon withdrawal of the FGA-impregnated device (typically an intravaginal sponge), the negative feedback is removed, leading to a surge in LH and subsequent synchronized ovulation, allowing for timed artificial insemination (AI) or natural mating.[4]

The following diagram illustrates the hormonal signaling pathway regulated by FGA.

FGA Signaling Pathway cluster_feedback Hypothalamus Hypothalamus GnRH_label GnRH Pituitary Anterior Pituitary LH_FSH_label LH / FSH Ovary Ovary FGA FGA Administration (Synthetic Progestin) Ovary->FGA Ovulation Blocked FGA->Hypothalamus (-) Negative Feedback Sponge_Removal FGA Withdrawal Sponge_Removal->Hypothalamus (+) Feedback Restored Sponge_Removal->Pituitary GnRH_label->Pituitary   GnRH LH_FSH_label->Ovary   LH / FSH

FGA's hormonal control of the HPG axis.

Standard Experimental Protocol Workflow

A typical estrus synchronization protocol using FGA intravaginal sponges involves several key steps. The duration of FGA treatment, the dose of equine chorionic gonadotropin (eCG) administered at sponge removal, and the timing of insemination are critical variables that influence success rates.

The diagram below outlines a common experimental workflow.

FGA Experimental Workflow start Start Protocol (Day 0) sponge_in Insert FGA Vaginal Sponge start->sponge_in treatment Treatment Period (7-14 Days) sponge_in->treatment Day 0 sponge_out Remove Sponge treatment->sponge_out Day 7-14 ecg Administer eCG/PMSG (IM Injection) sponge_out->ecg At Removal estrus Estrus Detection & Mating / AI ecg->estrus ~24-55h Post Removal end End Protocol estrus->end

A typical FGA estrus synchronization workflow.

Comparative Efficacy Data Across Sheep Breeds

The following tables summarize the reproductive performance of different sheep breeds treated with FGA-based synchronization protocols. It is important to note that direct comparisons between studies may be confounded by variations in protocol specifics (e.g., FGA dosage, treatment duration, eCG dose), season, geographical location, parity of the ewes, and insemination method (natural vs. AI).

Table 1: FGA Efficacy in European and Middle Eastern Dairy & Wool Breeds
Sheep BreedFGA Dose (mg)Duration (days)Co-treatment (eCG/PMSG IU)Estrus Response (%)Pregnancy/Conception Rate (%)Lambing Rate (%)Prolificacy (Lambs/Ewe)Reference
Lacaune (Multiparous, Nov)2014400-82.080.01.68[5]
Sarda (Multiparous, Nov)201440091.088.085.01.36[5]
Najdi (Multiparous)-1460091.5---[6]
Pırlak (Lactating)301260096.863.860.0-[7]
Pırlak (Lactating)151260097.864.961.7-[7]
Awassi 301230081.082.4100.01.07[8]
Awassi 301250092.082.6100.01.21[8]
Fat-tailed Ewes 2014400-85.080.0-[9]
Cluj Merino (Anestrous)2014500-56.5--[10]
Barki -12750 (descending dose) + 500 hCG100100100-[11]
Table 2: FGA Efficacy in Asian and African Breeds
Sheep BreedFGA Dose (mg)Duration (days)Co-treatmentEstrus Response (%)Pregnancy/Conception Rate (%)Lambing Rate (%)Prolificacy (Lambs/Ewe)Reference
Lori 4013400 IU eCG91.1-60.2 (overall)1.2 (overall)[2]
Sanjabi 4013400 IU eCG52.2-60.2 (overall)1.2 (overall)[2]
Dorset Malin -12400 IU PMSG--73.91.88[12]
Hu (Group II)4511330 IU PMSG + 0.1mg PGF2α86.780.083.3-[13][14]
Hu (Group III)4511330 IU PMSG + 0.1mg PGF2α + 6µg GnRH83.386.793.3-[13][14]
Ossimi 407PGF2α + eCG88.086.386.31.44[4][15]
Ossimi 207PGF2α + eCG96.091.791.71.41[4][15]
Ossimi 4014PGF2α + eCG72.070.670.61.33[4][15]
Ossimi 2014PGF2α + eCG52.057.757.71.31[4][15]

Detailed Experimental Methodologies

A closer examination of the protocols reveals the critical interplay between FGA treatment and supplementary hormones.

  • Study on Lacaune and Sarda Breeds : This field study involved 1100 Lacaune and 618 Sarda ewes. Intravaginal sponges containing 20 mg of FGA were inserted for 14 days. At the time of sponge withdrawal, each ewe received an intramuscular (IM) injection of 400 IU of eCG. Rams were introduced 30 hours later. Pregnancy diagnosis was performed via transrectal ultrasonography after 30 days.[5]

  • Study on Pırlak Ewes : This experiment used 360 lactating Pırlak ewes. One group received a standard 30 mg FGA sponge for 12 days, while an experimental group received a halved sponge (approx. 15 mg FGA). On the day of sponge removal, all ewes were injected with 600 IU of eCG (IM), and rams were introduced 36 hours later.[7]

  • Study on Lori and Sanjabi Breeds : A total of 360 ewes (Sanjabi and Lori) were treated with intravaginal devices containing 40 mg of FGA for 13 days. All ewes received an IM injection of 400 IU eCG upon device removal. Estrus was detected using vasectomized rams, and cervical artificial insemination was performed 12 hours after the onset of estrus.[2]

  • Study on Hu Sheep : In this comparative study, multiparous Hu ewes were treated with 45 mg FGA vaginal sponges. For Groups II and III, sponges were removed on day 11. Ewes received 0.1 mg of PGF2α on day 9. Group II was injected with 330 IU of PMSG on day 9, while Group III received both 330 IU PMSG (day 9) and 6 µg of GnRH (36h post-removal). Cervical AI was performed with fresh diluted semen.[13][14]

  • Study on Ossimi Ewes : This study investigated the effects of both treatment duration and FGA dose. Two hundred ewes were divided into groups receiving either a 40 mg or a 20 mg FGA sponge for 7 or 14 days. Prostaglandin F2α and equine chorionic gonadotropin were also administered to enhance the synchronization process.[4][15]

Discussion and Alternatives

The data indicate that FGA-based protocols are effective for estrus synchronization across numerous sheep breeds, though response rates can be variable. Factors such as breed, season, nutritional status, and age significantly influence outcomes.[2] For instance, in one study, Lori ewes showed a much higher estrus response (91.1%) compared to Sanjabi ewes (52.2%) under the same protocol.[2]

Furthermore, protocol duration and FGA dosage can be optimized. A study on Ossimi sheep demonstrated that a shorter 7-day treatment protocol yielded significantly higher estrus, pregnancy, and lambing rates compared to a 14-day protocol.[4][15] Reducing the FGA dose from 40 mg to 20 mg in the short-term protocol even improved results, suggesting that lower progestogen levels may enhance fertility and offer a more cost-effective solution.[4][15]

Alternative Products: The primary alternative to FGA sponges is the Controlled Internal Drug Release (CIDR) device, which contains natural progesterone. Several studies have compared the efficacy of FGA and CIDR. For example, a study on Najdi ewes found that while both were efficient, CIDR devices resulted in significantly higher pregnancy, fertility, and twinning rates.[6] Conversely, a study on Dorset Malin ewes found no significant difference in lambing rate or prolificacy between FGA and CIDR treatments.[12] The choice between FGA and CIDR may depend on factors like cost, ease of use, retention rates, and specific breeding objectives.

Conclusion

This compound is a highly effective tool for managing reproduction in diverse sheep breeds. The success of FGA-based protocols is heavily dependent on the specific breed, the physiological status of the ewes, and the careful calibration of the treatment regimen, including the duration of progestin exposure and the appropriate dosage of gonadotropins like eCG. The presented data highlights a general framework for FGA application while underscoring the necessity for breed- and farm-specific protocol optimization to maximize reproductive outcomes. Researchers and professionals should consider the variables outlined in this guide to develop tailored and efficient synchronization programs.

References

A Comparative Guide to FGA and Progestogen Implants for Out-of-Season Breeding in Small Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Out-of-season breeding is a critical component of intensive sheep and goat production systems, enabling a consistent year-round supply of milk and meat. Hormonal control of the estrous cycle is the cornerstone of these breeding programs, with fluorogestone acetate (B1210297) (FGA) vaginal sponges and various progestogen implants, such as Controlled Internal Drug Release (CIDR) devices and norgestomet (B1679922) ear implants, being the most widely utilized tools. This guide provides an objective comparison of the performance of FGA versus progestogen implants, supported by experimental data, detailed protocols, and an examination of the underlying physiological mechanisms.

Performance Comparison: FGA vs. Progestogen Implants

The efficacy of estrus synchronization protocols is evaluated based on several key reproductive parameters. The following tables summarize quantitative data from various studies comparing FGA-based protocols with progestogen implants in ewes and goats.

Ewe Reproductive Performance
ParameterFGA (Sponge)CIDR (Intravaginal Implant)Norgestomet (Ear Implant)SpeciesReference(s)
Estrus Response (%) 91.49 - 95.892.37Not widely reported for ewesNajdi Ewes[1]
83.3 - 91.7--Awassi Ewes[2]
Pregnancy/Conception Rate (%) 58.3 - 73.960 - 77.86-Awassi & Dorset Malin Ewes[2][3][4]
8692-Merino Ewes[5]
Lambing Rate (%) 54.2 - 7571.1-Awassi & various breeds[2][6]
73.979.2-Dorset Malin Ewes[4]
Prolificacy/Fecundity (Lambs per ewe) 1.881.58-Dorset Malin Ewes[4]
0.54 - 0.96--Awassi Ewes[2]

Note: Performance can be influenced by factors such as breed, parity, body condition score, and the use of ancillary hormones like eCG.

Goat Reproductive Performance
ParameterFGA (Sponge)Norgestomet (Ear Implant)SpeciesReference(s)
Estrus Response (%) 95 - 10091 - 100Dairy Goats[7]
Ovulation Rate (%) 98.281.8 - 86.3Dairy Goats[8]
Fertility/Pregnancy Rate (%) 75.045.5 - 58.8Dairy Goats[8]
32 - 5527 - 67Dairy Goats[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for out-of-season breeding using FGA and progestogen implants.

Protocol 1: FGA Sponge Protocol in Ewes
  • Animal Selection: Multiparous ewes with a suitable body condition score are selected during the anestrous season.

  • Intravaginal Sponge Insertion: An intravaginal sponge containing 20-40 mg of FGA is inserted into the vagina of each ewe and left in place for 12-14 days.[1][2][4]

  • eCG Administration: At the time of sponge removal, an intramuscular injection of 200-600 IU of equine chorionic gonadotropin (eCG) is administered to stimulate follicular development and ovulation.[1][9]

  • Estrus Detection: Estrus detection commences 24 hours after sponge removal using a vasectomized ram. Ewes are observed for signs of estrus every 12 hours.

  • Insemination: Ewes are either naturally mated or artificially inseminated at a fixed time, typically 48-55 hours after sponge removal.[1][4]

  • Pregnancy Diagnosis: Pregnancy is diagnosed via ultrasonography approximately 30-40 days after insemination.[2][5]

Protocol 2: CIDR-Based Protocol in Ewes
  • Animal Selection: Similar to the FGA protocol, ewes are selected based on their health and body condition.

  • CIDR Insertion: A CIDR device, containing natural progesterone (B1679170), is inserted into the vagina for a period of 5 to 14 days.[3]

  • Prostaglandin (B15479496) F2α (PGF2α) Administration: In some short-term protocols (5-7 days), an injection of PGF2α is given at the time of CIDR removal to ensure luteolysis.

  • eCG Administration: An injection of eCG is often administered at CIDR removal to enhance the ovulatory response.

  • Estrus Detection and Insemination: The timing for estrus detection and insemination is similar to that of the FGA protocol.

Protocol 3: Norgestomet Implant Protocol in Goats
  • Animal Selection: Anestrous dairy goats are chosen for the study.

  • Ear Implant Insertion: A norgestomet ear implant (e.g., containing 3 mg of norgestomet) is placed subcutaneously in the ear and remains for 11 days.[7]

  • Cloprostenol and PMSG Administration: 24 hours prior to implant removal, an intramuscular injection of a prostaglandin analogue (e.g., 50 µg cloprostenol) and PMSG (e.g., 500 IU) is given.[7]

  • Estrus Detection: Onset of standing estrus is monitored following implant removal.

  • Breeding: Does are bred either by natural service or artificial insemination. For fixed-time AI, it is typically performed at a predetermined time, such as 28 hours after implant removal.[7]

  • Pregnancy Diagnosis: Pregnancy status is determined by ultrasound 39 to 53 days after breeding.[7]

Signaling Pathways and Mechanisms of Action

The hormonal treatments used for out-of-season breeding manipulate the hypothalamic-pituitary-gonadal (HPG) axis. Progestogens, including FGA and the natural progesterone in CIDRs, play a pivotal role in this process.

Progestogens exert negative feedback on the hypothalamus, suppressing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[10] This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary. The sustained presence of exogenous progestogen mimics the luteal phase of the estrous cycle, preventing the animal from coming into estrus and ovulating.

Upon removal of the progestogen source (sponge or implant), the negative feedback is lifted. This leads to an increase in GnRH pulse frequency and amplitude, triggering a surge in LH and FSH. The LH surge is the critical event that induces final follicular maturation and ovulation, allowing for synchronized estrus. The administration of eCG at the time of progestogen withdrawal further enhances follicular development and the ovulatory response, which is particularly important during the non-breeding season when natural gonadotropin support is low.[11]

Recent research has elucidated that progesterone can directly and rapidly inhibit GnRH neuronal activity through non-classical pathways involving progesterone receptor membrane component 1 (PgRMC1).[6][7]

Hormonal_Signaling_Pathway cluster_brain Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonad Ovary GnRH_Neurons GnRH Neurons Gonadotropes Gonadotropes GnRH_Neurons->Gonadotropes (+) GnRH Follicle Follicle Gonadotropes->Follicle (+) LH & FSH Follicle->GnRH_Neurons (+) Estrogen (Positive Feedback Pre-ovulation) CL Corpus Luteum Follicle->CL Ovulation CL->GnRH_Neurons (-) Progesterone (Natural Negative Feedback) Progestogen Exogenous Progestogen (FGA / Progesterone) Progestogen->GnRH_Neurons (-) Negative Feedback eCG eCG eCG->Follicle (+) Follicular Growth

Hormonal signaling in induced estrus.

Experimental Workflow

A typical experimental design to compare the efficacy of FGA and progestogen implants for out-of-season breeding follows a structured workflow.

Experimental_Workflow cluster_treatments Hormonal Treatment Start Start: Select Anestrous Animals (Ewes/Goats) Randomization Randomly Assign to Treatment Groups Start->Randomization FGA_Group Group A: Insert FGA Sponge (e.g., 12-14 days) Randomization->FGA_Group Implant_Group Group B: Insert Progestogen Implant (e.g., CIDR for 5-14 days or Norgestomet for 11 days) Randomization->Implant_Group Removal Sponge/Implant Removal & eCG Injection FGA_Group->Removal Implant_Group->Removal Estrus_Detection Estrus Detection (e.g., using vasectomized male) Removal->Estrus_Detection Insemination Natural Mating or Artificial Insemination Estrus_Detection->Insemination Pregnancy_Diagnosis Pregnancy Diagnosis (e.g., Ultrasound at Day 30-40) Insemination->Pregnancy_Diagnosis Data_Collection Data Collection: - Estrus Response Rate - Pregnancy/Conception Rate - Lambing/Kidding Rate - Prolificacy Pregnancy_Diagnosis->Data_Collection Analysis Statistical Analysis of Reproductive Parameters Data_Collection->Analysis End End: Compare Efficacy of Treatments Analysis->End

Typical experimental workflow.

Conclusion

Both FGA-releasing intravaginal sponges and progestogen implants (CIDRs and norgestomet) are effective tools for inducing and synchronizing estrus in small ruminants during the non-breeding season. The choice between these methods may depend on factors such as species, desired duration of treatment, handling facilities, cost, and specific reproductive goals of the breeding program. While CIDRs have shown slightly higher pregnancy and fertility rates in some studies with ewes, FGA sponges remain a widely used and effective option. For goats, both FGA sponges and norgestomet implants have demonstrated high efficacy in estrus induction. The detailed protocols and understanding of the hormonal signaling pathways provided in this guide can aid researchers and drug development professionals in designing and interpreting studies aimed at further optimizing out-of-season breeding strategies in small ruminants.

References

A Comparative Analysis of Flurogestone Acetate and Other Progestins on the Uterine Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of Flurogestone Acetate (B1210297) (FGA) and other commonly used progestins on the uterine environment. The information is compiled from available experimental data to aid in research and development.

Introduction

Progestins are a class of synthetic hormones that mimic the effects of progesterone (B1679170). They are widely used in both human and veterinary medicine for various reproductive applications, including contraception, hormone replacement therapy, and the synchronization of estrus in livestock. Flurogestone Acetate (FGA), a potent synthetic progestin, is primarily used in veterinary medicine for estrus synchronization in sheep and goats.[1] Understanding the specific effects of different progestins on the uterine endometrium is crucial for optimizing existing therapies and developing new, more targeted treatments. This guide compares the known effects of FGA on the uterine environment with those of other well-studied progestins, such as Progesterone, Medroxyprogesterone (B1676146) Acetate (MPA), and Levonorgestrel (B1675169) (LNG).

Comparative Overview of Progestin Effects on the Uterine Environment

Direct comparative studies on the molecular effects of FGA versus other progestins on the uterine environment are limited in the current scientific literature. However, based on available data, a comparison of their histological and known molecular impacts can be made.

Histological and Cellular Effects

A key aspect of progestin action is the modulation of endometrial histology and cell proliferation.

Table 1: Comparison of Histological and Cellular Effects of Progestins on the Endometrium

Parameter Flurogestone Acetate (FGA) Progesterone Medroxyprogesterone Acetate (MPA) Levonorgestrel (LNG)
Endometrial Glandular Epithelial Height (µm) No significant difference compared to control ewes.[2][3]Induces secretory changes in estrogen-primed endometrium.Can induce glandular atrophy with long-term use.Induces glandular atrophy.
Endometrial Stromal Thickness No significant difference compared to control ewes.[2][3]Promotes decidualization of the stroma.Can lead to stromal decidualization.Causes stromal decidualization.
Epithelial Cell Proliferation Not observed to be significantly altered in ewes.[2][3]Inhibits estrogen-induced epithelial proliferation.Inhibits endometrial epithelial cell proliferation in vitro.[2][3][4]Suppresses endometrial proliferation.

Experimental Protocol: Histological Analysis of Ewe Endometrium Treated with FGA

The following protocol is summarized from a study investigating the effects of FGA on the uterine histology of ewes.[2][3]

G cluster_0 Animal Treatment cluster_1 Tissue Collection and Preparation cluster_2 Histological Analysis start Select sexually mature ewes treatment Insert intravaginal sponge containing 20 mg FGA on Day 10 of the estrous cycle start->treatment control Untreated control group start->control removal Remove sponge after 12 days euthanasia Euthanize ewes 3 days after observed estrus removal->euthanasia control->euthanasia dissection Collect uterine tissue samples euthanasia->dissection fixation Fix tissues in 10% neutral buffered formalin dissection->fixation embedding Embed tissues in paraffin fixation->embedding sectioning Section tissues at 5 µm embedding->sectioning staining Stain sections with Hematoxylin and Eosin (H&E) sectioning->staining microscopy Examine sections under a light microscope staining->microscopy measurement Measure endometrial epithelial height and stromal thickness using an ocular micrometer microscopy->measurement analysis Statistically compare measurements between FGA-treated and control groups measurement->analysis

Experimental workflow for histological analysis of FGA effects on the ewe uterus.

Molecular and Signaling Pathways

The molecular mechanisms through which progestins exert their effects are complex, primarily involving the activation of the progesterone receptor (PR) and the subsequent regulation of target gene expression.

FGA: While FGA is known to be a potent progestin, specific details regarding its interaction with the PR and downstream signaling pathways in uterine cells are not well-documented in publicly available research.[5][6] It is presumed to act through the classical progesterone receptor pathway.

Progesterone and other Progestins: Progesterone, MPA, and LNG have been more extensively studied. Their actions are mediated by both genomic and non-genomic pathways. The genomic pathway involves the binding of the progestin to the PR, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This regulation can influence various cellular processes, including cell cycle progression, apoptosis, and differentiation.

Key signaling pathways implicated in progestin action in the endometrium include:

  • PI3K/AKT Pathway: This pathway is involved in cell survival and proliferation and has been shown to be modulated by progestins in endometrial cells.

  • MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and differentiation and can be influenced by progestin signaling.

G Progestin Progestin (e.g., Progesterone, MPA, LNG) PR Progesterone Receptor (PR) Progestin->PR Nucleus Nucleus PR->Nucleus PI3K_AKT PI3K/AKT Pathway PR->PI3K_AKT Modulates MAPK_ERK MAPK/ERK Pathway PR->MAPK_ERK Modulates PRE Progesterone Response Element (PRE) Nucleus->PRE Binds to GeneExpression Target Gene Expression PRE->GeneExpression Regulates CellularEffects Cellular Effects (e.g., ↓ Proliferation, ↑ Differentiation) GeneExpression->CellularEffects PI3K_AKT->CellularEffects MAPK_ERK->CellularEffects

Generalized signaling pathway for progestins in endometrial cells.

Summary and Future Directions

FGA is a potent synthetic progestin that effectively synchronizes estrus in small ruminants.[1] Histological studies in ewes suggest that at doses used for estrus synchronization, FGA does not cause significant alterations to the endometrial lining.[2][3] In comparison, other progestins like progesterone, MPA, and LNG are known to induce more pronounced changes in the endometrium, including glandular atrophy and stromal decidualization, and their molecular mechanisms of action are better characterized.

A significant gap exists in the scientific literature regarding the molecular effects of FGA on the uterine environment. To provide a more comprehensive comparison, future research should focus on:

  • Gene and Protein Expression Profiling: Transcriptomic and proteomic studies of endometrial tissue exposed to FGA would provide a global view of its molecular effects.

  • In Vitro Studies: Utilizing endometrial cell cultures to directly compare the dose-dependent effects of FGA with other progestins on cell proliferation, apoptosis, and key signaling pathways.

  • Receptor Binding Affinity: Detailed studies on the binding affinity and activation of the progesterone receptor by FGA compared to other progestins.

Such studies would be invaluable for a more complete understanding of FGA's mechanism of action and for the development of novel reproductive therapies in both veterinary and potentially human medicine.

References

The Differential Impact of Fibroblast Growth Factor Acidic (FGA) on Dairy and Meat Goat Breeds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new comparative guide released today offers a comprehensive analysis of the potential differential effects of Fibroblast Growth Factor Acidic (FGA), also known as FGF1, on key production traits in dairy and meat goat breeds. This guide, targeted towards researchers, scientists, and drug development professionals, synthesizes existing data on FGA's role in critical physiological processes such as myogenesis, adipogenesis, and lactation, providing a framework for future research and the development of targeted genetic improvement strategies.

While direct comparative studies on FGA's effects in dairy versus meat goat breeds are currently limited, this guide extrapolates from existing research in goats and other ruminants to build a strong hypothesis for its divergent roles. It is proposed that FGA signaling may be a key regulator in the trade-off between milk production and muscle development, the primary selection criteria that differentiate these two types of goat breeds.

Comparative Overview of FGA's Postulated Effects

Fibroblast Growth Factor Acidic is a signaling protein with diverse roles in cell growth, proliferation, and differentiation.[1] In the context of livestock production, its influence on muscle development and fat deposition is of particular interest.

In Meat Goat Breeds (e.g., Boer, Kiko): The primary selection focus is on rapid growth and muscle development.[2] FGA is known to be involved in myogenesis and muscle regeneration.[3] Therefore, it is hypothesized that variations in the FGA gene or its expression levels could significantly impact muscle mass and overall carcass yield in meat goats. Higher FGA activity in muscle tissues could potentially lead to increased myoblast proliferation and differentiation, resulting in enhanced muscle growth.

In Dairy Goat Breeds (e.g., Saanen, Alpine, Nubian): The emphasis is on high milk yield and quality.[2][4] Growth factors are present in goat milk, and their concentrations can vary between breeds.[5][6] While not specifically isolating FGA, studies have shown that milk from Nubian goats has the highest growth factor activity.[5] FGA's role in mammary gland development and lactation is an area requiring further investigation. It is plausible that FGA contributes to the proliferation of mammary epithelial cells, thereby influencing milk production potential.

Quantitative Data Summary

Due to the absence of direct comparative experimental data, the following table presents a hypothetical summary of expected outcomes based on the known functions of FGA. This table is intended to guide future research.

TraitParameterExpected Effect of Increased FGA Activity in Meat BreedsExpected Effect of Increased FGA Activity in Dairy BreedsSupporting Rationale
Muscle Growth Myoblast Proliferation Rate↑↑FGA is a known mitogen for myoblasts.[3] Selection for muscle mass in meat breeds may have favored enhanced FGA signaling in muscle tissue.
Muscle Fiber DiameterIncreased proliferation could lead to a greater number of muscle fibers, and potentially larger fibers.
Overall Carcass WeightDirect consequence of enhanced muscle growth.[7]
Milk Production Mammary Epithelial Cell CountGrowth factors are crucial for mammary gland development. Higher expression in dairy breeds could enhance milk synthesis capacity.[8]
Milk YieldA potential metabolic trade-off, where resources are partitioned towards either muscle growth or milk production.[9]
Milk Fat Content↔ / ↑Some growth factors can influence fatty acid synthesis in mammary epithelial cells.[8]
Adipose Tissue Intramuscular Fat (Marbling)Some FGF family members promote adipogenesis.[10][11] This could be a secondary selection trait in meat breeds for meat quality.
Subcutaneous Fat↔ / ↑General adipogenic effects of FGFs.[10]

Caption: Hypothetical comparative effects of increased FGA activity on key production traits in meat versus dairy goat breeds.

Experimental Protocols

To validate the hypotheses presented, the following experimental protocols are proposed:

1. Gene Expression Analysis of FGA in Muscle and Mammary Tissues:

  • Objective: To quantify and compare the mRNA expression levels of the FGA gene in the longissimus dorsi muscle and mammary gland tissues of age-matched, non-lactating meat (Boer) and dairy (Saanen) goats.

  • Methodology:

    • Tissue biopsies will be collected from at least 10 individuals of each breed type.

    • Total RNA will be extracted using a TRIzol-based method.

    • RNA quality and quantity will be assessed using spectrophotometry and agarose (B213101) gel electrophoresis.

    • cDNA will be synthesized using a reverse transcription kit.

    • Quantitative real-time PCR (qRT-PCR) will be performed using primers specific for the goat FGA gene and a suitable reference gene (e.g., GAPDH).

    • Relative gene expression will be calculated using the 2-ΔΔCt method.

    • Statistical analysis (e.g., t-test) will be used to compare expression levels between the two breed types.

2. In Vitro Myoblast and Mammary Epithelial Cell Culture Assays:

  • Objective: To assess the proliferative and differentiative response of primary myoblasts and mammary epithelial cells from meat and dairy goats to recombinant FGA.

  • Methodology:

    • Primary myoblasts will be isolated from muscle satellite cells, and primary mammary epithelial cells will be isolated from mammary tissue of young goats from both breed types.

    • Cells will be cultured in appropriate growth media.

    • For proliferation assays, cells will be treated with varying concentrations of recombinant goat FGA. Cell proliferation will be measured using a BrdU incorporation assay or by direct cell counting at different time points.

    • For differentiation assays, myoblasts will be induced to differentiate in a low-serum medium with or without FGA, and myotube formation will be quantified. Mammary epithelial cells will be assessed for the formation of acini-like structures in Matrigel cultures.

    • Statistical analysis will be performed to compare the dose-response curves and differentiation markers between cell types from the two breeds.

Mandatory Visualizations

FGA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus FGA FGA (FGF1) FGFR FGFR (Receptor Tyrosine Kinase) FGA->FGFR Binds HSPG HSPG (Co-receptor) HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Generalized FGA (FGF1) signaling pathway leading to cellular responses.[12][13][14]

Experimental_Workflow Meat_Goat Meat Goat (e.g., Boer) Muscle_Tissue Muscle Tissue (Longissimus dorsi) Meat_Goat->Muscle_Tissue Mammary_Tissue Mammary Tissue Meat_Goat->Mammary_Tissue Dairy_Goat Dairy Goat (e.g., Saanen) Dairy_Goat->Muscle_Tissue Dairy_Goat->Mammary_Tissue Gene_Expression Gene Expression Analysis (qRT-PCR) Muscle_Tissue->Gene_Expression Cell_Culture Primary Cell Culture (Myoblasts & Epithelial Cells) Muscle_Tissue->Cell_Culture Mammary_Tissue->Gene_Expression Mammary_Tissue->Cell_Culture Proliferation_Assay Proliferation Assay Cell_Culture->Proliferation_Assay Differentiation_Assay Differentiation Assay Cell_Culture->Differentiation_Assay

Caption: Proposed experimental workflow for comparative analysis of FGA effects.

This guide underscores the need for focused research to elucidate the precise role of FGA in goat production. Understanding these mechanisms could pave the way for innovative breeding programs and therapeutic interventions to enhance productivity in both dairy and meat goat industries.

References

Unveiling the Transcriptomic Landscape: A Comparative Guide to Gene Expression in Cumulus-Oocyte Complexes Following Follitropin Alfa Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular intricacies of oocyte maturation is paramount. This guide provides a comparative analysis of gene expression in cumulus-oocyte complexes (COCs) following treatment with Follitropin Alfa (FGA), a recombinant form of human follicle-stimulating hormone (FSH). By examining the transcriptomic shifts induced by FGA and comparing them with alternative treatments, this document aims to furnish a deeper understanding of the molecular pathways governing oocyte competence.

Comparative Gene Expression Analysis

The administration of FGA during controlled ovarian stimulation protocols elicits significant changes in the gene expression profiles of cumulus cells, which are intimately associated with the oocyte and play a crucial role in its development. The following tables summarize key differentially expressed genes in human cumulus cells from COCs treated with recombinant FSH (rFSH), a form of FGA, compared to highly purified human menopausal gonadotropin (HP-hMG), which contains both FSH and luteinizing hormone (LH) activity.

Genes Upregulated in rFSH (FGA) Treated Cumulus CellsFunction
COL1A1Cell assembly and organization
COL3A1Cell assembly and organization
GREM1Associated with day 3 embryo quality
OSBPL6Associated with blastocyst grade at day 5
Genes Downregulated in rFSH (FGA) Treated Cumulus Cells (Upregulated in HP-hMG)Function
GM2ALipid metabolism, associated with day 3 embryo quality
GJA5Cell-to-cell interactions
NPY1RAssociated with day 3 embryo quality

Data synthesized from a study comparing gene expression profiles in cumulus cells from patients stimulated with HP-hMG or rFSH.[1][2]

Experimental Protocols

A comprehensive understanding of the methodologies employed in these analyses is crucial for interpretation and replication. The following is a detailed protocol for the analysis of gene expression in cumulus cells from COCs.

Cumulus-Oocyte Complex (COC) Collection and Cumulus Cell Isolation
  • COCs are retrieved from follicular fluid following oocyte pick-up in patients undergoing controlled ovarian stimulation.

  • Cumulus cells are mechanically dissected from the oocyte using sterile pipettes.[3][4]

  • To avoid enzymatic-induced changes in gene expression, mechanical separation is preferred over hyaluronidase (B3051955) treatment.

  • Isolated cumulus cells are washed in a phosphate-buffered saline (PBS) solution.

  • The cells are then pelleted by centrifugation and the supernatant is removed.

  • The cumulus cell pellet is immediately stored at -80°C or in a nucleic acid preservation solution until RNA extraction.[4][5]

RNA Extraction and Quality Control
  • Total RNA is extracted from the cumulus cell samples using a commercially available kit, such as an RNeasy Mini Kit (Qiagen) or similar, following the manufacturer's instructions.[3]

  • An on-column DNase I digestion is performed to remove any contaminating genomic DNA.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN) are selected for downstream analysis to ensure the use of high-quality, non-degraded RNA.

Library Preparation and RNA Sequencing (RNA-Seq)
  • RNA-seq libraries are prepared from the total RNA using a commercial kit according to the manufacturer's protocol. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • The quality and quantity of the prepared libraries are assessed.

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between treatment groups (e.g., FGA vs. control or FGA vs. alternative treatment) is performed using packages like DESeq2 or edgeR in the R statistical environment. Genes with a statistically significant change in expression (typically a false discovery rate [FDR] < 0.05) are identified.

  • Pathway and Functional Analysis: The list of differentially expressed genes is then used for pathway enrichment and gene ontology (GO) analysis using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Gene Ontology to identify the biological pathways and functions that are significantly affected by the treatment.

Visualizing the Process and Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Gene Expression Analysis in COCs cluster_collection Sample Collection & Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis COC_retrieval COC Retrieval CC_isolation Cumulus Cell Isolation COC_retrieval->CC_isolation RNA_extraction RNA Extraction CC_isolation->RNA_extraction QC1 RNA Quality Control RNA_extraction->QC1 Lib_prep Library Preparation QC1->Lib_prep Sequencing RNA Sequencing Lib_prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Quantification Alignment->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Pathway_analysis Pathway & Functional Analysis DGE->Pathway_analysis G Simplified Signaling Pathway of FGA in Cumulus Cells FGA FGA (Follitropin Alfa) FSHR FSH Receptor FGA->FSHR Binds AC Adenylyl Cyclase FSHR->AC Activates PI3K PI3K FSHR->PI3K Activates MAPK MAPK (ERK1/2) FSHR->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates Akt->CREB Influences MAPK->CREB Influences Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

References

A Comparative Guide to FGA and CIDR Estrus Synchronization Protocols: Potential Implications for Pregnancy-Associated Glycoprotein 1 (PAG1) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrus synchronization protocols are pivotal in modern livestock management, enabling fixed-time artificial insemination (FTAI) and concentrated breeding periods. Two commonly employed progestogen-based methods are Fluorogestone Acetate (B1210297) (FGA) administered via intravaginal sponges and the Controlled Internal Drug Release (CIDR) device, which contains natural progesterone (B1679170). While both are effective in synchronizing estrus, their distinct pharmacological properties can lead to different hormonal profiles and reproductive outcomes. This guide provides a comparative analysis of FGA and CIDR protocols, summarizing their effects on reproductive hormones and performance. Although direct comparative data on their impact on Pregnancy-Associated Glycoprotein (B1211001) 1 (PAG1) levels is currently unavailable in the scientific literature, this guide will explore the potential indirect effects based on the known hormonal regulation of pregnancy.

Pregnancy-Associated Glycoproteins (PAGs) are a family of proteins produced by the trophoblast cells of the developing placenta in ruminants.[1] Their detection in maternal blood is a reliable indicator of pregnancy.[1][2] The concentration of PAGs in the maternal circulation generally increases as pregnancy progresses, and their levels can be an indicator of placental function and fetal well-being.[3] Understanding how synchronization protocols might influence the early production of these crucial glycoproteins is of significant interest for optimizing reproductive efficiency.

Comparative Analysis of FGA and CIDR Protocols

Both FGA, a synthetic progestogen, and CIDR, containing natural progesterone, function by mimicking the luteal phase of the estrous cycle. They suppress estrus and ovulation until their removal, after which a synchronized estrus and ovulation occur. However, differences in their composition and release kinetics can alter the hormonal environment leading up to and following insemination.

A key study in Najdi ewes demonstrated that while both FGA and CIDR are effective for estrus synchronization, the CIDR group showed significantly higher pregnancy, fertility, twinning rates, and fecundity.[4] This suggests that the type of progestogen used can have a tangible impact on reproductive success.

Data on Hormonal and Reproductive Performance

The following table summarizes the comparative data on hormonal profiles and reproductive outcomes following FGA and CIDR-based estrus synchronization in ewes, as reported by Swelum et al. (2015).[4]

ParameterFGA GroupCIDR GroupSignificance
Hormone Levels (at/after progestogen withdrawal)
Progesterone (0, 24, & 48 hrs)LowerSignificantly HigherP ≤ 0.05
Estradiol (B170435) (0, 24, & 48 hrs)LowerSignificantly HigherP ≤ 0.05
Follicle-Stimulating Hormone (FSH) (24 & 48 hrs)Significantly HigherLowerP ≤ 0.05
Luteinizing Hormone (LH) (48 hrs)LowerSignificantly HigherP ≤ 0.05
Reproductive Performance
Pregnancy Rate (%)66.4377.86P ≤ 0.05
Fertility Rate (%)64.0375.57P ≤ 0.05
Twinning Rate (%)23.6634.34P ≤ 0.05
Fecundity0.851.02P ≤ 0.05

Experimental Protocols

FGA-Based Estrus Synchronization Protocol (Example from Swelum et al., 2015)
  • Animals: Multiparous Najdi ewes.

  • Treatment: Intravaginal sponges containing 40 mg of fluorogestone acetate (FGA) were inserted and left in place for a 14-day period.

  • Hormone Administration: At the time of sponge withdrawal (Day 14), ewes received an intramuscular injection of 600 IU of equine chorionic gonadotropin (eCG).

  • Estrus Detection: Estrus was detected using a vasectomized ram starting 12 hours after sponge withdrawal and repeated every 12 hours for up to 84 hours.

  • Insemination: Timed laparoscopic artificial insemination was performed 48 hours after sponge withdrawal.

  • Blood Sampling: Blood samples for hormone analysis were collected at the time of sponge withdrawal (0 hour), and at 24 and 48 hours post-withdrawal.

  • Hormone Analysis: Serum concentrations of FSH, LH, estradiol, and progesterone were measured using commercial ELISA kits.

  • Pregnancy Diagnosis: Pregnancy was diagnosed by ultrasonography on Day 23 after insemination and confirmed on Days 35 and 60.

CIDR-Based Estrus Synchronization Protocol (Example from Swelum et al., 2015)
  • Animals: Multiparous Najdi ewes.

  • Treatment: A Controlled Internal Drug Release (CIDR) device containing 0.3 g of natural progesterone was inserted into the vagina for a 14-day period.

  • Hormone Administration: At the time of CIDR removal (Day 14), ewes received an intramuscular injection of 600 IU of eCG.

  • Estrus Detection: Estrus was detected using a vasectomized ram starting 12 hours after CIDR removal and repeated every 12 hours for up to 84 hours.

  • Insemination: Timed laparoscopic artificial insemination was performed 48 hours after CIDR removal.

  • Blood Sampling: Blood samples for hormone analysis were collected at the time of CIDR removal (0 hour), and at 24 and 48 hours post-removal.

  • Hormone Analysis: Serum concentrations of FSH, LH, estradiol, and progesterone were measured using commercial ELISA kits.

  • Pregnancy Diagnosis: Pregnancy was diagnosed by ultrasonography on Day 23 after insemination and confirmed on Days 35 and 60.

Visualizing Experimental Workflows

FGA_Protocol start Day 0 insert_fga Insert FGA Sponge start->insert_fga wait 14 Days insert_fga->wait remove_fga Day 14 Remove FGA Sponge Inject 600 IU eCG wait->remove_fga ai Day 16 Timed AI (48h post-removal) remove_fga->ai preg_check Day 39+ Pregnancy Diagnosis ai->preg_check

Caption: Workflow for FGA-based estrus synchronization.

CIDR_Protocol start Day 0 insert_cidr Insert CIDR Device start->insert_cidr wait 14 Days insert_cidr->wait remove_cidr Day 14 Remove CIDR Inject 600 IU eCG wait->remove_cidr ai Day 16 Timed AI (48h post-removal) remove_cidr->ai preg_check Day 39+ Pregnancy Diagnosis ai->preg_check

Caption: Workflow for CIDR-based estrus synchronization.

Potential Implications for PAG1 Levels: An Inferential Analysis

While direct evidence is lacking, the observed differences in hormonal profiles between FGA and CIDR treatments may have downstream consequences for PAG1 production. PAGs are synthesized by placental cells, and the establishment and function of the placenta are critically dependent on the maternal hormonal environment, particularly the interplay between progesterone and estradiol.

The significantly higher levels of both progesterone and estradiol observed in the CIDR group around the time of insemination could create a more favorable uterine environment for embryo implantation and placental development.[4] Progesterone is essential for maintaining pregnancy, and adequate levels are crucial for endometrial receptivity. Estradiol plays a role in uterine blood flow and placental growth.

Hormonal_Influence cluster_protocol Synchronization Protocol cluster_hormones Hormonal Response cluster_outcome Potential Downstream Effects FGA FGA Progesterone Progesterone FGA->Progesterone Lower Estradiol Estradiol FGA->Estradiol Lower CIDR CIDR CIDR->Progesterone Higher CIDR->Estradiol Higher Placental_Development Placental Development & Function Progesterone->Placental_Development Estradiol->Placental_Development PAG1_Production PAG1 Production Placental_Development->PAG1_Production Hypothesized Positive Correlation

Caption: Hypothesized pathway from synchronization protocol to PAG1 production.

Given that the CIDR protocol resulted in higher pregnancy and fertility rates, it is plausible to hypothesize that it fosters a more robust placental development in the early stages of gestation.[4] A healthier and more developed placenta would, in turn, be expected to produce higher levels of PAG1. Therefore, one could speculate that PAG1 levels might be higher in animals successfully conceiving after a CIDR-based protocol compared to an FGA-based one.

Conclusion and Future Research Directions

While both FGA and CIDR are effective tools for estrus synchronization, evidence suggests that CIDR protocols may lead to more favorable hormonal profiles and superior reproductive outcomes in ewes.[4] Based on these findings, it is reasonable to hypothesize that the improved endocrine environment created by CIDR treatment could lead to enhanced placental function and consequently, higher levels of pregnancy-associated glycoprotein 1.

However, this remains a hypothesis in the absence of direct comparative studies. Future research should focus on directly measuring and comparing PAG1 concentrations in the maternal circulation of livestock following FGA and CIDR synchronization protocols. Such studies would provide valuable insights into the subtle physiological impacts of different synchronization methods and could help in refining protocols to maximize pregnancy success and early fetal development. This data would be particularly valuable for drug development professionals aiming to optimize hormonal therapies for assisted reproduction technologies.

References

androgenic and estrogenic side effects of fluorogestone acetate compared to other progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), a synthetic progestin, has been utilized primarily in veterinary medicine for estrus synchronization. Its hormonal activity profile, particularly its androgenic and estrogenic side effects, is a critical consideration for any potential therapeutic development and for understanding its mechanism of action compared to other progestins. This guide provides a comparative analysis of the androgenic and estrogenic properties of fluorogestone acetate in relation to other progestins, supported by available data and detailed experimental methodologies.

This guide aims to provide a comprehensive overview by comparing the known properties of other progestins to offer a predictive context for this compound and to detail the experimental protocols necessary for a definitive characterization of its hormonal activity.

Data Presentation: Comparative Progestin Receptor Selectivity

Due to the limited publicly available quantitative data for this compound's binding affinity to androgen (AR) and estrogen receptors (ER), this table focuses on a range of other common progestins to provide a comparative landscape. The data is typically presented as Relative Binding Affinity (RBA), where a potent natural ligand (e.g., dihydrotestosterone (B1667394) for AR, estradiol (B170435) for ER) is set as the 100% reference.

ProgestinAndrogen Receptor (AR) RBA (%)Estrogen Receptor (ERα) RBA (%)Predominant Effect
This compound Data not publicly availableData not publicly availableProgestational (reported to be devoid of androgenic/estrogenic activity)
Norethindrone15-75<0.1-1Androgenic
Levonorgestrel30-150<0.1Androgenic
Medroxyprogesterone Acetate10-50<0.1Androgenic
Drospirenone<1<0.1Anti-androgenic
Cyproterone Acetate10-30<0.1Anti-androgenic
Norgestimate10-40<0.1Low Androgenic
Gestodene50-100<0.1-1Androgenic
Desogestrel30-80<0.1Low Androgenic

Note: RBA values can vary significantly between studies due to different experimental conditions.

Experimental Protocols

To definitively determine the androgenic and estrogenic profile of this compound, the following key experiments would be essential.

Steroid Receptor Binding Assays

Objective: To determine the in vitro binding affinity of this compound to the androgen and estrogen receptors.

Methodology:

  • Receptor Source: Recombinant human androgen and estrogen (ERα and ERβ) receptors expressed in a suitable cell line (e.g., Sf9 insect cells) or cytosol extracts from tissues known to express high levels of these receptors (e.g., rat prostate for AR, rat uterus for ER).

  • Radioligand: A high-affinity radiolabeled ligand for each receptor is used, such as [3H]-dihydrotestosterone (DHT) for AR and [3H]-estradiol (E2) for ER.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound (the competitor).

  • Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal absorption, hydroxylapatite precipitation, or filter-binding assays are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: (IC50 of reference compound / IC50 of test compound) x 100.

In Vitro Transactivation Assays

Objective: To assess the functional ability of this compound to activate or inhibit androgen and estrogen receptor-mediated gene transcription.

Methodology:

  • Cell Line: A mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293, CHO) is used.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector containing the full-length human androgen or estrogen receptor.

    • A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). For AR, an androgen-responsive element (ARE) is used, and for ER, an estrogen-responsive element (ERE) is used.

  • Treatment: The transfected cells are treated with varying concentrations of this compound, a known agonist (e.g., DHT or E2), and a known antagonist (e.g., flutamide (B1673489) for AR, tamoxifen (B1202) for ER).

  • Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: An increase in reporter activity indicates agonistic effects, while a decrease in agonist-induced activity indicates antagonistic effects. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Androgenic and Anti-Androgenic Assays (Hershberger Assay)

Objective: To evaluate the in vivo androgenic and anti-androgenic effects of this compound in a standardized animal model.

Methodology:

  • Animal Model: Immature, castrated male rats.

  • Treatment Groups:

    • Vehicle control (e.g., corn oil).

    • Testosterone propionate (B1217596) (TP) alone (positive control for androgenic effects).

    • This compound at various dose levels.

    • TP in combination with this compound at various dose levels (to assess anti-androgenic effects).

  • Administration: The substances are typically administered daily for 7-10 days via subcutaneous injection or oral gavage.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of androgen-dependent tissues are measured. These include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, and glans penis.

  • Data Analysis: A statistically significant increase in the weight of these tissues compared to the vehicle control indicates an androgenic effect. A statistically significant decrease in the TP-induced tissue weight gain indicates an anti-androgenic effect.

Mandatory Visualizations

Signaling_Pathway cluster_0 Androgenic Pathway cluster_1 Estrogenic Pathway Androgen Androgen (e.g., DHT, Androgenic Progestin) AR Androgen Receptor (AR) Androgen->AR Binds AR->AR Dimerization HSP Heat Shock Proteins AR->HSP Dissociates from ARE Androgen Response Element AR->ARE Binds to Gene_Transcription_A Gene Transcription ARE->Gene_Transcription_A Androgenic_Effects Androgenic Effects (e.g., acne, hirsutism) Gene_Transcription_A->Androgenic_Effects Estrogen Estrogen (e.g., Estradiol, Estrogenic Progestin) ER Estrogen Receptor (ER) Estrogen->ER Binds ER->ER Dimerization HSP2 Heat Shock Proteins ER->HSP2 Dissociates from ERE Estrogen Response Element ER->ERE Binds to Gene_Transcription_E Gene Transcription ERE->Gene_Transcription_E Estrogenic_Effects Estrogenic Effects (e.g., breast tenderness, altered lipid profile) Gene_Transcription_E->Estrogenic_Effects

Caption: Steroid hormone receptor signaling pathways for androgenic and estrogenic effects.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Receptor_Binding Receptor Binding Assay (this compound vs. Radioligand) RBA Relative Binding Affinity (RBA) Receptor_Binding->RBA Determines Transactivation Transactivation Assay (Reporter Gene Activation) Agonist_Antagonist Agonist/Antagonist Activity Transactivation->Agonist_Antagonist Determines Hershberger Hershberger Assay (Castrated Male Rat Model) Tissue_Weight Measure Androgen-Dependent Tissue Weights Hershberger->Tissue_Weight Androgenic_Effect In Vivo Androgenic/ Anti-androgenic Effect Tissue_Weight->Androgenic_Effect Determines start This compound start->Receptor_Binding start->Transactivation start->Hershberger

Safety Operating Guide

Proper Disposal of Fluorogestone Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of fluorogestone acetate (B1210297) are critical for ensuring personnel safety and environmental protection. As a potent synthetic progestin, this compound is classified as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides detailed, step-by-step procedures for its proper disposal in a research environment, in accordance with federal regulations and safety guidelines.

Immediate Safety and Hazard Profile

Fluorogestone acetate presents significant health risks that demand careful handling. According to safety data sheets (SDS), the compound is associated with reproductive toxicity, may damage fertility and the unborn child, and can cause organ damage through prolonged or repeated exposure.[1][2][3] Personal Protective Equipment (PPE) is mandatory when handling this substance.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or disposable gown.

  • Eye/Face Protection: Safety glasses or goggles.[1][4]

Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding the hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Reproductive Toxicity1BH360FD: May damage fertility. May damage the unborn child.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs (Adrenal gland) through prolonged or repeated exposure if swallowed.[1][2]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation2H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[4]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled.[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[4]

Step-by-Step Disposal Protocol

Disposal of this compound and associated waste must comply with federal, state, and local regulations, including guidelines from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6][7] Healthcare and research facilities should also adhere to standards like USP <800> for handling hazardous drugs.[8]

Methodology for Segregation and Disposal:

  • Initial Assessment: Identify all materials that have come into contact with this compound. This includes unused or expired product, contaminated PPE (gloves, gowns), labware (vials, pipettes), and spill cleanup materials.

  • Segregation: Do not mix this compound waste with general laboratory trash. Hazardous pharmaceutical waste must be segregated at the point of generation to prevent cross-contamination and ensure proper handling.

  • Containerization:

    • Trace-Contaminated Waste: Place items with trace amounts of this compound (e.g., used gloves, empty vials, bench paper) into a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled as "Hazardous Drug Waste" and is often color-coded yellow or black, depending on institutional and state guidelines.[5][9]

    • Bulk Contaminated Waste: Unused or expired this compound is considered bulk hazardous waste. It must be disposed of in its original container if possible, or in a sealed, clearly labeled hazardous waste container. These are typically managed as RCRA hazardous waste and placed in a black container.[5]

  • Labeling: Ensure all waste containers are clearly labeled with the words "Hazardous Pharmaceutical Waste," the name of the substance (this compound), and the relevant hazard symbols.

  • Storage: Store the sealed waste containers in a secure, designated area away from general lab traffic while awaiting pickup. This area should be clearly marked as a hazardous waste accumulation site.[9]

  • Final Disposal: Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material.[9] The standard and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.[6] Never dispose of this compound or its containers in the regular trash or down the drain.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Identification & Segregation cluster_1 Containerization cluster_2 Final Disposal start Start: Generate This compound Waste assess 1. Assess Waste Type start->assess ppe Trace Contaminated Items (PPE, Empty Labware) assess->ppe Trace bulk Bulk/Unused Product (Expired Stock, Spills) assess->bulk Bulk container_trace 2. Place in Labeled Trace Chemo Waste Container (e.g., Yellow Bin) ppe->container_trace container_bulk 3. Place in Labeled RCRA Hazardous Waste Container (Black Bin) bulk->container_bulk storage 4. Store Securely in Designated Hazardous Waste Area container_trace->storage container_bulk->storage vendor 5. Arrange Pickup by Licensed Waste Vendor storage->vendor disposal 6. Final Disposal via Regulated Incineration vendor->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fluorogestone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Fluorogestone acetate (B1210297), ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, meticulous adherence to safety protocols is paramount. This guide provides indispensable safety and logistical information for the handling of Fluorogestone acetate (FGA), a synthetic progestin. By implementing these procedural steps, researchers can mitigate risks, ensure a safe laboratory environment, and contribute to the advancement of their work.

Hazard Identification and Safety Recommendations

This compound presents several health hazards that necessitate careful handling.[1][2] It is classified as harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[2][3][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1]
Reproductive Toxicity1BH360FD: May damage fertility. May damage the unborn child.[3][4]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure. The following equipment must be worn when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE) for this compound

Body PartProtectionSpecification
Hands Protective glovesChemical-resistant gloves (e.g., nitrile rubber).[3][4][5]
Body Protective clothingLab coat, coveralls, or other protective garments to prevent skin contact.[3][4][5]
Eyes/Face Eye/face protectionSafety glasses with side-shields or a face shield.[1][3][4][5]
Respiratory Respiratory protectionUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency Contact: In all cases of exposure or significant spills, seek medical attention and notify your institution's environmental health and safety department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[5]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical advice.[1]

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: For liquid spills, use an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[3]

  • Collect: Place the absorbed or collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution (e.g., alcohol) and then wash with soap and water.[1]

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Initiate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Absorb/Collect Material Contain->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for a this compound Spill Response.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.[1]

  • Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a cool place. Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term storage.

  • Store locked up.[3][4][5]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, must be disposed of as hazardous waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorogestone acetate
Reactant of Route 2
Fluorogestone acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.